molecular formula C9H10N2O4 B189081 Ethyl 3-amino-5-nitrobenzoate CAS No. 10394-67-9

Ethyl 3-amino-5-nitrobenzoate

Cat. No.: B189081
CAS No.: 10394-67-9
M. Wt: 210.19 g/mol
InChI Key: DJOFAKOEQNUEAK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-nitrobenzoate is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its distinct molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring, makes it a versatile precursor for constructing more complex heterocyclic systems . This compound is particularly useful as a starting material for the design and synthesis of novel chemical entities targeting various biological processes . Researchers utilize this ester derivative in multi-step syntheses, where the ethyl ester group can be hydrolyzed or the nitro group reduced, offering multiple sites for further functionalization to generate libraries of compounds for screening and development. Its primary research value lies in its role as an intermediate in the exploration of new pharmacologically active molecules, including those with potential as antifungal agents or proton pump inhibitors . All products are for research use only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFAKOEQNUEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356555
Record name ethyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-67-9
Record name Benzoic acid, 3-amino-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10394-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-nitrobenzoate is a key chemical intermediate that serves as a versatile building block in the realms of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a benzoate scaffold, provides multiple reactive sites for further functionalization. This strategic arrangement of functional groups allows for the construction of complex heterocyclic systems, making it a valuable precursor in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, safety protocols, and its significant applications in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate the reaction conditions, purification methods, and appropriate storage and handling procedures.

PropertyValueSource(s)
CAS Number 10394-67-9[1][2]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1][3]
Melting Point 155-156 °C[4]
Boiling Point 398.8±22.0 °C (Predicted)[4]
Density 1.330±0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C (Protect from light)[3][4]
IUPAC Name This compound[1]
InChI Key DJOFAKOEQNUEAK-UHFFFAOYSA-N[1]

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability of the reaction. Two primary synthetic strategies are highlighted below, showcasing the chemical logic behind the process.

Pathway 1: Esterification of 3-Amino-5-nitrobenzoic Acid

This direct and often preferred method involves the esterification of the corresponding carboxylic acid, 3-amino-5-nitrobenzoic acid. The presence of the amino group can complicate standard Fischer esterification conditions due to its basicity. Therefore, activation of the carboxylic acid is a common and effective strategy.

Causality of Experimental Choices: The direct esterification under acidic conditions (Fischer esterification) can lead to the protonation of the amino group, reducing the nucleophilicity of the carbonyl oxygen and thus slowing down the desired reaction. To circumvent this, the carboxylic acid is often converted to a more reactive intermediate, such as an acyl chloride. Thionyl chloride (SOCl₂) or acetyl chloride are excellent choices for this transformation as they react readily with the carboxylic acid to form the highly electrophilic acyl chloride, which then rapidly reacts with ethanol to yield the desired ester with high efficiency.[1]

  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-nitrobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid dissolves and the evolution of gas (HCl and SO₂) ceases. This indicates the formation of the acyl chloride.

  • Esterification: Carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting acyl chloride, slowly add anhydrous ethanol at a low temperature (e.g., 0 °C) with continuous stirring. An inert solvent such as dichloromethane or tetrahydrofuran can be used.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_path1 Pathway 1: Esterification A 3-Amino-5-nitrobenzoic Acid B 3-Amino-5-nitrobenzoyl chloride A->B  SOCl₂ or Acetyl Chloride C This compound B->C  Ethanol

Caption: Esterification of 3-amino-5-nitrobenzoic acid via an acyl chloride intermediate.

Pathway 2: Nitration of a Precursor Ester followed by Selective Reduction

An alternative and elegant approach begins with a simpler, commercially available starting material like ethyl benzoate. This multi-step synthesis leverages the directing effects of the substituents on the aromatic ring.

Causality of Experimental Choices: The ethyl ester group is a deactivating, meta-directing group.[1] Therefore, the initial nitration of ethyl benzoate will predominantly yield ethyl 3-nitrobenzoate. A second nitration, under more forcing conditions, will also be directed to a meta position relative to the ester, resulting in ethyl 3,5-dinitrobenzoate. The key to this pathway is the subsequent selective reduction of one of the two nitro groups. This can be achieved using specific reducing agents that can differentiate between the two electronically equivalent nitro groups, or by carefully controlling the stoichiometry of a more powerful reducing agent. Reagents such as iron powder in acetic acid have been shown to be effective for the selective reduction of one nitro group in dinitro-aromatic compounds.[1]

  • Dinitration of Ethyl Benzoate: To a mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add ethyl benzoate while maintaining a low temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until the formation of ethyl 3,5-dinitrobenzoate is complete (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dinitro ester.

  • Selective Reduction: Dissolve the crude ethyl 3,5-dinitrobenzoate in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent capable of selective reduction, for example, iron powder.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction. The goal is to reduce only one of the nitro groups.

  • Work-up and Purification: Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate and purify the resulting crude product by column chromatography to separate the desired this compound from any unreacted starting material and the fully reduced diamine byproduct.

G cluster_path2 Pathway 2: Nitration and Selective Reduction D Ethyl Benzoate E Ethyl 3,5-dinitrobenzoate D->E  HNO₃, H₂SO₄ F This compound E->F  Selective Reduction (e.g., Fe/CH₃COOH)

Caption: Synthesis via dinitration of ethyl benzoate and subsequent selective reduction.

Applications in Drug Development

The synthetic utility of this compound is most evident in its role as a precursor to a wide array of pharmacologically active molecules. The amino and nitro groups, along with the ethyl ester, provide three distinct points for chemical modification, allowing for the generation of diverse compound libraries for biological screening.

  • Scaffold for Heterocyclic Synthesis: The presence of the amino and nitro groups on the aromatic ring makes it an ideal starting material for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

  • Intermediate for Bioactive Molecules: This compound serves as a crucial intermediate in the synthesis of potential therapeutic agents, including those with antifungal and proton pump inhibitory activities.[1] The amino group can be acylated or alkylated, the nitro group can be reduced to an amine and subsequently functionalized, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for the construction of complex molecules with potential therapeutic applications. The synthetic pathways outlined in this guide provide a solid foundation for its preparation, while the safety information underscores the importance of responsible handling. As research in drug discovery continues to evolve, the demand for such strategically functionalized building blocks is likely to increase, further solidifying the importance of this compound in the development of novel pharmaceuticals.

References

  • Chemsrc. (2025, November 4). This compound | CAS#:10394-67-9. Retrieved from [Link]

  • Stenutz. (n.d.). ethyl 3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Mthis compound. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • PubChem. (n.d.). Ethyl 3-amino-2-nitrobenzoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • CBSE Academic. (n.d.). sample paper (2024 -25). Retrieved from [Link]

Sources

physicochemical properties of ethyl 3-amino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Amino-5-Nitrobenzoate

Introduction

This compound is a key chemical intermediate whose utility in medicinal chemistry and organic synthesis is derived from its unique trifunctional architecture.[1] The strategic placement of an electron-donating amino group, an electron-withdrawing nitro group, and a versatile ethyl ester moiety on a benzene ring makes it a valuable precursor for the synthesis of complex heterocyclic systems and novel pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and synthetic considerations, offering field-proven insights for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and handling procedures.

Identity and Structure
  • IUPAC Name: this compound[1]

  • CAS Number: 10394-67-9[1]

  • Molecular Formula: C₉H₁₀N₂O₄[1]

  • Molecular Weight: 210.19 g/mol [1]

  • InChI Key: DJOFAKOEQNUEAK-UHFFFAOYSA-N[1]

The molecule's structure, featuring meta-disposed amino and nitro groups relative to the ethyl carboxylate, creates a distinct electronic and steric environment that governs its reactivity and interactions.

Table 1: Summary of Core Physicochemical Properties

PropertyValue / InformationSource
CAS Number 10394-67-9[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Physical Form Solid (predicted)General chemical knowledge
Storage 2-8°C, Keep in dark place, sealed in dry[3]

Synthetic Pathways and Considerations

The synthesis of this compound can be approached via several established organic transformations. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. The primary challenge lies in achieving the correct regioselectivity of the functional groups on the aromatic ring.

Two common synthetic strategies are outlined below. The directing effects of the substituents are paramount: the ethyl ester is a meta-director, while the amino group is an ortho-, para-director and the nitro group is a meta-director.

G cluster_0 Pathway A: Esterification First cluster_1 Pathway B: Nitration First A1 3,5-Dinitrobenzoic Acid A2 Esterification (Ethanol, Acid Catalyst) A1->A2 A3 Ethyl 3,5-Dinitrobenzoate A2->A3 A4 Selective Reduction (e.g., Na₂S, Hydrazine) A3->A4 A_End This compound A4->A_End B1 Ethyl 3-Aminobenzoate B2 Nitration (HNO₃, H₂SO₄) B1->B2 B_End This compound B2->B_End start Synthetic Strategies start->A1 start->B1

Caption: Primary synthetic routes to this compound.

Expert Rationale for Pathway Selection:
  • Pathway A (Esterification First): This route often provides better overall yields and purity. Starting with 3,5-dinitrobenzoic acid allows for a straightforward esterification.[4] The critical step is the subsequent chemoselective reduction of one nitro group. Reagents like sodium sulfide or controlled catalytic hydrogenation can achieve this, leaving the other nitro group intact. This method avoids potential side reactions associated with nitrating an already amino-substituted ring.

  • Pathway B (Nitration First): While seemingly more direct, nitrating ethyl 3-aminobenzoate can be complex. The powerful activating and ortho-, para-directing nature of the amino group must be managed, often by protecting it as an amide, to prevent over-nitration and control regioselectivity. Without protection, the reaction conditions must be carefully controlled to favor mono-nitration at the 5-position.

Spectroscopic and Analytical Characterization

Definitive structural elucidation and purity assessment are non-negotiable in scientific research. A multi-technique approach is essential for a comprehensive characterization of this compound.

G cluster_Purity Purity Assessment cluster_Identity Identity Confirmation Sample Synthesized Sample: This compound HPLC HPLC-UV Sample->HPLC Quantitative TLC TLC Sample->TLC Qualitative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Structure IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. While complete published spectra are not widely available, reliable predictions can be made based on analogous structures.[1]

Table 2: Predicted ¹H and ¹³C NMR Data

¹H NMR Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Aromatic-H~7.5 - 8.5m-
Amino (-NH₂)~5.0 - 6.0br s-
Ethyl (-OCH₂ CH₃)~4.4q~7.1
Ethyl (-OCH₂CH₃ )~1.4t~7.1
¹³C NMR Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C =O)~165
Aromatic C -NH₂~149
Aromatic C -NO₂~148
Aromatic C -COOEt~132
Aromatic C -H~110 - 120
Ethyl (-OCH₂ )~62
Ethyl (-CH₃ )~14
Predicted data is based on analogous structures and standard functional group chemical shifts.[1]
Protocol: Structural Confirmation by NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The causality for this step is to identify all hydrogen environments. Look for the characteristic ethyl group pattern (quartet and triplet) and the signals from the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (HSQC/COSY) - Self-Validation Step:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. This is a crucial validation step to confirm the C-H connectivities of the aromatic ring and the ethyl group.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will definitively link the methylene quartet and methyl triplet of the ethyl group, providing trustworthy evidence of this fragment.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations to validate the final structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Table 3: Key Predicted IR Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Rationale
N-H StretchPrimary Amine (-NH₂)3300-3500 (two bands)Characteristic stretching of the amine group.
C-H StretchAromatic / Alkyl2850-3100C-H bonds of the benzene ring and ethyl group.
C=O StretchEster (-COOEt)~1720Strong absorption typical for an ester carbonyl.[1]
N=O StretchNitro (-NO₂)~1530 (asymmetric) & ~1350 (symmetric)Two strong, characteristic bands for the nitro group.[1]
C-O StretchEster1100-1300Stretching of the C-O single bonds in the ester.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the substituted benzene ring, along with the chromophoric amino and nitro groups, gives this compound a distinct UV-Vis absorption profile. This property is fundamental to its detection in HPLC analysis.

Table 4: Expected UV-Vis Absorption Data

Wavelength (λmax)Electronic Transition TypeAssociated Chromophore
~240-280 nmπ → πAromatic ring system
~330-380 nmn → πNitro and Amino groups
Expected data based on the electronic properties of the contained chromophores.[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[1] A well-developed reversed-phase HPLC method provides accurate and reproducible quantification of the main component and any impurities.

Protocol: Purity Determination by Reversed-Phase HPLC
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set at a λmax determined from UV-Vis spectroscopy (e.g., 254 nm or a secondary maximum).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Method Development (Causality): A gradient elution is chosen to ensure that impurities with a wide range of polarities are separated from the main peak and eluted from the column in a reasonable time. A typical starting gradient might be 5% B, ramping to 95% B over 15-20 minutes.

  • System Suitability (Trustworthiness Check):

    • Inject a standard solution five times.

    • The Relative Standard Deviation (RSD) of the peak area and retention time should be <2.0%.

    • The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.9 and 1.5. These parameters validate that the system is performing with adequate precision and efficiency.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Stability and Reactivity

  • Stability: The compound should be stored in a cool, dark, and dry place to prevent degradation.[3] The amino group is susceptible to oxidation, which can lead to discoloration over time.

  • Reactivity: The molecule possesses three reactive sites for further functionalization:

    • Amino Group: Can be acylated, alkylated, or diazotized for further coupling reactions.

    • Nitro Group: Can be reduced to a second amino group, creating a diamine derivative, a common precursor for heterocycles.[1]

    • Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide.

This trifunctional nature makes this compound a highly versatile building block in the synthesis of compound libraries for drug discovery.[1]

References

  • This compound | CAS#:10394-67-9. Chemsrc.com. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • ethyl 3-nitrobenzoate. Stenutz. Available at: [Link]

  • Mthis compound. MySkinRecipes. Available at: [Link]

  • Mthis compound | C8H8N2O4 | CID 2756518. PubChem - NIH. Available at: [Link]

  • Ethyl 3-nitrobenzoate. National Institute of Standards and Technology. Available at: [Link]

  • ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link]

  • Ethyl 4-amino-3-iodo-5-nitro-benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate?. Quora. Available at: [Link]

  • Ethyl 3-nitrobenzoate. Cheméo. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • This compound. Clentran. Available at: [Link]

  • Ethyl 3-nitrobenzoate. National Institute of Standards and Technology. Available at: [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Available at: [Link]

  • Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. ResearchGate. Available at: [Link]

Sources

ethyl 3-amino-5-nitrobenzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-Amino-5-Nitrobenzoate: Molecular Structure, Properties, and Synthetic Strategies for Drug Development

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, physicochemical properties, and strategic synthetic pathways. The insights provided herein are grounded in established chemical principles to empower researchers in their pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with three functional groups: an ethyl ester, an amino group, and a nitro group. The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group at the meta positions relative to the ethyl ester group imparts a unique electronic and reactive profile to the molecule. This distinct arrangement makes it a versatile precursor for the synthesis of more complex heterocyclic systems and other target molecules in drug discovery.[1]

The molecular formula of this compound is C₉H₁₀N₂O₄.[1][2][3] Its structure is confirmed through various spectroscopic techniques, which would reveal the characteristic signals for the aromatic protons, the ethyl group, the amino protons, and the vibrations of the nitro and carbonyl groups.

Visualization of Molecular Structure

Caption: 2D chemical structure of this compound.

Key Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀N₂O₄[1][2][3]
Molecular Weight 210.19 g/mol [1][2][3]
CAS Number 10394-67-9[1][2][4][5]
Appearance Solid[6]
InChI Key DJOFAKOEQNUEAK-UHFFFAOYSA-N[1]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established pathways in organic chemistry. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. A common and effective strategy involves the selective reduction of a dinitro precursor, such as ethyl 3,5-dinitrobenzoate.[1] This method is advantageous as it allows for precise control over the introduction of the amino group.

Synthetic Workflow: Selective Reduction Pathway

synthesis_workflow start Ethyl 3,5-dinitrobenzoate reagent Reducing Agent (e.g., Iron powder in acetic acid) start->reagent product This compound reagent->product workup Reaction Quenching & Product Isolation product->workup purification Recrystallization / Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Selective Monoreduction

This protocol describes the selective reduction of one nitro group of ethyl 3,5-dinitrobenzoate. The chemoselectivity is a critical aspect of this synthesis, as over-reduction would lead to the formation of the corresponding diamine.

Materials:

  • Ethyl 3,5-dinitrobenzoate

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 3,5-dinitrobenzoate in a mixture of ethanol and water.

  • Addition of Acid: Add glacial acetic acid to the suspension. The acid serves to activate the iron powder and facilitate the reduction process.

  • Addition of Reducing Agent: Gradually add iron powder to the stirring mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

  • Iron in Acetic Acid: This reagent system is a classic and cost-effective choice for the selective reduction of one nitro group in the presence of another. The acidic medium protonates the nitro group, making it more susceptible to reduction by the zero-valent iron.

  • TLC Monitoring: This is crucial for determining the reaction endpoint. Stopping the reaction at the right time is key to maximizing the yield of the desired mono-amino product and minimizing the formation of the diamino byproduct.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The amino group can be readily diazotized and converted to a wide range of other functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be coupled with amines to form amides. This versatility allows for the generation of diverse libraries of compounds for biological screening.[1]

Role as a Precursor in a Drug Discovery Workflow

drug_discovery_workflow start This compound functionalization1 Functionalization of Amino Group start->functionalization1 functionalization2 Reduction of Nitro Group & Functionalization start->functionalization2 functionalization3 Hydrolysis of Ester & Amide Coupling start->functionalization3 library Diverse Compound Library functionalization1->library functionalization2->library functionalization3->library screening Biological Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Sources

1H NMR and 13C NMR spectra of ethyl 3-amino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-amino-5-nitrobenzoate

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing definitive structural elucidation of organic molecules.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in medicinal and organic chemistry.[3] We will dissect the theoretical underpinnings of its spectral features, grounded in the electronic effects of its substituent groups, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.

Molecular Structure and Electronic Environment

This compound presents a fascinating case study in NMR spectroscopy due to the competing electronic effects of its substituents on the aromatic ring. The structure contains an electron-donating amino (-NH₂) group and two electron-withdrawing groups: a nitro (-NO₂) group and an ethyl ester (-COOEt) group.[3] Understanding these influences is paramount to accurately interpreting the resulting NMR spectra.

  • Electron-Donating Group (EDG): The amino group (-NH₂) donates electron density into the aromatic ring via resonance, primarily at the ortho and para positions. This effect generally causes shielding, shifting the NMR signals of nearby nuclei upfield (to a lower ppm value).[4][5]

  • Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and ethyl ester (-COOEt) groups pull electron density out of the ring through both inductive and resonance effects. This deshielding causes the NMR signals of adjacent nuclei to shift downfield (to a higher ppm value).[4][5][6]

The interplay of these groups dictates the precise chemical environment of each proton and carbon atom, leading to a unique and predictable spectral fingerprint.

Caption: Molecular structure of this compound with atom numbering.

Analysis of the Predicted ¹H NMR Spectrum

The proton NMR spectrum is the initial point for most structural analyses.[7] For this compound, we anticipate distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amino protons.

Aromatic Region (δ 7.5 - 8.5 ppm)

The three protons on the benzene ring (H-2, H-4, H-6) are in different chemical environments and will produce separate signals.

  • H-2: This proton is positioned between two powerful EWGs (the ester and the nitro group). This proximity results in significant deshielding, causing its signal to appear furthest downfield. It will be split by H-4 and H-6, but due to the distance, the coupling will be small (meta-coupling, J ≈ 2-3 Hz). It is expected to appear as a triplet or a multiplet.

  • H-6: Situated between an EWG (ester) and an EDG (amino), the deshielding effect is less pronounced than for H-2. Its signal will be upfield relative to H-2. It will also show meta-coupling to H-2 and H-4, appearing as a triplet or multiplet.

  • H-4: This proton is flanked by the EDG (-NH₂) and the EWG (-NO₂). The competing effects will place its signal at a distinct chemical shift, likely between H-2 and H-6. It will also exhibit meta-coupling, appearing as a triplet or multiplet.

Aliphatic Region (δ 1.4 - 4.4 ppm)

The ethyl ester group gives rise to two characteristic signals.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to an electronegative oxygen atom, which deshields them, shifting their signal downfield to around δ 4.4 ppm.[3] According to the n+1 rule, their signal will be split into a quartet by the three neighboring methyl protons (3+1=4).

  • Methyl Protons (-OCH₂CH₃): These protons are further from the oxygen and are therefore more shielded, appearing upfield around δ 1.4 ppm.[3] They are adjacent to the two methylene protons, so their signal is split into a triplet (2+1=3).

Amino Protons (-NH₂)

The protons of the amino group typically appear as a broad singlet between δ 5.0 - 6.0 ppm.[3] The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
Aromatic H (H-2, H-4, H-6)~7.5 - 8.5m (multiplet)meta-coupling ~2-3 Hz
Amino (-NH₂)~5.0 - 6.0br s (broad singlet)-
Ethyl (-OCH₂ CH₃)~4.4q (quartet)~7.1
Ethyl (-OCH₂CH₃ )~1.4t (triplet)~7.1

Predicted data is based on analogous structures and standard functional group chemical shifts.[3]

Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.[3] For this compound, nine distinct carbon signals are expected, as there are no planes of symmetry in the molecule.

Aromatic Region (δ 110 - 150 ppm)

The chemical shifts of the six aromatic carbons are highly sensitive to the electronic effects of the substituents.

  • C-3 (attached to -NH₂): The electron-donating amino group strongly shields this carbon, but the direct attachment of the electronegative nitrogen atom has a deshielding effect. The net result is a downfield shift, predicted around δ 149 ppm.[3]

  • C-5 (attached to -NO₂): The powerful electron-withdrawing nitro group deshields this carbon, shifting it significantly downfield to around δ 148 ppm.[3]

  • C-1 (attached to -COOEt): The ester group is electron-withdrawing, placing this carbon's signal downfield, estimated around δ 132 ppm.[3]

  • C-2, C-4, C-6 (attached to H): These carbons will appear in the range of δ 110 - 120 ppm. Their precise shifts are determined by their position relative to the EDG and EWGs. Generally, positions ortho and para to an EDG are shielded, while those ortho and para to an EWG are deshielded.[4][8]

Carbonyl and Aliphatic Regions (δ 14 - 165 ppm)
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically around δ 165 ppm.[3]

  • Ethyl Carbons (-OCH₂CH₃): The methylene carbon (-C H₂) is attached to oxygen and is thus more deshielded (~62 ppm) than the terminal methyl carbon (-C H₃) (~14 ppm).[3]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C =O)~165
Aromatic C -NH₂~149
Aromatic C -NO₂~148
Aromatic C -COOEt~132
Aromatic C -H~110 - 120
Ethyl (-OC H₂)~62
Ethyl (-C H₃)~14

Predicted data is based on analogous structures and standard functional group chemical shifts.[3]

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive assignment.[7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum would show a cross-peak between the methylene quartet (~4.4 ppm) and the methyl triplet (~1.4 ppm) of the ethyl group, confirming their connectivity.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments for the ethyl group's CH₂ and CH₃ moieties.[3][7]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_output Final Structure H1_NMR ¹H NMR Spectrum (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (C-H Connectivity) H1_NMR->HSQC Provides proton shifts C13_NMR ¹³C NMR Spectrum (Carbon Framework) C13_NMR->HSQC Provides carbon shifts Structure Verified Structure of This compound COSY->Structure Confirms ethyl group HSQC->Structure Assigns all C-H pairs

Caption: Workflow for NMR-based structural elucidation of the target molecule.

Experimental Protocol for NMR Data Acquisition

Trustworthy data begins with a meticulous experimental protocol. The following is a standard procedure for acquiring high-quality NMR spectra of a small organic molecule like this compound.

I. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful if hydrogen bonding is of interest.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if the spectrometer is not equipped to reference the solvent signal.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

II. Instrumentation & Calibration

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.

III. ¹H NMR Spectrum Acquisition

  • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

  • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

IV. ¹³C NMR Spectrum Acquisition

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width of approximately 220-240 ppm.

  • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

V. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

The structural analysis of this compound by NMR spectroscopy is a clear demonstration of the technique's power. The predictable upfield and downfield shifts in both the ¹H and ¹³C spectra, driven by the distinct electronic nature of the amino, nitro, and ester substituents, allow for a confident and complete assignment of the molecule's structure. By complementing 1D analysis with 2D correlation experiments and adhering to a rigorous experimental protocol, researchers can achieve the high level of certainty required in scientific research and pharmaceutical development.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jorner, K., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13336-13345. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

  • Claridge, T. D. W., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Aryal, S. (2022, January 12). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Introduction: The Role of Ethyl 3-amino-5-nitrobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-5-nitrobenzoate

This compound is a key intermediate in synthetic organic and medicinal chemistry. Its unique trifunctionalized aromatic scaffold, featuring an electron-donating amino group, an electron-withdrawing nitro group, and an ester moiety, makes it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents[1]. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides an in-depth analysis of the expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) data for this compound, offering both predictive interpretation based on established principles and detailed protocols for data acquisition.

Part 1: Interrogating Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint. For a molecule like this compound, IR spectroscopy allows for the simultaneous confirmation of its three critical functional groups.

Predicted IR Absorption Data and Interpretation

The IR spectrum of this compound is predicted to be rich with distinct, identifiable peaks. The interpretation relies on correlating observed absorption bands with known vibrational frequencies for specific functional groups, drawing from extensive spectroscopic libraries and literature on analogous compounds such as aromatic amines, nitro-compounds, and esters[2][3][4].

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentRationale and Expert Insights
3450 - 3300 Medium, Sharp (Two Bands)Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of a primary (R-NH₂) amine, arising from the symmetric and asymmetric stretching modes of the N-H bonds. Their sharpness helps distinguish them from the typically broad O-H stretch of alcohols[5][6][7].
3100 - 3000 Medium to WeakAromatic C-H StretchBenzene RingThese absorptions, appearing just above 3000 cm⁻¹, are characteristic of C(sp²)-H bonds on the aromatic ring.
2980 - 2850 Medium to WeakAliphatic C-H StretchEthyl Group (-CH₂CH₃)These peaks correspond to the stretching vibrations of the C(sp³)-H bonds in the ethyl portion of the ester.
~1720 Strong, SharpC=O StretchEthyl Ester (-COOEt)This is one of the most prominent and reliable peaks in the spectrum. The strong dipole moment of the carbonyl bond results in a very intense absorption. Its position is characteristic of an aromatic ester.
1620 - 1580 MediumN-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)This bending vibration further confirms the presence of the primary amine group[5][6]. It can sometimes overlap with aromatic C=C stretching bands.
1550 - 1475 StrongAsymmetric N-O StretchAromatic Nitro (-NO₂)The nitro group gives rise to two very strong and characteristic stretching vibrations. This asymmetric stretch is typically the more intense of the two and is a clear indicator of the -NO₂ group[3][4][8].
1360 - 1290 StrongSymmetric N-O StretchAromatic Nitro (-NO₂)This second strong absorption, at a lower wavenumber, is due to the symmetric stretching of the N-O bonds. The presence of both strong bands is definitive evidence for the nitro functionality[3][4][8].
1300 - 1200 StrongAsymmetric C-O StretchEthyl Ester (-COOEt)This peak corresponds to the stretching of the C-O single bond between the carbonyl carbon and the ethoxy oxygen. It is typically strong for esters.
~1100 MediumSymmetric C-O StretchEthyl Ester (-COOEt)This absorption arises from the stretching of the O-C bond of the ethyl group.
Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum has been collected.

  • Sample Preparation: Place a small, representative amount (typically a few milligrams) of dry this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Scanning: Collect the spectrum. A typical experiment involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: Process the resulting interferogram with a Fourier transform. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Part 2: Elucidating Molecular Weight and Structure via Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides a detailed structural puzzle that can be pieced together to confirm the molecule's identity.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis begins with identifying the molecular ion peak (M⁺•), which corresponds to the intact molecule with one electron removed.

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol [1][9]

  • Molecular Ion Peak (M⁺•): Expected at m/z 210 .

  • Nitrogen Rule: The molecule contains an even number of nitrogen atoms (2), so the molecular ion peak is expected to have an even nominal mass, which is consistent with m/z 210[10].

Following ionization, the molecular ion will undergo fragmentation, with bond cleavage occurring at the weakest points and leading to the formation of stable neutral molecules or radicals. The major predicted fragmentation pathways are detailed below.

Fragmentation_Pathway M m/z 210 [M]⁺• This compound F1 m/z 182 [M - C₂H₄]⁺• M->F1 - C₂H₄ (28 Da) (Rearrangement) F2 m/z 165 [M - •OC₂H₅]⁺ M->F2 - •OC₂H₅ (45 Da) (α-cleavage) F3 m/z 164 [M - NO₂]⁺ M->F3 - •NO₂ (46 Da) F4 m/z 135 [m/z 165 - NO]⁺ F2->F4 - •NO (30 Da) F5 m/z 119 [m/z 165 - NO₂]⁺ F2->F5 - •NO₂ (46 Da)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table of Predicted Mass Fragments
m/zProposed Fragment StructureNeutral LossMechanistic Rationale
210 [C₉H₁₀N₂O₄]⁺•-Molecular Ion (M⁺•)
182 [C₇H₆N₂O₄]⁺•C₂H₄ (28 Da)Loss of ethylene via a rearrangement process, likely a McLafferty-type rearrangement if sterically feasible, or another hydrogen transfer mechanism. Results in the 3-amino-5-nitrobenzoic acid radical cation.
165 [C₇H₅N₂O₃]⁺•OC₂H₅ (45 Da)This is a very common and characteristic fragmentation for ethyl esters, involving the homolytic cleavage of the C-O bond adjacent to the carbonyl (α-cleavage)[10]. The resulting acylium ion is resonance-stabilized.
164 [C₉H₁₀N₁O₂]⁺•NO₂ (46 Da)Cleavage of the C-N bond, releasing a nitro radical. This is a common loss for aromatic nitro compounds.
135 [C₇H₅N₁O₂]⁺•NO (30 Da) from m/z 165The acylium ion at m/z 165 can subsequently lose nitric oxide, a common fragmentation for nitro-aromatic cations.
119 [C₇H₅N₁O₁]⁺•NO₂ (46 Da) from m/z 165The acylium ion at m/z 165 can also lose a nitro radical, leading to this fragment.
Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, which provides separation and subsequent ionization.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector: Set to 250°C, split mode (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Inject 1 µL of the sample solution into the GC-MS. The software will record the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

  • Data Analysis: Identify the analyte peak in the TIC. Extract and analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the observed pattern to the predicted fragmentation.

Integrated Analytical Workflow

The comprehensive characterization of this compound involves a logical flow of experiments and data interpretation.

Analytical_Workflow cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry IR_Sample Prepare Solid Sample (ATR) IR_Acquire Acquire FTIR Spectrum (4000-600 cm⁻¹) IR_Sample->IR_Acquire IR_Interpret Identify Key Bands: - N-H Stretch - C=O Stretch - N-O Stretches IR_Acquire->IR_Interpret Conclusion Structural Confirmation IR_Interpret->Conclusion MS_Sample Prepare Dilute Solution (e.g., Ethyl Acetate) MS_Acquire Acquire EI Spectrum (GC-MS) MS_Sample->MS_Acquire MS_Interpret Identify Key Ions: - Molecular Ion (m/z 210) - Fragment Ions (m/z 165, 164) MS_Acquire->MS_Interpret MS_Interpret->Conclusion Start Sample of This compound Start->IR_Sample Start->MS_Sample

Caption: General workflow for the spectroscopic characterization of a synthetic intermediate.

Conclusion

The structural confirmation of this compound is reliably achieved through the complementary techniques of IR spectroscopy and mass spectrometry. IR analysis provides definitive evidence for the presence of the primary amine, nitro, and ethyl ester functional groups through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight via the molecular ion peak at m/z 210 and corroborates the structure through predictable fragmentation patterns, most notably the loss of an ethoxy radical (m/z 165) and a nitro radical (m/z 164). Together, these spectral data provide a robust and self-validating analytical package for researchers and drug development professionals, ensuring the identity and purity of this critical synthetic building block.

References

  • Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. Available at: [Link]

  • Abrego, Z. et al. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

  • Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (1969). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 41(3), 517-520. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:10394-67-9. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-amino-3-iodo-5-nitro-benzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-Amino-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of ethyl 3-amino-5-nitrobenzoate (CAS No. 10394-67-9), a key intermediate in synthetic organic chemistry and drug discovery.[1] Possessing a unique molecular architecture with both an electron-donating amino group and an electron-withdrawing nitro group, this compound serves as a versatile precursor for the synthesis of complex heterocyclic systems and novel pharmacologically active molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective use in process development, formulation, and quality control.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds, safety data sheets, and fundamental chemical principles.[2] Crucially, it provides detailed, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and literature sources.

PropertyValueSource(s)
CAS Number 10394-67-9[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Melting Point 156-158 °C (crude), 161-163 °C (recrystallized from ethanol)[3]
Appearance Pale yellow crystalline solid[3]
IUPAC Name This compound[2]

Solubility Profile

The presence of both a polar amino group and a nitro group, along with a relatively nonpolar ethyl ester and benzene ring, suggests a nuanced solubility profile. It is expected to be sparingly soluble in water and more soluble in polar organic solvents.

Causality Behind Solvent Selection for Solubility Determination

The choice of solvents for solubility determination should be guided by the potential applications of the compound. For synthetic chemistry, solvents like ethanol, ethyl acetate, and dichloromethane are common. For formulation development, a wider range of pharmaceutically acceptable solvents would be investigated.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various solvents.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, purified water)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis s1 Add excess this compound to a vial s2 Add a known volume of the selected solvent s1->s2 s3 Place the vial in a shaker at a constant temperature (e.g., 25 °C) s2->s3 s4 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) s3->s4 s5 Allow the solid to settle s4->s5 s6 Withdraw an aliquot of the supernatant s5->s6 s7 Filter the aliquot through a 0.45 µm syringe filter s6->s7 s8 Dilute the filtrate with a suitable solvent s7->s8 s9 Quantify the concentration using a validated HPLC or UV-Vis method s8->s9 G cluster_main Hydrolysis of this compound parent This compound product1 3-Amino-5-nitrobenzoic acid parent->product1 H+ or OH- / H2O product2 Ethanol parent->product2 H+ or OH- / H2O

Caption: Predicted hydrolytic degradation pathway.

Thermal Stability

Based on safety data sheet information for related compounds and general principles of thermal decomposition of nitroaromatics, this compound is expected to be stable at recommended storage temperatures but will decompose at elevated temperatures. [2]Hazardous decomposition products are likely to include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [2]The presence of the nitro group can make the compound energetic, and thermal analysis is crucial to understand its decomposition profile.

Photostability

Nitroaromatic compounds can be susceptible to photodegradation. While specific photostability data for this compound is not available, exposure to UV light could potentially lead to the reduction of the nitro group or other complex photochemical reactions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Principle: The compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its degradation. The resulting degradation products are then analyzed.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled oven

  • Photostability chamber

Workflow Diagram:

G cluster_stress Stress Conditions cluster_analysis Analysis start Dissolve this compound in a suitable solvent acid Acidic Stress (e.g., 0.1 M HCl, heat) start->acid base Basic Stress (e.g., 0.1 M NaOH, heat) start->base oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo quench Quench the reaction (if necessary) acid->quench base->quench oxidative->quench analyze Analyze by HPLC-UV/MS thermal->analyze photo->analyze quench->analyze identify Identify and quantify degradants analyze->identify

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Acidic Degradation: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Heat the solution (e.g., at 60 °C) for a specified period.

  • Basic Degradation: Dissolve the compound and add NaOH to a final concentration of 0.1 M. Heat as in the acidic degradation.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, quench the degradation process if necessary (e.g., by neutralization), and analyze by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify any degradation products.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (typically in the range of 254 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Conclusion

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its physicochemical properties. While quantitative solubility and stability data are not extensively published, this guide provides the theoretical framework and practical, detailed protocols for researchers to determine these critical parameters. The provided experimental designs for solubility determination and forced degradation studies represent self-validating systems that will generate reliable data for process optimization, formulation development, and ensuring the quality and consistency of this important chemical compound.

References

  • Google Patents.
  • Erowid. Aromatic Allylation via Diazotization: Metal-Free C-C Bond Formation. [Link]

  • Google Patents. US3067237A - Lower-alkyl mono-or bis-(alkanesulfonamido...

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regioselectivity in the synthesis of substituted nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Regioselectivity in the Synthesis of Substituted Nitrobenzoates

Authored by: Gemini, Senior Application Scientist

Abstract

The regioselective nitration of substituted benzoates is a foundational process in synthetic organic chemistry, pivotal for the creation of key intermediates in pharmaceuticals, agrochemicals, and materials science. The precise placement of a nitro group on the aromatic ring is not a matter of chance but is governed by a complex interplay of electronic and steric effects exerted by the substituents already present. This guide provides a comprehensive exploration of the principles dictating this selectivity. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution, analyze the directing effects of various functional groups, and present a logical framework for predicting regiochemical outcomes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to aid in the rational design and optimization of synthetic routes involving substituted nitrobenzoates.

The Strategic Importance of Regiocontrolled Nitration

Substituted nitrobenzoates are versatile chemical building blocks. The nitro group, a strong electron-withdrawing group, can be readily transformed into other functional groups, most notably amines, which are ubiquitous in biologically active molecules.[1] The ester functionality provides a convenient handle for further synthetic manipulations, such as hydrolysis, amidation, or reduction. Consequently, the ability to control the specific position of nitration on a substituted benzoate ring is of paramount importance for the efficient synthesis of complex target molecules. The challenge lies in navigating the directing effects of the existing substituents to achieve the desired isomer with high yield and purity.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The nitration of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[2] The process is typically initiated by combining concentrated nitric acid (HNO₃) with a stronger acid, usually sulfuric acid (H₂SO₄).[1][3] This "mixed acid" system generates the potent electrophile, the nitronium ion (NO₂⁺).[3][4]

The mechanism proceeds in three key stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1]

  • Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The formation of this intermediate is almost always the rate-determining step.[4]

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the stable aromatic system.[3]

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O + HSO₄⁻ H2O H₂O HSO4- HSO₄⁻ Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + NO₂⁺ (Rate-Limiting) Nitrobenzoate Nitro-Substituted Product SigmaComplex->Nitrobenzoate - H⁺ (Re-aromatization) Decision_Tree Start Analyze Substituents on Benzoate Ring Group1_Type Identify Directing Effect of Group 1 (e.g., -OCH₃) Start->Group1_Type Group2_Type Identify Directing Effect of Group 2 (-COOR) Start->Group2_Type Compare Do Directing Effects Reinforce or Oppose? Group1_Type->Compare Group2_Type->Compare Reinforce Effects Reinforce: Single Major Product Predicted Compare->Reinforce Reinforce Oppose Effects Oppose: Strongest Activating Group Dominates Compare->Oppose Oppose Sterics Consider Steric Hindrance (e.g., ortho vs. para, positions between groups) Reinforce->Sterics Oppose->Sterics Para Para-product often favored over sterically hindered ortho-product Sterics->Para Ortho position available Hindered Substitution between two meta-groups is highly disfavored Sterics->Hindered Meta-disubstituted Final Predict Major Product(s) Para->Final Hindered->Final

Caption: Logical workflow for predicting regioselectivity.

Data Presentation: Regioselectivity in Action

The following table summarizes experimentally observed isomer distributions for the nitration of various substituted benzoic acids and esters, illustrating the principles discussed.

SubstrateSubstituent 1 (Position)Substituent 2 (Position)Major Product(s)Isomer Distribution (%)
Methyl Benzoate-COOCH₃ (C1)-Methyl 3-nitrobenzoateortho: ~1-2%, meta: ~81-85% , para: ~1% [5][6]
Toluene-CH₃ (C1)-Mononitrotoluenespara: ~79% , ortho: low, meta: low [7]
Nitrobenzene-NO₂ (C1)-Dinitrobenzenesortho: 6%, meta: 93% , para: 1% [8]
p-Toluic Acid-COOH (C1)-CH₃ (C4)4-Methyl-3-nitrobenzoic acidortho to -CH₃ / meta to -COOH [9]
m-Toluic Acid-COOH (C1)-CH₃ (C3)2-Methyl-3-nitrobenzoic acidortho to -CH₃ / ortho to -COOH [10]

Experimental Protocol: Nitration of Methyl Benzoate

This protocol describes a standard laboratory procedure for the nitration of methyl benzoate to yield predominantly methyl 3-nitrobenzoate. [6]The self-validating nature of this protocol lies in the expected physical properties (melting point) of the major product, which confirms the regioselectivity.

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Methodology
  • Preparation of the Nitrating Mixture:

    • In a flask, carefully add 12.5 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath to 0-10 °C.

    • Slowly and with constant stirring, add 12.5 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture cold. Causality: This exothermic reaction generates the nitronium ion. Pre-cooling and slow addition are critical to control the temperature and prevent runaway reactions.

  • Dissolution of the Substrate:

    • In a separate, larger reaction flask (e.g., 200 mL round-bottom) equipped with a mechanical stirrer, place 20.4 g (0.15 mol) of pure methyl benzoate. [6] * Cool this flask in an ice bath and slowly add 40 mL of concentrated sulfuric acid. Stir until the methyl benzoate is fully dissolved. Maintain the temperature below 10 °C. Causality: Sulfuric acid serves as the solvent and is required for the generation of the nitronium ion in the next step.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution of methyl benzoate.

    • Crucially, maintain the reaction temperature between 0 °C and 10 °C throughout the addition. The addition should take approximately 30-45 minutes. Causality: Maintaining a low temperature is essential to prevent over-nitration (dinitration) and to control the reaction rate.

  • Reaction Completion and Workup:

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

    • Pour the reaction mixture slowly and carefully over a large amount of crushed ice (approx. 200-300 g) in a beaker.

    • The crude product, methyl 3-nitrobenzoate, will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold water to remove residual acid.

    • To neutralize any remaining acid, wash the solid with a small amount of cold, dilute sodium bicarbonate solution, followed by another wash with cold water.

    • Recrystallize the crude product from an appropriate solvent, such as methanol, to obtain the pure methyl 3-nitrobenzoate. [6]The expected melting point of the pure product is 78 °C.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-10°C C Slowly add Nitrating Mixture to Substrate Solution (Maintain 0-10°C) A->C B Dissolve Methyl Benzoate in conc. H₂SO₄ Cool to <10°C B->C D Stir at Room Temp (15-30 min) C->D E Pour onto Crushed Ice (Precipitation) D->E F Vacuum Filtration E->F G Wash with H₂O and NaHCO₃ F->G H Recrystallize from Methanol G->H I Pure Methyl 3-Nitrobenzoate H->I

Sources

A Technical Guide to Ethyl 3-Amino-5-Nitrobenzoate: The Interplay of Electron-Donating and -Withdrawing Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-amino-5-nitrobenzoate is a pivotal intermediate in organic synthesis, finding extensive application in the development of pharmaceuticals, dyes, and advanced materials.[1][2][3] Its utility stems from a unique molecular architecture featuring an electron-donating amino group (-NH2) and two electron-withdrawing groups—a nitro group (-NO2) and an ethyl ester (-COOEt)—on a single aromatic scaffold. This guide provides an in-depth analysis of the electronic interplay between these competing functionalities. We will explore how this "push-pull" dynamic, arranged in a meta-configuration, governs the molecule's synthesis, regioselectivity, chemical reactivity, and spectroscopic properties. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this versatile building block.

The Molecular Architecture: An Electronic Tug-of-War

The chemical behavior of this compound is fundamentally dictated by the electronic effects of its three substituents on the benzene ring. These effects can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.[4]

  • Amino Group (-NH2): As an electron-donating group (EDG), the amino group's influence is twofold. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon.[4] However, this is overwhelmingly surpassed by its powerful electron-donating resonance effect (+M), where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.[4][5] This donation significantly increases electron density at the ortho and para positions, making the amino group a strong activating, ortho/para-director in electrophilic aromatic substitution (EAS).[6][7]

  • Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group (EWG). It exhibits both a strong inductive (-I) and a strong resonance (-M) effect, pulling electron density from the aromatic ring.[8][9] This renders the ring significantly less nucleophilic and therefore "deactivated" towards EAS.[10] The withdrawal of electron density is most pronounced at the ortho and para positions, which makes the nitro group a meta-director.[5][7]

  • Ethyl Ester Group (-COOEt): Similar to the nitro group, the ethyl ester is an electron-withdrawing group, operating through both -I and -M effects. It is a deactivating, meta-directing group.[1]

The unique 1,3,5-substitution pattern places the strong EDG (-NH2) meta to the strong EWG (-NO2) and the secondary EWG (-COOEt). This "meta-push-pull" arrangement prevents the direct through-conjugation seen in para-substituted systems (like p-nitroaniline), leading to a more nuanced electronic landscape.[11] While direct resonance charge transfer from the amino to the nitro group is impeded, their combined inductive and resonance effects create distinct regions of electron-richness and deficiency across the molecule, governing its reactivity and spectroscopic signature.

The quantitative influence of these groups can be approximated using Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene derivative.[12]

Substituent Position Hammett Constant (σ) Electronic Effect
-NH₂meta-0.04Weakly Electron-Donating[13]
-NO₂meta+0.73Strongly Electron-Withdrawing[13]
-COOEtmeta+0.33 (for -COOCH₃)Moderately Electron-Withdrawing[13]

These values confirm the powerful electron-withdrawing nature of the nitro group and the relatively weak donating effect of the amino group when positioned meta to the reaction center.

Synthetic_Workflow start Ethyl Benzoate step1 Dinitration (HNO₃, H₂SO₄) start->step1 intermediate Ethyl 3,5-dinitrobenzoate step1->intermediate step2 Selective Monoreduction (e.g., Na₂S, (NH₄)₂S, or catalytic hydrogenation) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Selective Reduction

This protocol details the synthesis starting from ethyl 3,5-dinitrobenzoate. The choice of reducing agent is critical for achieving monoreduction without reducing both nitro groups.

Step 1: Synthesis of Ethyl 3,5-dinitrobenzoate

  • Reaction Setup: To a flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid.

  • Addition of Substrate: Slowly add ethyl benzoate to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent over-nitration and side reactions.

  • Reaction Monitoring: Stir the mixture at low temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture slowly over crushed ice. The solid product, ethyl 3,5-dinitrobenzoate, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the purified product. [14] Step 2: Selective Monoreduction to this compound

  • Reaction Setup: Dissolve ethyl 3,5-dinitrobenzoate in a suitable solvent such as ethanol or methanol in a round-bottomed flask.

  • Reducing Agent: Prepare a solution of a selective reducing agent, such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ), in water.

  • Reduction: Add the reducing agent solution dropwise to the stirred solution of the dinitro compound. The reaction is often exothermic and may require cooling to control the rate.

  • Reaction Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot.

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The presence of both nucleophilic (amino) and electrophilic (nitro-substituted ring) centers makes this compound a highly versatile synthetic precursor.

  • Reactions at the Amino Group: The amino group is a primary site for chemical modification.

    • Diazotization: It can be readily converted into a diazonium salt using nitrous acid (NaNO₂/HCl). This diazonium intermediate is a gateway for introducing a wide array of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

    • Acylation/Alkylation: The nucleophilic amine can react with acyl chlorides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines, respectively. This is a common strategy in drug development to modify solubility and biological activity.

  • Reactions at the Nitro Group: The nitro group can be reduced to a second amino group, typically using stronger reducing agents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). [15][16]This transformation yields ethyl 3,5-diaminobenzoate, a key monomer for polymers and a precursor for complex heterocyclic systems.

  • Reactivity of the Aromatic Ring: The ring is generally deactivated towards further electrophilic aromatic substitution due to the powerful deactivating effects of the -NO₂ and -COOEt groups. Any potential substitution would be directed by the activating -NH₂ group to the ortho positions (C2, C4, C6), but the steric hindrance and overall deactivation make such reactions challenging.

Its primary utility lies in serving as a building block for more complex molecules, especially heterocyclic compounds used in medicinal chemistry. [1][3]For example, derivatives of 3-amino-5-nitrobenzoic acid are used in the synthesis of various bioactive compounds, including anti-inflammatory and analgesic agents. [2]

Spectroscopic and Physicochemical Properties

The electronic structure of this compound gives rise to a distinct spectroscopic fingerprint. While a complete, officially published spectrum is not always available, the features can be reliably predicted based on its constituent parts and related structures. [1]

Property Expected Observation Rationale
¹H NMR Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). A quartet and a triplet for the ethyl group. A broad singlet for the -NH₂ protons. The aromatic protons are in unique chemical environments due to the unsymmetrical substitution. The electron-withdrawing groups will shift adjacent protons downfield.
¹³C NMR Six distinct signals for the aromatic carbons. Signals for the ester carbonyl (~165 ppm) and the ethyl group carbons. The carbon attached to the nitro group (C5) and the ester group (C1) will be significantly downfield due to the strong deshielding effect. The carbon attached to the amino group (C3) will be shifted upfield.
IR Spectroscopy N-H stretching (2 peaks, ~3300-3500 cm⁻¹). Asymmetric & Symmetric NO₂ stretching (~1530 & ~1350 cm⁻¹). C=O stretching of the ester (~1700-1730 cm⁻¹). These are characteristic vibrational frequencies for the primary functional groups present in the molecule. [1]
UV-Vis Spectroscopy Absorption maxima are expected in the UV region. The molecule may exhibit an intramolecular charge-transfer (ICT) band. The "push-pull" nature can lead to electronic transitions where electron density shifts from the donor (-NH₂) side to the acceptor (-NO₂) side upon photoexcitation.

| Solvatochromism | The position of the ICT absorption band may shift with solvent polarity. | In polar solvents, the excited state, which has a larger dipole moment, is stabilized more than the ground state, often leading to a red shift (bathochromic shift) in the absorption maximum. [17]|

Applications in Research and Development

The unique trifunctional nature of this compound makes it a valuable scaffold in several high-value chemical industries.

  • Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs). [2]The ability to selectively modify the amino group or reduce the nitro group allows for the construction of complex heterocyclic cores, which are prevalent in modern drug discovery. For instance, related substituted aminobenzoates are crucial intermediates in the synthesis of major drugs. [3]

  • Dyes and Pigments: The presence of both an amino and a nitro group makes it an excellent precursor for azo dyes. [2]The amino group can be diazotized and then coupled with an electron-rich aromatic compound to produce intensely colored azo compounds.

  • Materials Science: Molecules with strong electron-donating and -withdrawing groups, known as push-pull chromophores, are of significant interest for their non-linear optical (NLO) properties. [18][19]These materials can alter the properties of light and have applications in telecommunications and optical computing. While the meta-arrangement in this compound is less efficient for NLO effects than a para-arrangement, it still contributes to a significant molecular dipole and hyperpolarizability, making it a subject of research in this area. [19][20]

Conclusion

This compound exemplifies the principles of substituent effects in organic chemistry. The competitive interplay between the electron-donating amino group and the electron-withdrawing nitro and ester groups creates a molecule with distinct regions of reactivity. This electronic tension is not a liability but rather the source of its synthetic versatility. By understanding and controlling the influence of these groups, researchers can strategically employ this compound as a foundational building block for a diverse range of complex targets, from life-saving pharmaceuticals to advanced optical materials. Its synthesis, reactivity, and properties are a direct and practical demonstration of how fundamental electronic principles guide molecular function.

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  • Rybáček, J., et al. (2016). Push–pull amino-nitro helicenes: synthesis, (chir)optical properties and self-assembly into thin films. Chemical Communications, 52(40), 6709-6712. [Link]

  • MySkinRecipes. Mthis compound (Thai). [Link]

  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • PubChem. Mthis compound. [Link]

  • ResearchGate. (2023). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 3-amino-5-nitrobenzoate from 3,5-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-amino-5-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical manufacturing. The described synthetic pathway initiates from the commercially available 3,5-dinitrobenzoic acid and proceeds via a two-step sequence involving a chemoselective reduction followed by an acid-catalyzed esterification. This guide is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a reproducible and efficient synthesis. The causality behind experimental choices is explained, grounding the protocol in established chemical principles.

Introduction and Synthetic Strategy

This compound is a valuable building block characterized by its differentially functionalized aromatic ring, containing amino, nitro, and ethyl ester groups. This trifunctional arrangement allows for sequential, site-selective modifications, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The synthesis from 3,5-dinitrobenzoic acid is predicated on a logical two-step transformation:

  • Chemoselective Monoreduction: The primary challenge is the selective reduction of one of the two nitro groups to an amine, leaving the second nitro group and the carboxylic acid intact. The Zinin reduction, which utilizes sulfide or polysulfide reagents, is an exemplary method for achieving this transformation with high selectivity.[1][2]

  • Esterification: The subsequent step involves the conversion of the carboxylic acid moiety of the intermediate, 3-amino-5-nitrobenzoic acid, into its corresponding ethyl ester. The Fischer-Speier esterification, an acid-catalyzed reaction with ethanol, is a robust and scalable method for this purpose.[3][4]

This strategy is advantageous due to the accessibility of the starting material and the high degree of control offered by the chosen reactions.

Synthesis_Workflow cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Esterification Start 3,5-Dinitrobenzoic Acid Intermediate 3-Amino-5-nitrobenzoic Acid Start->Intermediate Chemoselective Monoreduction Final This compound Intermediate->Final Acid-Catalyzed Esterification Protocol1 Zinin Reduction: (NH₄)₂Sₓ in aq. Ethanol Reflux Protocol2 Fischer Esterification: Ethanol, conc. H₂SO₄ Reflux

Figure 1: Overall two-step synthetic workflow.

Part I: Chemoselective Reduction of 3,5-Dinitrobenzoic Acid

Mechanistic Rationale: The Zinin Reduction

The selective reduction of one nitro group in a polynitroaromatic compound is a common synthetic challenge. While powerful reducing systems like catalytic hydrogenation can be used, they often lack selectivity and may lead to the reduction of both nitro groups.[5] The Zinin reduction, first reported in 1842, offers a mild and highly chemoselective alternative using sulfide, hydrosulfide, or polysulfide ions.[1][2]

The reaction proceeds through a complex mechanism involving multiple single-electron transfers from the sulfide species to the nitro group. The rate-determining step is believed to be the initial attack of the divalent sulfur anion on the nitro group.[6] The intermediate nitroso and hydroxylamine species are rapidly reduced to the final amine.[2] The selectivity for one nitro group over another in symmetrically substituted compounds like 3,5-dinitrobenzoic acid is primarily statistical, though subtle electronic effects can play a role. For asymmetrically substituted dinitroarenes, the reduction preferentially occurs at the less sterically hindered nitro group or a group positioned ortho to a directing group like a hydroxyl.[2]

Experimental Protocol: Zinin Reduction

This protocol details the selective reduction of 3,5-dinitrobenzoic acid to 3-amino-5-nitrobenzoic acid using an ammonium polysulfide solution.

Materials:

  • 3,5-Dinitrobenzoic Acid

  • Concentrated Ammonia Solution (28-30%)

  • Hydrogen Sulfide (gas or from a generator)

  • Sulfur powder

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (e.g., 2 M)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Preparation of Ammonium Polysulfide [(NH₄)₂Sₓ] Reagent:

    • Safety Note: This step must be performed in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide gas.

    • In a flask cooled in an ice-water bath, carefully saturate 50 mL of concentrated ammonia solution with hydrogen sulfide gas until saturation is reached (indicated by the cessation of gas absorption).

    • To the resulting ammonium sulfide solution, add 5 g of finely powdered sulfur.

    • Gently warm the mixture to approximately 35-40°C and stir for 30-60 minutes until the sulfur dissolves, forming a deep yellow to reddish polysulfide solution. Cool to room temperature before use.

  • Reduction Reaction:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10.6 g (50 mmol) of 3,5-dinitrobenzoic acid in 100 mL of 95% ethanol. Gentle heating may be required.

    • To the ethanolic solution, add the prepared ammonium polysulfide solution portion-wise over 15 minutes. An exothermic reaction and color change will be observed.

    • Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and transfer it to a 500 mL beaker.

    • In a fume hood, carefully acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is ~1. This will precipitate elemental sulfur and dissolve the amine product as its hydrochloride salt.

    • Filter the mixture by suction filtration to remove the precipitated sulfur. Wash the sulfur cake with a small amount of acidic water.

    • Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly basify the filtrate by adding a 2 M sodium hydroxide solution with constant stirring until the pH is ~8-9.

    • The product, 3-amino-5-nitrobenzoic acid, will precipitate as a solid.

    • Collect the solid product by suction filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Part II: Esterification of 3-Amino-5-nitrobenzoic Acid

Mechanistic Rationale: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4] It is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (ethanol, in this case) is used, which also serves as the solvent. A strong acid catalyst, typically sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 3-amino-5-nitrobenzoic acid to its ethyl ester.

Materials:

  • 3-Amino-5-nitrobenzoic Acid (from Part I)

  • Ethanol (anhydrous, 200 proof)

  • Sulfuric Acid (concentrated, 98%)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup:

    • Place the dried 3-amino-5-nitrobenzoic acid (e.g., ~8.2 g, 45 mmol, assuming ~90% yield from Step 1) into a 250 mL round-bottom flask.

    • Add 100 mL of anhydrous ethanol and a magnetic stir bar.

    • Cool the flask in an ice-water bath. While stirring, slowly and carefully add 2.5 mL of concentrated sulfuric acid dropwise via a pipette.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • Allow the reaction flask to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ~300 g of crushed ice and water. Stir until all the ice has melted.

    • The crude ester may precipitate out. If not, slowly neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Collect the precipitated solid by suction filtration. If the product separates as an oil, perform a liquid-liquid extraction with ethyl acetate (3 x 75 mL).

    • If extracted, combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • If filtered, wash the solid product thoroughly with cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

    • Dry the final product under vacuum.

Summary of Reagents and Expected Yield

StepReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1 3,5-Dinitrobenzoic Acid212.1210.6 g50.01.0
Ammonium Polysulfide-in situExcess-
2 3-Amino-5-nitrobenzoic Acid182.14~8.2 g~45.01.0
Ethanol (Anhydrous)46.07100 mL~1710~38
Sulfuric Acid (conc.)98.082.5 mL~46Catalyst
Product This compound 210.18 ~8.0 g ~38 ~76% (Overall)

Note: Yields are estimates and can vary based on experimental conditions and purification efficiency.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy (¹H NMR, ¹³C NMR): Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.

  • Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations (e.g., N-H stretch of the amine, C=O stretch of the ester, asymmetric and symmetric stretches of the nitro group).

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

Safety and Handling

  • General: All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrogen Sulfide: H₂S is a highly toxic, flammable gas with a rotten egg odor. Olfactory fatigue can occur, making odor an unreliable indicator of concentration. Use with extreme caution.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and ammonia are highly corrosive. Handle with care and avoid contact with skin and eyes. Always add acid to water/alcohol, never the reverse.

  • Reagents: 3,5-Dinitrobenzoic acid is an irritant. Avoid inhalation of dust and contact with skin.

References

  • Sharma, M., & Singh, A. (2018). Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates. Science and Education Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Wang, T., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). JP2005526589A - Supported catalysts for the hydrogenation of nitroaromatic compounds.
  • ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Retrieved from [Link]

  • MDPI. (2018). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Catalysts. Retrieved from [Link]

  • ResearchGate. (2017). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry Europe. (2016). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from [Link]

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Application Notes and Protocols: Multi-step Synthesis Pathways for Ethyl 3-amino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-5-nitrobenzoate is a valuable bifunctional molecule in organic synthesis, serving as a key building block for a variety of more complex structures. Its aromatic ring, substituted with an electron-donating amino group and an electron-withdrawing nitro group, along with a versatile ethyl ester, provides multiple sites for chemical modification.[1] This strategic arrangement of functional groups makes it an important intermediate in the pharmaceutical industry, particularly in the synthesis of antimalarial agents and other pharmacologically active compounds.[1] This application note details two primary, field-proven synthetic pathways for the preparation of this compound, providing in-depth protocols and explaining the chemical principles behind each step.

Synthetic Strategies: An Overview

The synthesis of this compound can be efficiently achieved through two principal multi-step pathways. The choice between these routes often depends on the availability and cost of the starting materials.

  • Pathway 1: From 3,5-Dinitrobenzoic Acid. This route involves the initial esterification of 3,5-dinitrobenzoic acid to its corresponding ethyl ester, followed by a selective reduction of one of the two nitro groups. This pathway is advantageous when 3,5-dinitrobenzoic acid is the more accessible precursor.

  • Pathway 2: From 3-Amino-5-nitrobenzoic Acid. A more direct approach, this pathway involves the straightforward esterification of 3-amino-5-nitrobenzoic acid. This method is preferred when the starting acid is readily available.[1]

Below, we provide detailed protocols for each of these synthetic routes, along with insights into the reaction mechanisms and experimental considerations.

Pathway 1: Synthesis from 3,5-Dinitrobenzoic Acid

This two-step synthesis begins with the esterification of 3,5-dinitrobenzoic acid, followed by the chemoselective reduction of one nitro group. The success of this pathway hinges on the careful control of the reduction step to avoid the formation of the diamino product.

Step 1: Fischer Esterification of 3,5-Dinitrobenzoic Acid to Ethyl 3,5-Dinitrobenzoate

The first step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess ethanol serves to drive the equilibrium towards the formation of the ester.[2]

  • Materials:

    • 3,5-Dinitrobenzoic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Deionized water

    • Ice

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dinitrobenzoic acid (10.0 g, 47.1 mmol).

    • Add anhydrous ethanol (100 mL). The acid will not fully dissolve at this stage.

    • With gentle stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

    • Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 g of crushed ice and stir.

    • The crude ethyl 3,5-dinitrobenzoate will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold deionized water.

    • For further purification, dissolve the crude product in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified ethyl 3,5-dinitrobenzoate as a solid.

Reactant/ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Dinitrobenzoic acid212.1210.0 g47.1
Anhydrous ethanol46.07100 mL(excess)
Conc. Sulfuric Acid98.082.0 mL(catalyst)
Expected Product 240.17 ~10.7 g ~44.5 (94% yield)
Step 2: Selective Reduction of Ethyl 3,5-Dinitrobenzoate

The key to this synthesis is the selective reduction of one nitro group. The Zinin reduction, using a sulfide source, is a classic and effective method for this transformation.[3][4] Sodium hydrosulfite (sodium dithionite) is another excellent reagent for this purpose, known for its mildness and chemoselectivity.[5][6]

  • Materials:

    • Ethyl 3,5-dinitrobenzoate

    • Sodium hydrosulfite (Sodium dithionite, Na₂S₂O₄)

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve ethyl 3,5-dinitrobenzoate (10.0 g, 41.6 mmol) in ethanol (200 mL).

    • In a separate beaker, prepare a solution of sodium hydrosulfite (21.8 g, 125 mmol) in deionized water (150 mL).

    • Gently heat the solution of the dinitro ester to a mild reflux.

    • Add the aqueous sodium hydrosulfite solution dropwise to the refluxing solution over a period of 30-45 minutes. The reaction is exothermic, and the color of the solution will change.

    • After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Reactant/ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 3,5-dinitrobenzoate240.1710.0 g41.6
Sodium Hydrosulfite174.1121.8 g125
Expected Product 210.19 ~7.4 g ~35.2 (85% yield)

digraph "Pathway 1: From 3,5-Dinitrobenzoic Acid" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="3,5-Dinitrobenzoic Acid", fillcolor="#FBBC05"]; intermediate [label="Ethyl 3,5-Dinitrobenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Ethanol, H₂SO₄ (cat.)\nReflux", headlabel="Esterification"]; intermediate -> product [label="Na₂S₂O₄, Ethanol/Water\nReflux", headlabel="Selective\nReduction"]; }

Caption: Synthesis of this compound from 3,5-Dinitrobenzoic Acid.

Pathway 2: Synthesis from 3-Amino-5-nitrobenzoic Acid

This pathway is more direct, involving a single esterification step. The presence of the amino group can slightly complicate the Fischer esterification due to its basicity, but with sufficient acid catalyst, the reaction proceeds effectively.

Experimental Protocol: this compound
  • Materials:

    • 3-Amino-5-nitrobenzoic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Deionized water

    • Ice

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) in anhydrous ethanol (120 mL).

    • Carefully add concentrated sulfuric acid (3.0 mL) dropwise to the stirred suspension. The mixture may warm up, and the salt of the amino acid will precipitate.

    • Heat the mixture to a gentle reflux. The precipitate should dissolve as the reaction proceeds. Maintain reflux for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 250 g of crushed ice.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Reactant/ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-5-nitrobenzoic acid182.1410.0 g54.9
Anhydrous ethanol46.07120 mL(excess)
Conc. Sulfuric Acid98.083.0 mL(catalyst)
Expected Product 210.19 ~10.4 g ~49.5 (90% yield)

digraph "Pathway 2: From 3-Amino-5-nitrobenzoic Acid" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="3-Amino-5-nitrobenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Ethanol, H₂SO₄ (cat.)\nReflux", headlabel="Esterification"]; }

Caption: Synthesis of this compound from 3-Amino-5-nitrobenzoic Acid.

Conclusion

Both pathways presented provide reliable and scalable methods for the synthesis of this compound. Pathway 1, while longer, utilizes a potentially more stable and less expensive starting material in 3,5-dinitrobenzoic acid. The critical step in this pathway is the selective reduction, for which sodium hydrosulfite offers a mild and effective solution. Pathway 2 is more atom-economical and direct, but relies on the availability of 3-amino-5-nitrobenzoic acid. The choice of synthetic route will ultimately be determined by factors such as starting material availability, cost, and the specific capabilities of the laboratory. The detailed protocols provided herein should serve as a robust starting point for researchers in their synthetic endeavors.

References

  • Brewster, R. Q., Williams, B., & Phillips, R. (1942). 3,5-Dinitrobenzoic acid. Organic Syntheses, 22, 48. doi:10.15227/orgsyn.022.0048. Retrieved from [Link]

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455-483. Retrieved from [Link]

  • Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104. Retrieved from [Link]

  • ResearchGate. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • U.S. Patent No. 2,631,167. (1953). Method of reducing nitro compounds. Google Patents.
  • U.S. Patent No. 3,223,727. (1965). Reduction of aromatic nitro and nitroso compounds. Google Patents.
  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Scheuerman, R. A., & Tumelty, D. (2000). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Tetrahedron Letters, 41(35), 6531-6535. Retrieved from [Link]

  • Redemann, C. T., & Redemann, C. E. (1942). 5-amino-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses, 22, 9. doi:10.15227/orgsyn.022.0009. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, March 3). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Retrieved from [Link]

  • IJRAR. (n.d.). Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. Retrieved from [Link]

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Application Notes and Protocols for the Esterification of 3-Amino-5-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the esterification of 3-amino-5-nitrobenzoic acid, a critical transformation for synthesizing intermediates in pharmaceutical and materials science research. We delve into the foundational principles of Fischer-Speier esterification, detailing a robust protocol for the synthesis of alkyl 3-amino-5-nitrobenzoates. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the reaction dynamics. Safety protocols, reaction workup, and purification techniques are also extensively covered to provide a self-validating and reliable experimental blueprint.

Introduction: The Synthetic Importance of 3-Amino-5-Nitrobenzoate Esters

3-Amino-5-nitrobenzoic acid and its ester derivatives are valuable synthons in the development of novel therapeutic agents and functional materials. The strategic placement of the amino and nitro groups on the benzene ring offers multiple avenues for further chemical modification. Esterification of the carboxylic acid moiety is often a crucial initial step to protect this functional group or to modulate the molecule's physicochemical properties, such as solubility and bioavailability. The resulting esters serve as key intermediates in the synthesis of more complex molecules, including analogues of local anesthetics and various heterocyclic compounds.

Reaction Mechanism and Scientific Principles

The esterification of 3-amino-5-nitrobenzoic acid is typically achieved through the Fischer-Speier esterification method.[1][2] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[3][4]

The Core Mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack by the Alcohol: The weakly nucleophilic alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The final step involves the deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final ester product.

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, which also often serves as the solvent. The removal of water as it is formed can also shift the equilibrium to favor the products.[4][5]

The presence of the amino group on the benzoic acid ring introduces a unique consideration. The basic amino group can be protonated by the acid catalyst, forming an ammonium salt. This necessitates the use of a stoichiometric amount of the acid catalyst to ensure enough acid is available to catalyze the esterification.

Safety and Handling

3.1. Reagent Safety:

  • 3-Amino-5-nitrobenzoic acid: May cause skin, eye, and respiratory irritation.[6]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. Reacts violently with water.[3][7]

  • Alcohols (e.g., Methanol, Ethanol): Flammable liquids. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

  • Sodium Bicarbonate (NaHCO₃): Generally considered safe, but can cause mild irritation.

3.2. Personal Protective Equipment (PPE):

Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling these chemicals.[6][8] All manipulations involving concentrated acids and volatile organic compounds should be performed in a certified chemical fume hood.

Detailed Experimental Protocol

This protocol details the esterification of 3-amino-5-nitrobenzoic acid with a generic primary alcohol (e.g., ethanol) and is adapted from established procedures for similar aminobenzoic and nitrobenzoic acids.[3][7][9]

4.1. Materials and Equipment:

  • 3-Amino-5-nitrobenzoic acid

  • Anhydrous Ethanol (or other primary alcohol)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

4.2. Reaction Setup and Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-nitrobenzoic acid.

  • Addition of Alcohol and Catalyst: Add a large excess of the anhydrous alcohol (e.g., 10-20 molar equivalents), which will also function as the solvent. Begin stirring the mixture. Carefully and slowly add concentrated sulfuric acid dropwise to the stirring solution. An initial precipitate of the ammonium salt may form but should redissolve as the reaction is heated.[3][7]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 10 hours.[5]

  • Work-up: a. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. If a low-boiling alcohol was used, remove the excess under reduced pressure using a rotary evaporator.[5] c. Pour the cooled reaction mixture into a beaker containing ice water.[9] d. Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is neutral to slightly basic (pH 7-8).[3][7] This step will precipitate the crude ester.

  • Extraction and Drying: a. Transfer the neutralized mixture to a separatory funnel. b. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine (saturated NaCl solution). d. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]

  • Isolation of the Product: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

4.3. Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[7][9]

Data Presentation

ParameterValue/RangeRationale/Reference
Molar ratio of Alcohol to Acid10-20 equivalentsTo shift the equilibrium towards the product.
Catalyst LoadingStoichiometric to the amino groupTo protonate the amino group and catalyze the reaction.
Reaction TemperatureRefluxTo increase the reaction rate.[5]
Reaction Time1-10 hoursTo allow the reaction to reach completion (monitor by TLC).[5]
Work-up pH7-8To neutralize the acid and precipitate the ester.[3][7]

Visualizing the Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine 3-Amino-5-nitrobenzoic acid, excess alcohol, and H₂SO₄ reflux 2. Heat to reflux (1-10 h) reagents->reflux Stirring cool 3. Cool to room temperature reflux->cool neutralize 4. Neutralize with NaHCO₃ solution cool->neutralize extract 5. Extract with organic solvent neutralize->extract dry 6. Dry organic layer extract->dry concentrate 7. Concentrate under reduced pressure dry->concentrate recrystallize 8. Recrystallize crude product concentrate->recrystallize final_product final_product recrystallize->final_product Pure Ester

Caption: A typical workflow for the Fischer esterification of 3-amino-5-nitrobenzoic acid.

References

Sources

Application Notes & Protocols: Ethyl 3-amino-5-nitrobenzoate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-amino-5-nitrobenzoate

This compound is a highly functionalized aromatic compound that serves as a cornerstone intermediate in modern organic synthesis. Its value lies in the unique electronic and steric arrangement of its three functional groups: an electron-donating amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a meta-directing ethyl ester (-COOEt) group.[1] This specific substitution pattern on the benzene ring creates a molecule with differentiated reactivity, allowing for selective chemical transformations at multiple sites.

The interplay between the activating, ortho, para-directing amino group and the deactivating, meta-directing nitro and ester groups enables chemists to perform sequential and regioselective reactions.[1] This makes it an exceptionally versatile precursor for the synthesis of complex molecules, particularly nitrogen-containing heterocyclic systems which are prevalent in medicinal chemistry and materials science.[1][2][3] Researchers leverage this intermediate for creating libraries of novel compounds for drug discovery, including potential antifungal agents and proton pump inhibitors.[1]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 10394-67-9[4]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol Calculated
Appearance Yellow to orange crystalline powderTypical Observation
Melting Point 103-107 °CVaries by supplier

Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through two well-established routes, each with strategic advantages depending on the availability of starting materials.

Pathway A: Esterification of 3-amino-5-nitrobenzoic acid

This is a direct and often preferred method if the precursor acid is commercially available.[1] The process involves a standard acid-catalyzed esterification reaction.

  • Mechanism: The carboxylic acid is reacted with excess ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄). To circumvent the equilibrium limitations of Fischer esterification, a more reactive acyl chloride intermediate can be formed using thionyl chloride (SOCl₂) or acetyl chloride, which then reacts efficiently with ethanol to yield the ester.[1] A high yield has been reported for the analogous methyl ester using acetyl chloride in methanol, a method adaptable for the ethyl ester.[1]

Pathway B: Dinitration and Selective Monoreduction

This alternative pathway begins with the more common starting material, ethyl benzoate. It relies on precise control of electrophilic aromatic substitution and subsequent chemoselective reduction.

  • Mechanism:

    • Dinitration: Ethyl benzoate is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The ester group is a meta-director, leading first to ethyl 3-nitrobenzoate and then to the desired ethyl 3,5-dinitrobenzoate.[1]

    • Selective Reduction: The key step is the selective reduction of only one of the two nitro groups. This chemoselectivity can be challenging, but effective methods have been developed. A common and reliable method involves using iron powder in acetic acid, which provides high yields under mild conditions.[1]

G cluster_A Pathway A: Esterification cluster_B Pathway B: Dinitration & Reduction A1 3-Amino-5-nitrobenzoic Acid A2 This compound A1->A2 Ethanol, H+ catalyst or SOCl2 then Ethanol B1 Ethyl Benzoate B2 Ethyl 3,5-dinitrobenzoate B1->B2 HNO3, H2SO4 B3 This compound B2->B3 Selective Reduction (e.g., Fe/AcOH) G cluster_amino Amino Group (-NH2) Reactions cluster_nitro Nitro Group (-NO2) Reactions cluster_ester Ester Group (-COOEt) Reactions main This compound diazotization Diazonium Salt (Ar-N2+) main->diazotization NaNO2, HCl acylation Amide Derivative (Ar-NHCOR) main->acylation RCOCl reduction 3,5-Diamino Derivative (Ar-(NH2)2) main->reduction H2, Pd/C or SnCl2 hydrolysis Carboxylic Acid (Ar-COOH) main->hydrolysis NaOH, H2O amidation Amide (Ar-CONHR) main->amidation RNH2, heat heterocycle_amino Heterocycle Precursor (e.g., for Benzimidazoles) reduction->heterocycle_amino RCHO or RCOOH

Figure 2: Reaction map of this compound's functional groups.

A. Transformation of the Nitro Group: Synthesis of Diamino Derivatives

The reduction of the nitro group to a second amino function is one of the most powerful transformations of this intermediate. The resulting ethyl 3,5-diaminobenzoate is a critical building block for a vast array of heterocyclic compounds, including polymers and pharmacologically active molecules.

  • Causality: Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or metal/acid systems (e.g., SnCl₂ in HCl) are highly effective for this reduction. The choice of reagent depends on the presence of other reducible functional groups in the molecule and desired reaction conditions (e.g., pressure, temperature).

B. Derivatization of the Amino Group: Building Complexity

The existing amino group provides a nucleophilic handle for chain extension or cyclization reactions.

  • Diazotization-Substitution (Sandmeyer Reaction): Treatment with nitrous acid (NaNO₂/HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (halides, -CN, -OH), providing access to a diverse set of 3-substituted-5-nitrobenzoates.

  • Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form stable amides. This is often used to introduce new side chains or as a protecting group strategy during subsequent reactions on other parts of the molecule.

C. Application in Heterocyclic Synthesis

The true power of this compound is realized in multi-step syntheses of heterocyclic rings. [2][5][6]

  • Benzimidazole Synthesis: A common strategy involves first reducing the nitro group to generate the 1,3-diamine. This diamine can then undergo a condensation-cyclization reaction with an aldehyde or a carboxylic acid (or its derivative) to form a benzimidazole ring system, a privileged scaffold in medicinal chemistry.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always consult the latest Safety Data Sheet (SDS) before handling any chemicals. [7][8]

Protocol 1: Synthesis of Ethyl 3,5-diaminobenzoate via Catalytic Hydrogenation

This protocol details the clean and efficient reduction of the nitro group.

G start Start step1 Dissolve this compound in Ethanol in a hydrogenation vessel start->step1 step2 Add 10% Pd/C catalyst (5 mol%) step1->step2 step3 Purge vessel with N2, then pressurize with H2 (50 psi) step2->step3 step4 Stir vigorously at room temperature. Monitor reaction by TLC step3->step4 step5 Filter reaction mixture through Celite to remove catalyst step4->step5 step6 Concentrate filtrate under reduced pressure step5->step6 step7 Recrystallize crude product from Ethanol/Water step6->step7 end End: Obtain pure Ethyl 3,5-diaminobenzoate step7->end

Figure 3: Workflow for the catalytic hydrogenation of this compound.

Materials & Reagents:

ReagentCAS No.AmountMolar Eq.
This compound10394-67-95.0 g1.0
Ethanol (Absolute)64-17-5100 mL-
Palladium on Carbon (10%)7440-05-3~0.25 g~0.05
Hydrogen (H₂) gas1333-74-050 psiExcess
Celite®61790-53-2As needed-

Step-by-Step Procedure:

  • Preparation: In a suitable high-pressure hydrogenation vessel, dissolve 5.0 g of this compound in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add ~0.25 g of 10% Palladium on Carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure ethyl 3,5-diaminobenzoate as a crystalline solid. (Typical yield: 85-95%).

Safety, Handling, and Storage

Hazard Identification:

  • This compound and its precursors/derivatives may be harmful if swallowed, and can cause skin and eye irritation. [8]Avoid formation and inhalation of dust. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield. [7]* Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat. * Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Handling & Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood. [7]* Store in a tightly closed container in a cool, dry place away from incompatible materials. [8]* Wash hands thoroughly after handling. Disposal:

  • Dispose of waste materials in accordance with local, state, and federal regulations. Do not let product enter drains.

References

  • This compound | CAS#:10394-67-9 | Chemsrc. [Link]

  • Mthis compound - MySkinRecipes. [Link]

  • Ethyl 3-carboxy-5-nitrobenzoate - PMC - NIH. [Link]

  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry. [Link]

  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate - ResearchGate. [Link]

  • Cas 23218-93-1,3-AMINO-5-NITROBENZOIC ACID METHYL ESTER | lookchem. [Link]

  • Mthis compound | C8H8N2O4 | CID 2756518 - PubChem - NIH. [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness Discussion Board. [Link]

  • Synthesis of Heteroaromatic Compounds - PMC - NIH. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. [Link]

  • Ethyl 4-ethyl-amino-3-nitro-benzoate - PubMed. [Link]

  • Ethyl 3-nitrobenzoate - NIST WebBook. [Link]

  • ethyl 3-nitrobenzoate - Stenutz. [Link]

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Application Notes & Protocols: The Strategic Utility of Ethyl 3-Amino-5-Nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the applications of ethyl 3-amino-5-nitrobenzoate, a key building block in modern medicinal chemistry. We will explore its synthetic versatility, role in constructing complex bioactive molecules, and provide detailed protocols for its core transformations. The causality behind experimental choices and the strategic importance of its unique structure will be emphasized throughout.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a highly valuable and versatile precursor in organic synthesis and medicinal chemistry.[1] Its utility stems from the unique electronic and positional arrangement of three distinct functional groups on an aromatic scaffold: an electron-donating amino group, a strongly electron-withdrawing nitro group, and a modifiable ethyl ester. This specific 1,3,5-substitution pattern allows for directed, multi-step syntheses, providing medicinal chemists with multiple handles for functionalization to generate libraries of compounds for biological screening.[1] It serves as a foundational starting material for developing novel chemical entities aimed at diverse biological targets, including potential antifungal agents, proton pump inhibitors, and intermediates for anti-inflammatory and oncology-focused compounds.[1][2]

The Synthetic Versatility of this compound

The power of this reagent lies in the differential reactivity of its three functional groups. Each can be addressed with a high degree of chemical selectivity, allowing for a stepwise and controlled construction of molecular complexity.

  • The Nitro Group: Primarily serves as a masked amino group. Its selective reduction is one of the most common and critical transformations, yielding a diamino derivative. This reduction can be achieved under various conditions, most notably catalytic hydrogenation. The resulting 1,3-diamine is a classic precursor for forming heterocyclic systems.

  • The Amino Group: As a nucleophilic center and an activating, ortho-para directing group, the primary amine can undergo a host of reactions. These include acylation, sulfonylation, alkylation, and diazotization, allowing for the introduction of a vast array of side chains and functional groups essential for modulating pharmacological properties.

  • The Ethyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a key anchor point for forming amide bonds through coupling with various amines, a ubiquitous linkage in pharmaceutical agents.

The interplay of these groups provides a robust platform for synthetic exploration, as illustrated below.

G cluster_0 Key Transformations cluster_1 Resulting Key Intermediates A This compound B Nitro Group Reduction A->B e.g., H₂, Pd/C C Amino Group Acylation / Alkylation A->C e.g., Acyl Chloride D Ester Group Hydrolysis A->D e.g., LiOH, H₂O E Ethyl 3,5-Diaminobenzoate (Precursor to Heterocycles) B->E F N-Substituted Derivatives C->F G 3-Amino-5-Nitrobenzoic Acid (For Amide Coupling) D->G

Caption: Synthetic utility of this compound.

Core Applications in the Synthesis of Bioactive Molecules

Precursor to Benzimidazoles and Other Heterocycles

The most powerful application of this compound is its role as a precursor to 1,3-diaminobenzene derivatives. Following the reduction of the nitro group, the resulting ethyl 3,5-diaminobenzoate is primed for cyclization reactions. The condensation of this diamine with aldehydes, carboxylic acids, or their derivatives is a cornerstone of benzimidazole synthesis. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).

Intermediate for Iodinated X-Ray Contrast Media

The core scaffold of 3-amino-5-nitrobenzoic acid is structurally related to intermediates used in the preparation of iodinated X-ray contrast media.[3] For example, compounds like iotalamic acid and ioxitalamic acid are based on a tri-iodinated 3,5-diaminobenzamide core.[3] The synthetic logic, which involves creating a polysubstituted benzene ring with amino and carboxyl functionalities, is directly parallel to the transformations of this compound.

General Scaffold for Structure-Activity Relationship (SAR) Studies

The ability to independently modify three positions on the ring makes this compound an excellent starting point for SAR studies. Researchers can generate a matrix of analogs by:

  • Reducing the nitro group and acylating the resulting diamine with a library of carboxylic acids.

  • Acylating the initial amino group and then reducing the nitro group.

  • Hydrolyzing the ester and coupling the resulting acid with a library of amines.

This systematic approach allows for a thorough exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Selective Catalytic Reduction to Ethyl 3,5-diaminobenzoate

This protocol details the critical step of reducing the nitro group to an amine, yielding the key diamino intermediate. The use of palladium on carbon (Pd/C) with hydrogen gas is a standard, high-yielding method.[4]

Materials:

  • This compound

  • Methanol (reagent grade)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or Parr shaker apparatus

  • Celite®

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a pyrophoric catalyst and should be handled with care, especially when dry. Adding it under an inert atmosphere prevents potential ignition with the methanol solvent.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the flask in a Parr shaker). Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with H₂.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (a UV-active spot) and the appearance of the more polar product.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Causality: This is a critical safety step to prevent the pyrophoric catalyst from igniting upon exposure to air.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude ethyl 3,5-diaminobenzoate is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signals and the appearance of a new amine signal will be evident.

Protocol 2: Synthesis of a 2-Substituted-ethyl 6-aminobenzimidazole-5-carboxylate

This protocol demonstrates the construction of a benzimidazole ring, a common heterocyclic core in pharmaceuticals, using the diamine synthesized in Protocol 1.

G A This compound B Step 1: Nitro Reduction (H₂, 10% Pd/C, MeOH) A->B C Intermediate: Ethyl 3,5-Diaminobenzoate B->C D Step 2: Cyclization (R-CHO, p-TsOH, EtOH, Reflux) C->D E Product: 2-R-Substituted Benzimidazole D->E

Caption: Workflow for Benzimidazole Synthesis.

Materials:

  • Ethyl 3,5-diaminobenzoate (from Protocol 1)

  • A selected aldehyde (R-CHO, e.g., benzaldehyde) (1.0 eq)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.1 eq)

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of ethyl 3,5-diaminobenzoate (1.0 eq) in anhydrous ethanol, add the aldehyde (1.0 eq) and a catalytic amount of p-TsOH. Causality: p-TsOH is an acid catalyst that protonates the aldehyde carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amine groups.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. The reaction involves the formation of a Schiff base followed by intramolecular cyclization and subsequent aromatization via oxidation (often by air or a mild oxidant).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure benzimidazole derivative.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the formation of the heterocyclic ring and the correct mass.

Illustrative Structure-Activity Relationship (SAR) Data

While specific SAR data for a library derived directly from this compound is proprietary or scattered, we can examine data from analogous systems to understand the guiding principles. A study on amino/nitro-substituted 3-arylcoumarins provides excellent insight into how substitutions on an aromatic core influence antibacterial activity.[5]

Table 1: Antibacterial Activity of Substituted 3-Arylcoumarins against S. aureus

CompoundSubstitution on Coumarin RingSubstitution on 3-Aryl RingMIC (µg/mL)
1 6-NitroUnsubstituted64
3 6-Nitro4'-Methyl32
4 6-Nitro4'-Nitro128
7 6-Nitro4'-Bromo64
11 6-Amino4'-Nitro>256
Standard Oxolinic Acid-16

Data adapted from Borges, F. et al. (2015).[5]

Analysis of SAR Trends:

  • Importance of the Nitro Group: The presence of a 6-nitro group on the coumarin scaffold appears essential for activity against S. aureus. When this is replaced by an amino group (compare compound 4 to 11), the activity is significantly diminished.[5]

  • Effect of 3-Aryl Substitution: The substituent at the para-position of the 3-aryl ring modulates potency. A small, electron-donating methyl group (Compound 3) enhances activity compared to an unsubstituted ring (Compound 1) or a bulky, electron-withdrawing nitro group (Compound 4).[5] This demonstrates that fine-tuning the electronic and steric properties of substituents is critical for optimizing biological activity.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for the efficient construction of diverse and complex molecules. Its well-defined and differentially reactive functional groups provide medicinal chemists with reliable and predictable handles to build libraries for drug discovery campaigns. The protocols and applications outlined here demonstrate its central role in synthesizing key heterocyclic scaffolds and enabling the systematic exploration of structure-activity relationships, solidifying its place as an indispensable tool in the development of novel therapeutic agents.

References

  • Cholewiński, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(23), 7143. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]

  • MySkinRecipes. (n.d.). Mthis compound. Retrieved from MySkinRecipes website. [Link]

  • Zou, Y.-N., et al. (2009). Ethyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1174. [Link]

  • Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 14958–14970. [Link]

Sources

Application Notes and Protocols: Ethyl 3-Amino-5-nitrobenzoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic construction of novel heterocyclic scaffolds is paramount. These cyclic structures are foundational to a vast array of pharmacologically active molecules. Ethyl 3-amino-5-nitrobenzoate has emerged as a highly valuable and versatile building block in this endeavor.[1] Its unique electronic architecture, featuring both an electron-donating amino group and a potent electron-withdrawing nitro group on the same aromatic ring, provides a rich platform for diverse chemical transformations. This arrangement allows for regioselective reactions and subsequent functionalizations, making it an ideal starting material for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the utility of this compound as a precursor, detailing the synthesis of key heterocyclic families, including benzimidazoles and quinoxalines, complete with mechanistic insights and detailed experimental protocols.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The nitro group can be readily reduced to an amino group, creating a vicinal diamine system that is primed for cyclization reactions. The ester functionality offers a site for hydrolysis or amidation, while the existing amino group can be acylated or alkylated. This multi-functional nature allows for a modular approach to building molecular complexity, enabling the generation of diverse compound libraries for biological screening.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives. It is crucial to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[2][3][4] Work should be conducted in a well-ventilated fume hood.[2][3]

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The synthesis of benzimidazoles from this compound typically involves a key reductive cyclization step.

Mechanistic Pathway

The synthesis begins with the selective reduction of the nitro group on the this compound scaffold. This is commonly achieved using reducing agents such as palladium on carbon (Pd/C) with a hydrogen source like ammonium formate or catalytic hydrogenation.[5] The resulting intermediate, ethyl 3,5-diaminobenzoate, possesses two vicinal amino groups. This diamine is then condensed with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation, or an orthoester) in the presence of an acid catalyst. The reaction proceeds via a nucleophilic attack of one amino group on the carbonyl carbon, followed by cyclization and dehydration to form the benzimidazole ring.

Benzimidazole_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start This compound Intermediate Ethyl 3,5-diaminobenzoate Start->Intermediate Pd/C, H₂ or Ammonium Formate Diamine Ethyl 3,5-diaminobenzoate Product Ethyl 2-substituted-5-aminobenzimidazole-6-carboxylate Diamine->Product Acid Catalyst, Heat Reagent R-COOH or R-CHO Reagent->Product

Caption: General workflow for benzimidazole synthesis.

Detailed Protocol: Synthesis of Ethyl 2-Methyl-5-aminobenzimidazole-6-carboxylate

This protocol details a representative synthesis of a benzimidazole derivative.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Ethanol

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 10% Pd/C (50 mg) and ammonium formate (3.0 mmol).[5]

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC; the solution often turns colorless).[5]

  • Allow the mixture to cool to room temperature and filter through a pad of Celite to remove the catalyst.[5]

  • Wash the Celite pad with ethanol.

  • Evaporate the filtrate under reduced pressure to obtain the crude ethyl 3,5-diaminobenzoate, which can be used in the next step without further purification.[5]

Step 2: Cyclization to Form the Benzimidazole Ring

  • Dissolve the crude ethyl 3,5-diaminobenzoate in acetic acid (5 mL).

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-methyl-5-aminobenzimidazole-6-carboxylate.

Step Reactants Reagents/Catalyst Solvent Conditions Typical Yield
1 This compound10% Pd/C, Ammonium formateEthanolReflux>85% (crude)
2 Ethyl 3,5-diaminobenzoateAcetic acidAcetic acidReflux70-85%

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] The synthesis of quinoxalines from this compound also relies on the initial reduction of the nitro group to form a diamine.

Mechanistic Pathway

Similar to the benzimidazole synthesis, the first step is the reduction of the nitro group of this compound to yield ethyl 3,5-diaminobenzoate. This diamine is then condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or a substituted benzil) in a suitable solvent, often with acid catalysis.[7][9] The reaction involves a double condensation, where each amino group reacts with one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the quinoxaline ring system.

Quinoxaline_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation & Cyclization Start This compound Intermediate Ethyl 3,5-diaminobenzoate Start->Intermediate Fe/HCl or SnCl₂·2H₂O Diamine Ethyl 3,5-diaminobenzoate Product Ethyl 2,3-disubstituted-6-aminoquinoxaline-5-carboxylate Diamine->Product Ethanol, Heat Dicarbonyl R-CO-CO-R' Dicarbonyl->Product

Caption: General workflow for quinoxaline synthesis.

Detailed Protocol: Synthesis of Ethyl 2,3-Dimethyl-6-aminoquinoxaline-5-carboxylate

This protocol provides a step-by-step method for the synthesis of a substituted quinoxaline.

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric acid

  • Ethanol

  • Biacetyl (2,3-butanedione)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, suspend this compound (1.0 mmol) and iron powder (3.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid.

  • Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give crude ethyl 3,5-diaminobenzoate.

Step 2: Condensation and Cyclization

  • Dissolve the crude ethyl 3,5-diaminobenzoate (1.0 mmol) in ethanol (10 mL).

  • Add biacetyl (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired ethyl 2,3-dimethyl-6-aminoquinoxaline-5-carboxylate.

Step Reactants Reagents Solvent Conditions Typical Yield
1 This compoundIron powder, HClEthanol/WaterReflux>80% (crude)
2 Ethyl 3,5-diaminobenzoateBiacetylEthanolRoom Temperature65-80%

Conclusion

This compound stands out as a strategically important precursor in the synthesis of diverse heterocyclic compounds. Its inherent electronic and functional group arrangement provides a robust platform for the construction of medicinally relevant scaffolds such as benzimidazoles and quinoxalines. The protocols detailed herein offer reliable and efficient methods for the synthesis of these important heterocyclic systems, underscoring the value of this compound in modern drug discovery and development programs. The versatility of this starting material opens avenues for the creation of extensive compound libraries, facilitating the exploration of new chemical space in the quest for novel therapeutics.

References
  • Chemsrc. This compound | CAS#:10394-67-9. [Link]

  • Longdom Publishing. (2013). Drug Design: An Efficient and Facile Synthesis of Novel Polar Benzimidazoles of Biological Interests. Drug Design. [Link]

  • Khan, M. F., & Alam, M. M. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 3(2), 629-634. [Link]

  • Hosseinzadeh, R., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International. [Link]

  • Wan, J.-P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2012(1), 32-58. [Link]

  • ResearchGate. Synthesis of quinoxalines 5 (yields of isolated products are given). [Link]

  • Google Patents. Process for preparing benzimidazole compounds.
  • Abuelizz, H. A., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(5), 783. [Link]

  • Google Patents.
  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Link]

  • ResearchGate. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Bioorganic & Medicinal Chemistry, 26(15), 4438-4447. [Link]

  • NUTS. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Wang, Z., et al. (2008). Ethyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

  • Desenko, S. M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 14. [Link]

  • Nishiwaki, N., & Ariga, M. (2007). Ring Transformation of Dinitropyridone and Nitropyrimidinone as a Synthetic Tool for Functionalized Benzenes and Pyridines. In Topics in Heterocyclic Chemistry (pp. 35-59). Springer, Berlin, Heidelberg. [Link]

  • Moore, J. D., et al. (2005). Ethyl 3-nitro-4-(propylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3782-o3783. [Link]

  • Uddin, M. E., et al. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. International Journal of Research Studies in Biosciences, 5(7), 18-24. [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • Fun, H.-K., et al. (2009). Ethyl 4-ethyl-amino-3-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o227. [Link]

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analytical techniques for characterizing ethyl 3-amino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Ethyl 3-amino-5-nitrobenzoate

Abstract

This comprehensive application note provides a detailed guide to the analytical techniques for the full characterization of this compound (CAS No. 10394-67-9), a key intermediate in pharmaceutical and medicinal chemistry research.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for chromatographic, spectroscopic, and thermal analysis methods. The methodologies are designed to ensure scientific integrity and align with industry standards for identity, purity, and quality assessment.

Introduction: The Analytical Imperative

This compound is a versatile chemical building block whose distinct molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a valuable precursor for complex heterocyclic systems.[1] Its utility as a starting material in the synthesis of novel pharmacologically active molecules necessitates a robust and reliable analytical control strategy.[1] Rigorous characterization is paramount to ensure the identity, purity, and stability of the material, which directly impacts the quality, safety, and efficacy of the final drug substance.

This guide eschews a one-size-fits-all template, instead presenting a logical workflow that begins with structural confirmation and proceeds through purity determination and physical property analysis. Each section explains the causality behind the choice of technique and protocol, grounding the methodology in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 10394-67-9[1][2]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2]
Appearance Yellow crystalline solid (typical)[3]

The Characterization Workflow: A Multi-Technique Approach

A comprehensive analysis of this compound relies on the synergistic use of multiple analytical techniques. No single method can provide a complete picture. The following diagram illustrates a logical workflow for the full characterization of the compound.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties A Sample Receipt This compound B Structural Elucidation (NMR) A->B Initial Analysis C Functional Group ID (FT-IR) A->C Initial Analysis D Identity Confirmation (UV-Vis) A->D Initial Analysis E Purity Assay & Impurity Profile (HPLC-UV) B->E Identity Confirmed C->E Identity Confirmed D->E Identity Confirmed F Residual Solvents (GC-FID/MS) E->F Purity Assessed G Thermal Properties (DSC/TGA) F->G Impurities Quantified H Final Certificate of Analysis (CoA) G->H Characterization Complete

Caption: Overall workflow for the analytical characterization of this compound.

Chromatographic Techniques: The Gold Standard for Purity

Chromatographic methods are indispensable for separating, identifying, and quantifying the main component and any process-related impurities or degradation products.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for assessing the purity and performing the assay of this compound due to the compound's non-volatile nature.[1] A reversed-phase method is most appropriate, given the molecule's moderate polarity.

Causality of Method Choices:

  • Column: A C18 stationary phase is selected for its versatility and proven ability to retain and separate a wide range of moderately polar aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the main peak with a good shape while also resolving potential impurities with different polarities. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducibility of retention times for a compound with an ionizable amino group.

  • Detector: A UV detector is chosen because the aromatic ring, nitro group, and amino group are strong chromophores, providing excellent sensitivity. Detection at 254 nm is a common starting point for aromatic compounds.

Protocol: HPLC Purity and Assay Determination

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~0.5 mg/mL.

    • For purity analysis, dilute 1.0 mL of the stock solution to 100 mL with the diluent to obtain a ~5 µg/mL solution (1.0% level).

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Data Handling: Chromatography Data System (CDS) compliant with 21 CFR Part 11.

    ParameterRecommended Setting
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
    Mobile Phase B Acetonitrile
    Gradient 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30.1-35 min (30% B)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detector UV at 254 nm
  • Procedure & Analysis:

    • Inject the diluent (blank), followed by five replicate injections of the assay solution (~0.5 mg/mL) and two injections of the purity solution (~5 µg/mL).

    • System Suitability: For the assay solution, the relative standard deviation (RSD) for the peak area of the five replicates should be ≤ 2.0%.

    • Assay Calculation: Calculate the assay value against a similarly prepared and analyzed reference standard of known purity.

    • Purity Calculation: Use the area percent method. The area of the main peak in the assay chromatogram is taken as 100%. Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks.

  • Method Validation: This protocol must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the preferred method for analyzing volatile and thermally stable compounds, making it ideal for identifying and quantifying residual solvents from the synthesis process.[4][8]

Causality of Method Choices:

  • Technique: Static headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from the non-volatile analyte and matrix components.

  • Injector: A split/splitless injector is standard, but care must be taken with the injector temperature to avoid thermal degradation of any trace amounts of the nitroaromatic compound that may carry over.[9]

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and is suitable for quantifying common organic solvents. Mass Spectrometry (MS) can be used for definitive identification of unknown volatile impurities.

Protocol: GC-HS-FID for Residual Solvents

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Seal the vial immediately with a PTFE/silicone septum and cap.

  • Instrumentation and Conditions:

    ParameterRecommended Setting
    Column DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness
    Carrier Gas Helium or Hydrogen, at a constant flow of ~2 mL/min
    Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)
    Injector Temp. 250 °C
    Detector Temp. 280 °C (FID)
    Headspace Vial Temp. 80 °C
    Vial Equilibration 30 min
    Injection 1.0 mL of headspace gas
  • Analysis:

    • Analyze the sample against a standard solution containing known amounts of expected solvents (e.g., ethanol, ethyl acetate, toluene) to quantify their presence.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopy provides unambiguous confirmation of the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely appearing as complex multiplets or doublets/triplets depending on the coupling patterns. The electron-withdrawing nitro and ester groups and the electron-donating amino group will cause characteristic shifts.

  • Ethyl Ester (CH₂): A quartet (~4.4 ppm) due to coupling with the adjacent methyl group.

  • Ethyl Ester (CH₃): A triplet (~1.4 ppm) due to coupling with the adjacent methylene group.

  • Amino (NH₂): A broad singlet (~4.0-6.0 ppm, depending on solvent and concentration) that is exchangeable with D₂O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the key functional groups within the molecule, serving as a crucial identity test.[10]

Protocol: FT-IR by KBr Pellet

  • Sample Preparation:

    • Gently grind a mixture of ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Analysis:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with that of a reference standard. The spectra should exhibit maxima at the same wavelengths.[10]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3300Amino (-NH₂)N-H Symmetric & Asymmetric Stretch
3100 - 3000AromaticC-H Stretch
1725 - 1700Ester (-COOEt)C=O Stretch
1620 - 1580AromaticC=C Stretch
1550 - 1500Nitro (-NO₂)N=O Asymmetric Stretch
1360 - 1330Nitro (-NO₂)N=O Symmetric Stretch
1250 - 1200Ester (-COOEt)C-O Stretch
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, quantitative technique that can be used for identification and assay, as specified in many pharmacopeial monographs.[10][11]

Protocol: UV-Vis Identification

  • Solution Preparation: Prepare a solution of the sample in a suitable solvent (e.g., ethanol or methanol) at the concentration specified in the monograph or development report.

  • Analysis: Record the UV spectrum from 200 to 400 nm.

  • Acceptance Criteria: The spectrum should exhibit maxima and minima at the same wavelengths as a concomitant preparation of the corresponding reference standard. The absorptivity values should also be in agreement.[11]

Thermal Analysis: Assessing Physicochemical Stability

Thermal analysis techniques like DSC and TGA provide critical information about the material's physical properties, thermal stability, and composition.[12][13]

Thermal_Analysis_Workflow cluster_0 Differential Scanning Calorimetry (DSC) cluster_1 Thermogravimetric Analysis (TGA) A Sample B Heat/Cool/Heat Cycle A->B D Controlled Heating Ramp A->D C Melting Point (Tm) Enthalpy of Fusion (ΔH) Purity Assessment Polymorphism B->C E Mass Loss vs. Temperature Residual Solvents/Water Decomposition Profile D->E

Caption: Workflow for DSC and TGA experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to assess purity and screen for polymorphism.

Protocol: DSC for Melting Point and Purity

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumentation and Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature sufficiently above the melting point (e.g., 200 °C).

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • The sharp endotherm corresponds to the melting point of the crystalline material.

    • The area under the peak is the enthalpy of fusion.

    • Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the amount of volatile content (water, residual solvents) and to assess thermal stability.[12]

Protocol: TGA for Thermal Stability

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation and Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature where complete decomposition occurs (e.g., 500 °C).

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Mass loss at temperatures below ~120 °C typically corresponds to water or volatile solvents.

    • The onset of significant mass loss at higher temperatures indicates the decomposition temperature, providing a measure of thermal stability.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of chromatography for purity, spectroscopy for structural identity, and thermal analysis for physical properties provides a complete and robust data package. The protocols outlined in this application note serve as a validated starting point for researchers and quality control laboratories, ensuring that this critical intermediate meets the high standards required for pharmaceutical development. All methods should be developed and validated in accordance with the principles outlined in ICH and USP guidelines to ensure data integrity and regulatory compliance.[5][6][11]

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Lafleur, A. L., & Morriseau, L. J. (1980). Trace level determination of selected nitroaromatic compounds by gas chromatography with pyrolysis chemiluminescent detection. Analytical Chemistry.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • United States Pharmacopeia. (n.d.). General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING.
  • Bentham Science Publishers. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Crossover. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
  • United States Pharmacopeia. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS.
  • BenchChem. (n.d.). This compound | CAS 10394-67-9.
  • USP-NF. (n.d.). Monographs and General Chapters Affected by Revision to General Chapter <851> Spectrophotometry and Light-Scattering.
  • gmp-compliance.org. (2011). New: Revised USP Monographs of Spectroscopic Methods.
  • Spectroscopy Online. (2020). Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter.
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • Chemistry Online. (2022). Analysis of nitro compounds.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • ResearchGate. (n.d.). FTIR spectra of CAB and p‐aminobenzoic acid. FTIR, Fourier transform....
  • ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB.
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • BLD Pharm. (n.d.). 10394-67-9|this compound.
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  • PubMed. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
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Application Note: A Guide to the Scale-Up Synthesis of Ethyl 3-Amino-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-5-nitrobenzoate is a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile precursor for synthesizing complex heterocyclic systems and active pharmaceutical ingredients (APIs)[1]. Transitioning the synthesis of this compound from the laboratory bench to a pilot or industrial scale introduces significant challenges related to process safety, reaction control, efficiency, and cost.

This application note provides a comprehensive guide for researchers, chemists, and process engineers on the scale-up synthesis of this compound. We will delve into a robust two-step synthetic pathway, starting from the dinitration of ethyl benzoate followed by a selective reduction. The focus will be on the practical considerations and critical parameters that ensure a safe, reproducible, and efficient scale-up.

Synthetic Strategy Overview

The selected pathway involves two key transformations: the dinitration of commercially available ethyl benzoate to form ethyl 3,5-dinitrobenzoate, followed by the chemoselective reduction of one nitro group to yield the target product. This route is advantageous for its use of readily available starting materials and for the instructive process safety challenges it presents, which are critical for scale-up understanding[1].

G EB Ethyl Benzoate DNBE Ethyl 3,5-Dinitrobenzoate EB->DNBE Step 1: Dinitration (HNO₃ / H₂SO₄) EANB This compound DNBE->EANB Step 2: Selective Reduction (e.g., Na₂S / (NH₄)₂S)

Caption: Overall synthetic workflow for this compound.

Part I: Laboratory-Scale Synthesis Protocol (100g Scale)

This section details the bench-scale procedures that form the basis for the subsequent scale-up discussion.

Step 1: Synthesis of Ethyl 3,5-Dinitrobenzoate

This procedure is adapted from established nitration methodologies for aromatic esters[2]. The ester functional group is a meta-director, leading to the desired 3,5-substitution pattern upon dinitration[1].

Protocol:

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.

  • Initial Charge: Charge the flask with concentrated sulfuric acid (98%, 400 mL). Begin stirring and cool the acid to below 5 °C.

  • Substrate Addition: Slowly add ethyl benzoate (150 g, 1.0 mol) to the cold sulfuric acid, ensuring the internal temperature does not exceed 15 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (68%, 150 mL, ~2.4 mol) to concentrated sulfuric acid (98%, 150 mL) with cooling.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of ethyl benzoate over 2-3 hours. Crucially, maintain the internal temperature between 5-15 °C throughout the addition. A runaway reaction can occur if the temperature is not controlled[3].

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 60 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Subsequently, wash with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight.

    • Expected Yield: 210-225 g (87-94%).

    • Appearance: Pale yellow solid.

    • Purity Check: Melting point (94-95 °C), TLC, HPLC.

Step 2: Selective Reduction to this compound

The selective reduction of one nitro group in a polynitroaromatic compound is a common industrial challenge[4][5]. While catalytic hydrogenation is an option, using sulfide-based reagents (Zinin reduction) is often preferred for its selectivity and operational simplicity at scale, avoiding the need for high-pressure hydrogenation equipment[4][6].

Protocol:

  • Reactor Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple.

  • Reagent Preparation: In the flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 132 g, 0.55 mol) in 500 mL of water. Carefully add sulfur powder (17.6 g, 0.55 mol) and heat the mixture gently to form a sodium polysulfide solution. Dilute with 500 mL of ethanol.

  • Substrate Addition: Add the dried ethyl 3,5-dinitrobenzoate (120 g, 0.5 mol) to the polysulfide solution.

  • Reduction Reaction: Heat the mixture to a gentle reflux (~80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into 2 L of cold water and acidify carefully with acetic acid to a pH of ~5-6. This will precipitate the product and elemental sulfur.

  • Isolation: Filter the crude product. To remove co-precipitated sulfur, the crude solid can be redissolved in a suitable organic solvent (e.g., ethyl acetate), filtered to remove insoluble sulfur, and the filtrate concentrated.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound.

  • Drying: Dry the purified product under vacuum at 60 °C.

    • Expected Yield: 75-85 g (71-81%).

    • Appearance: Yellow crystalline solid.

Part II: Scale-Up Considerations and Process Optimization

Translating the laboratory procedure to a pilot or manufacturing scale requires a thorough analysis of process safety, equipment limitations, and economic factors.

Process Safety Management: The Nitration Step

The dinitration of ethyl benzoate is a highly exothermic process with the potential for thermal runaway, which can lead to violent reactions or explosions[3][7][8].

  • Thermal Hazard Analysis: Before any scale-up, a Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study is essential. This provides critical data on the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the onset temperature for decomposition of reactants and products.

  • Heat Management: At scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. The choice of reactor (glass-lined steel vs. stainless steel) and the capacity of the cooling system are paramount. The rate of addition of the nitrating agent must be strictly controlled and linked to the reactor's ability to dissipate heat[3].

  • Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway reaction[3]. The agitator design (e.g., pitched-blade turbine) and speed must be optimized to ensure homogeneity without excessive shear.

G cluster_0 Control Inputs cluster_1 In-Process Variable cluster_2 Process Outcomes AdditionRate Addition Rate Temp Internal Temperature AdditionRate->Temp controls CoolingCapacity Cooling Capacity CoolingCapacity->Temp removes heat from Agitation Agitation Efficiency Agitation->Temp homogenizes Rate Reaction Rate Temp->Rate affects Selectivity Selectivity Temp->Selectivity affects Safety Process Safety Temp->Safety determines

Caption: Critical parameter relationships in nitration scale-up.

Reagent and Method Selection for Reduction

The choice of reduction method is a critical decision point for scale-up.

MethodAdvantagesDisadvantages & Scale-Up Challenges
Catalytic Hydrogenation (e.g., Pd/C, H₂) High efficiency, clean reaction (byproduct is water), catalyst can be recycled.[9]Requires specialized high-pressure reactors. H₂ is highly flammable. Catalysts (e.g., Pd/C) can be pyrophoric and pose a fire risk upon filtration.[1][10] High initial capital cost.
Sulfide Reduction (e.g., Na₂S, (NH₄)₂S) Operationally simple (standard reactors). Good selectivity for partial reduction.[4] Lower cost reagents.Generates significant aqueous waste streams containing sulfur compounds, requiring waste treatment. Potential for H₂S gas evolution (toxic, foul odor) if pH drops too low.
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl) Historically used and effective.[6]Stoichiometric amounts of metal are required, leading to large volumes of metallic waste. Often requires strongly acidic conditions, which can be corrosive.

Recommendation for Scale-Up: For facilities without specialized high-pressure hydrogenation capabilities, the Sodium Sulfide/Polysulfide method offers the most practical and economical path for selective reduction, provided that robust procedures for waste handling and pH control are in place.

Work-Up and Purification at Scale
  • Quenching: Adding the nitration mixture to ice/water is highly exothermic due to the dilution of sulfuric acid. At scale, this must be done in a controlled manner, often by adding the reaction mass to the water ("reverse quench") with efficient cooling and agitation.

  • Filtration: Large quantities of wet solids can be slow to filter. The choice of filtration equipment (e.g., Nutsche filter-dryer) becomes important for efficient solid-liquid separation and initial drying.

  • Purification: Column chromatography is not viable for large-scale production. Recrystallization is the method of choice. Solvent selection is key and should balance solubility, recovery, purity, cost, and safety (e.g., using ethanol/water is preferable to more toxic or volatile solvents).

Part III: Analytical Quality Control

Robust analytical controls are necessary to ensure process consistency and final product quality.

TestPurposeMethodTypical Specification
Identity Confirm structure of intermediates and final product¹H NMR, ¹³C NMR, Mass Spectrometry (MS)[1]Spectrum conforms to the reference standard.
Purity Quantify the product and detect impuritiesHPLC (High-Performance Liquid Chromatography)≥ 99.0% area
In-Process Control (IPC) Monitor reaction completionTLC (Thin-Layer Chromatography), HPLCStarting material < 1.0%
Melting Point Confirm purity and identity of solid materialsMelting Point ApparatusEthyl 3,5-dinitrobenzoate: 94-95 °Cthis compound: 108-110 °C
Residual Solvents Ensure removal of processing solventsGas Chromatography (GC) - HeadspaceConforms to ICH Q3C limits

Conclusion

The scale-up synthesis of this compound is a challenging yet manageable process that highlights key principles of industrial organic chemistry. The primary hurdles are managing the severe exotherm and associated risks of the dinitration step, and achieving selective reduction in a safe and economical manner. A successful scale-up hinges on a thorough understanding of the reaction thermodynamics, careful selection of reagents and equipment, and the implementation of rigorous process controls and analytical methods. By prioritizing safety and process understanding, this valuable building block can be produced efficiently and reliably at an industrial scale.

References

  • St Augusta. (2024, June 6). Nitration reaction safety [Video]. YouTube. [Link]

  • Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. [Link]

  • University of Washington. (n.d.). Nitric Acid Safety. EH&S. [Link]

  • MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Royal Society of Chemistry. (2022). Nitration Reactions. [Link]

  • ResearchGate. (2015). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. [Link]

  • ACS Publications. (2024). Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • PubMed. (2024). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. [Link]

  • UNEP. (n.d.). Analytical Methods. [Link]

  • NIOSH. (2016). NMAM METHOD 2005. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dinitrobenzoate. PubChem. [Link]

  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

  • ResearchGate. (n.d.). (PDF) Selective reduction of dinitro compounds. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Bioanalysis Zone. (2024). Lights, column, action: a cleaner method for protein purification. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-Amino-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this versatile chemical intermediate. Its unique trifunctional structure—containing a basic amino group, an acidic nitro group, and a hydrolyzable ester—presents distinct purification hurdles that require a nuanced approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, some common contaminants are consistently observed.[1]

ImpurityLikely Source / Synthetic RouteRationale
3-Amino-5-nitrobenzoic acid Ester hydrolysis during synthesis or work-up.The ethyl ester can be cleaved under acidic or basic conditions, especially if heated.[1]
Ethyl 3,5-dinitrobenzoate Incomplete reduction of a dinitro precursor.If synthesizing from ethyl 3,5-dinitrobenzoate, the selective reduction of only one nitro group may not go to completion.[1]
Unreacted Starting Materials Incomplete reaction.Either 3-amino-5-nitrobenzoic acid (from esterification) or ethyl 3,5-dinitrobenzoate (from reduction) may be present.
Regioisomers Non-selective synthesis.For example, if nitrating ethyl 3-aminobenzoate, ortho and para isomers can form due to the directing effect of the amino group.[1]
Residual Solvents & Reagents Inadequate drying or washing.Solvents from reaction or chromatography (e.g., ethyl acetate, hexanes) or residual acids/bases from the work-up.

Q2: What is the recommended starting point for purification: recrystallization or column chromatography?

A2: For crude material that is mostly the desired product but appears discolored or contains minor impurities, recrystallization is the most efficient first step.[2] It is faster, uses less solvent, and is excellent for removing small amounts of impurities with different solubility profiles. If recrystallization fails to achieve the desired purity, or if the crude mixture contains multiple components in significant amounts (as seen on a TLC plate), then flash column chromatography is necessary for separation.[1]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods provides the most confidence:

  • Melting Point: Pure this compound should have a sharp melting point. A broad or depressed melting range compared to the literature value indicates the presence of impurities.[2]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot in multiple eluent systems.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage purity based on peak area.[1][3] A reverse-phase C18 column is often suitable.[4]

Q4: My final product is a yellow or brownish solid. Is this normal? How can I decolorize it?

A4: While the compound itself has a pale yellow color due to the nitro-amino chromophore, a distinct brown or dark orange hue often indicates the presence of oxidized impurities or baseline material from chromatography. Recrystallization, sometimes with the addition of a small amount of activated charcoal (decolorizing carbon), is the most effective method to remove colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q: My compound won't dissolve, even in a large volume of hot solvent. What should I do?

A: This indicates that you have chosen a poor solvent. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[5]

  • Causality: The polarity of your chosen solvent may be too low. This compound has polar functional groups and requires a moderately polar solvent.

  • Solution:

    • Refer to solubility data for structurally similar compounds. For instance, 3-nitrobenzoic acid is highly soluble in hot methanol and ethanol.[6][7][8] These are excellent starting points.

    • Try a mixed-solvent system. Dissolve your compound in a minimum amount of a good, hot solvent (e.g., ethanol), and then add a hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.

Q: My product "oiled out" of the solution instead of forming crystals upon cooling. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the concentration is too high.

  • Causality: The cooling process is too rapid, or the solution is too concentrated.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to lower the concentration.

    • Allow the flask to cool much more slowly (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools to room temperature overnight).

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation and crystal growth.

Q: My recovery yield after recrystallization is very low. Why?

A: This is a common issue with several potential causes.

  • Causality & Solutions:

    • Using too much solvent: The most common reason. Even in a "poor" cold solvent, some product will remain dissolved. Use only the minimum amount of hot solvent required to fully dissolve the crude material.[5]

    • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Use a pre-heated funnel and filter the solution quickly.

    • Insufficient cooling: Ensure you have cooled the solution sufficiently (e.g., in an ice bath) to maximize precipitation before filtering.

    • Washing with the wrong solvent: When washing the filtered crystals, always use a small amount of ice-cold recrystallization solvent to avoid redissolving your product.[9]

G start Low Yield After Recrystallization check_solvent Did you use the minimum amount of hot solvent? start->check_solvent check_cooling Was the solution thoroughly cooled? check_solvent->check_cooling Yes too_much_solvent Root Cause: Product lost in mother liquor. Action: Repeat, using less solvent. check_solvent->too_much_solvent No check_wash Were crystals washed with ice-cold solvent? check_cooling->check_wash Yes insufficient_cooling Root Cause: Product remains dissolved. Action: Cool longer or in an ice bath. check_cooling->insufficient_cooling No wrong_wash Root Cause: Product redissolved during washing. Action: Use minimal ice-cold solvent for future washes. check_wash->wrong_wash No

Caption: Troubleshooting logic for low recrystallization yield.

Column Chromatography Issues

Q: How do I select the right eluent (solvent system) for my column?

A: The correct eluent is determined by running preliminary TLC plates.

  • Causality: The separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. Polar compounds adhere more strongly and move slower, while non-polar compounds move faster.[10]

  • Solution:

    • Start with a standard solvent system like ethyl acetate/hexanes.[11]

    • Test different ratios on TLC plates. Your goal is to find a system where the Rf (retention factor) of your product is approximately 0.3-0.4 .

    • Ensure there is good separation between the spot for your product and the spots for major impurities.

Observed TLC Result Interpretation Action
All spots at the baseline (Rf ≈ 0)Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes).
All spots at the solvent front (Rf ≈ 1)Eluent is too polar.Decrease the proportion of the polar solvent.
Spots are streaky or tailing.Compound is too polar or interacting with acidic silica.Add 0.5-1% triethylamine or a few drops of acetic acid to the eluent to improve peak shape.

Q: My compound is not separating from an impurity. The spots are too close on the TLC.

A: This requires optimizing the separation conditions.

  • Causality: The chosen eluent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Change Solvent Polarity: Try a much less polar eluent system. This will move all spots down the plate, often increasing the absolute distance between them.

    • Change Solvent System: Switch to a different solvent system with different chemical properties. For example, if ethyl acetate/hexanes fails, try dichloromethane/methanol. Sometimes changing one component (e.g., ethyl acetate to diethyl ether) can alter the selectivity.[11]

Aqueous Work-up & Extraction Issues

Q: I washed my organic layer with a basic solution (e.g., NaHCO₃ or NaOH) and my final yield was extremely low.

A: You have likely caused saponification (base-catalyzed hydrolysis) of your ethyl ester.

  • Causality: The ester functional group is susceptible to cleavage by hydroxide ions, which converts your desired ethyl ester into the water-soluble sodium salt of 3-amino-5-nitrobenzoic acid, which is then lost to the aqueous layer.[1][12] This reaction is accelerated by heat.

  • Solution:

    • Avoid Strong Bases: Never use strong bases like NaOH or KOH in the work-up unless you intend to hydrolyze the ester.

    • Use Weak Bases Briefly: If an acid quench is necessary, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Perform the wash quickly and without heating.

    • Confirm with TLC: Spot the aqueous layer on a TLC plate (co-spotted with the starting carboxylic acid, if available) to confirm if your product has been hydrolyzed.

G cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Product This compound (Product) Base Add NaOH(aq) Product->Base Hydrolysis (Saponification) Hydrolyzed Sodium 3-amino-5-nitrobenzoate (Water-Soluble Salt) Base->Hydrolyzed Product Lost from Organic Layer

Caption: Risk of ester hydrolysis during basic work-up.

Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is effective for purifying crude this compound that is >85% pure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. Add hot deionized water dropwise while swirling until the solution remains faintly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum. Characterize the product by taking a melting point and running a TLC.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the final purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λmax).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL and dilute as necessary. Ensure the sample is fully dissolved.

  • Analysis: Inject the sample. Purity is typically calculated using the area percent method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.[3]

References
  • Japan International Center for Agricultural Sciences. (n.d.). III Analytical Methods. [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • Google Patents. (2014). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Chemsrc. (2025). This compound | CAS#:10394-67-9. [Link]

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • SIELC Technologies. (2018). Ethyl 4-nitrobenzoate. [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

Sources

common side products in the nitration of ethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated aromatic compounds. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles and troubleshooting strategies to ensure the success of your experiments. This document addresses the specific challenges and side reactions encountered during the nitration of ethyl 3-aminobenzoate.

Introduction: The Challenge of Regioselectivity and Reactivity

The nitration of ethyl 3-aminobenzoate is a classic example of electrophilic aromatic substitution where the outcome is governed by the competing directing effects of two distinct functional groups: an activating amino (-NH₂) group and a deactivating ethyl ester (-COOEt) group. The powerful, electron-donating amino group directs incoming electrophiles to the ortho and para positions, while the electron-withdrawing ester group directs to the meta position. This interplay, combined with the harsh, oxidative conditions of nitration, frequently leads to a mixture of products and undesired side reactions. This guide will help you navigate these complexities to optimize your synthesis for the desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding product distribution and mechanistic pathways.

Q1: What are the expected major products from the nitration of ethyl 3-aminobenzoate and why?

The reaction is primarily controlled by the strongly activating, ortho, para-directing amino group (-NH₂).[1] The deactivating, meta-directing effect of the ethyl ester group (-COOEt) is secondary.[2] Therefore, the nitronium ion (NO₂⁺) will preferentially attack the positions activated by the amino group.

  • Position 4: This position is ortho to the activating -NH₂ group and meta to the deactivating -COOEt group. The directing effects are cooperative, making ethyl 3-amino-4-nitrobenzoate a major product.

  • Position 6: This position is para to the activating -NH₂ group. While this is electronically favored, it is also ortho to the bulky -COOEt group, which can introduce some steric hindrance. Nevertheless, ethyl 3-amino-6-nitrobenzoate is also expected as a major product.

  • Position 2: This position is ortho to both the -NH₂ and -COOEt groups. Significant steric hindrance from two adjacent substituents makes ethyl 3-amino-2-nitrobenzoate a likely minor isomeric product.

Q2: My TLC shows an unexpected spot. Could it be the 5-nitro isomer? How is that possible?

Yes, the formation of ethyl 3-amino-5-nitrobenzoate is a well-documented phenomenon in the nitration of anilines under strongly acidic conditions.

Causality: The highly acidic nitrating mixture (HNO₃/H₂SO₄) protonates the basic amino group, converting it into an anilinium ion (-NH₃⁺).[3] This anilinium ion is no longer an activating, ortho, para-director. Instead, it becomes a powerful electron-withdrawing group and a meta-director.[3] Since the ester group also directs meta to its own position (which is position 5), both groups now direct the incoming nitro group to the 5-position. The extent of this side reaction depends on the equilibrium between the free amine and its protonated form.

Q3: Why did my reaction mixture turn dark brown and produce tar-like substances?

This is a classic sign of oxidation . The amino group is highly susceptible to oxidation by concentrated nitric acid, which is a strong oxidizing agent.[4][5] This process generates a complex mixture of polymeric, often intractable, tarry materials, significantly reducing the yield of the desired nitrated products.

Preventative Measure: The most critical parameter to control is temperature. Running the reaction at low temperatures (e.g., 0-5 °C) and adding the nitrating agent slowly and controllably minimizes the rate of these oxidative side reactions relative to the rate of electrophilic aromatic substitution.

Q4: Is di-nitration a significant risk in this reaction?

Di-nitration can occur, especially if the reaction conditions are not carefully controlled. The presence of the strongly activating amino group makes the mono-nitrated product susceptible to a second nitration.

Conditions Favoring Di-nitration:

  • High Temperatures: Increased thermal energy can overcome the activation barrier for a second substitution.

  • Excess Nitrating Agent: Using a stoichiometric excess of nitric acid increases the probability of multiple nitrations.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed can lead to the slow formation of di-nitro products.

The most likely di-nitro product would be ethyl 3-amino-4,6-dinitrobenzoate , as both positions are activated by the amino group.

Part 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) did not form sufficiently. This can be due to using dilute acids or old reagents. 2. Reaction Temperature Too Low: While low temperature is crucial, excessively cold conditions may slow the reaction to a halt. 3. Loss During Workup: The product may be soluble in the aqueous phase, especially if protonated.1. Use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. 2. Maintain the reaction temperature strictly between 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. After quenching the reaction on ice, carefully neutralize the solution to precipitate the product before filtration. Ensure pH is not excessively acidic or basic.
Product is a Dark, Oily Tar 1. Oxidation of the Amino Group: The reaction temperature was too high. 2. Rapid Addition of Nitrating Agent: Localized "hot spots" can form, leading to decomposition.1. Vigorously stir the reaction mixture and maintain the internal temperature below 5 °C using an ice-salt bath if necessary. 2. Add the nitrating mixture dropwise over an extended period (e.g., 30-60 minutes).
Multiple Spots on TLC, Difficult to Purify 1. Formation of Multiple Isomers: As discussed in the FAQ, a mixture of 2-, 4-, 5-, and 6-nitro isomers is common. 2. Presence of Di-nitro Products: Reaction conditions were too harsh.1. Isomeric products often have very similar polarities. Purification will require careful column chromatography on silica gel with a finely tuned eluent system (e.g., a gradient of ethyl acetate in hexanes).[6] 2. Use only a stoichiometric amount of nitric acid and strictly control the temperature.
Ester Hydrolysis The final product was exposed to strong acid or base at elevated temperatures during workup or purification.During workup, avoid heating the reaction mixture until after the product has been extracted into an organic solvent. Use saturated sodium bicarbonate for neutralization instead of stronger bases like NaOH if possible.

Part 3: Data Summary & Visualization

Product & Side Product Summary
CompoundStructureMolecular WeightRoleNotes
Ethyl 3-aminobenzoateC₉H₁₁NO₂165.19Starting Material-
Ethyl 3-amino-4-nitrobenzoateC₉H₁₀N₂O₄210.19Major ProductFormed via ortho-attack to -NH₂
Ethyl 3-amino-6-nitrobenzoateC₉H₁₀N₂O₄210.19Major ProductFormed via para-attack to -NH₂
Ethyl 3-amino-2-nitrobenzoateC₉H₁₀N₂O₄210.19Minor ProductSterically hindered ortho-attack
This compoundC₉H₁₀N₂O₄210.19Side ProductFormed via the anilinium ion intermediate
Ethyl 3-amino-4,6-dinitrobenzoateC₉H₉N₃O₆255.18Side ProductFormed under harsh conditions
Oxidation ProductsN/AVariableSide ProductTarry, polymeric materials
Reaction Pathway Visualizations

Nitration_Pathways cluster_start Reactants cluster_products Major Products cluster_minor Minor Product A Ethyl 3-aminobenzoate P1 Ethyl 3-amino-4-nitrobenzoate A->P1 ortho-attack (favored) P2 Ethyl 3-amino-6-nitrobenzoate A->P2 para-attack (favored) P3 Ethyl 3-amino-2-nitrobenzoate A->P3 ortho-attack (sterically hindered) B HNO₃ / H₂SO₄

Caption: Primary pathways in the nitration of ethyl 3-aminobenzoate.

Troubleshooting_Pathways cluster_input Starting Material & Conditions cluster_side_products Common Side Products Start Ethyl 3-aminobenzoate Conditions Reaction Conditions Oxidation Oxidation Products (Tars) Conditions->Oxidation Temp > 10°C or excess HNO₃ Dinitro Di-nitro Products Conditions->Dinitro High Temp & Excess HNO₃ Anilinium Anilinium Ion (-NH₃⁺) Conditions->Anilinium High Acidity [H₂SO₄] MetaProduct This compound Anilinium->MetaProduct meta-direction

Caption: Formation of common side products under non-ideal conditions.

Part 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

Protocol 1: Controlled Nitration of Ethyl 3-aminobenzoate

This protocol is designed to favor the formation of mono-nitro isomers while minimizing oxidation and di-nitration.

Materials:

  • Ethyl 3-aminobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (30 mL).

  • Cool the flask in an ice-salt bath until the internal temperature is below 0 °C.

  • Slowly add ethyl 3-aminobenzoate (5.0 g, 30.3 mmol) in small portions, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Prepare the Nitrating Mixture: In a separate, pre-cooled test tube, slowly add concentrated nitric acid (2.1 mL, 31.8 mmol) to concentrated sulfuric acid (5 mL). Keep this mixture cold.

  • Using a dropping funnel, add the nitrating mixture dropwise to the solution of ethyl 3-aminobenzoate over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

    • Scientist's Note: This slow, cold addition is the most critical step to prevent runaway reactions and the formation of oxidation byproducts.[4]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material spot should be consumed.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate should form.

  • Allow the ice to melt completely. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Dry the crude product under vacuum. Proceed to purification.

Protocol 2: Purification by Column Chromatography

Separating the isomers requires careful column chromatography.

Materials:

  • Crude nitrated product

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

Procedure:

  • Prepare a silica gel column of appropriate size (e.g., a 40g column for 1-2g of crude material).

  • Equilibrate the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Dissolve a portion of the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a shallow gradient of ethyl acetate in hexanes. For example, start with 5% ethyl acetate and slowly increase to 20-25% ethyl acetate.

    • Scientist's Note: The isomers will have very close Rf values. A slow, shallow gradient is essential for achieving good separation.

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired isomer(s).

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

  • Characterize the final product(s) by NMR, IR, and melting point analysis.

References

  • Allen, C. F. H. (n.d.). Amino (-NH2) group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of.
  • ChemicalBook. (n.d.). ethyl 2-amino-3-nitro-benzoate synthesis.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Alay, A. et al. (2012). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. PMC - NIH.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis.
  • Reddit. (2024). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?.
  • Guidechem. (2023). How to prepare Ethyl 3-aminobenzoate?.
  • MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.
  • NCERT. (n.d.). lech204.pdf.
  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl....
  • PubMed. (2008). Ethyl 3-nitro-4-(propyl-amino)benzoate.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Unite Pharmtech. (n.d.). Ethyl 3-amino-2-nitrobenzoate.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate.
  • ChemShuttle. (n.d.). ethyl 3-amino-2-nitrobenzoate;CAS No.:193014-01-6.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Reduction of a Nitro Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent obstacles encountered during the reduction of nitro groups. Each issue is analyzed from a mechanistic standpoint to provide not only a solution but also a deeper understanding of the underlying chemistry.

Q1: My reaction is incomplete or sluggish. What are the common causes and how can I resolve this?

Incomplete or slow reactions are a frequent hurdle. A systematic approach to troubleshooting is essential for identifying the root cause.

A1: Key Factors and Troubleshooting Steps:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is the most critical factor.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or exposure to air. Ensure you are using a fresh or reliably stored catalyst. Catalyst loading might also be insufficient; consider increasing the weight percentage. For challenging substrates, increasing the hydrogen pressure may be necessary.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂, Zn/AcOH): The purity and surface area of the metal are crucial. Use finely powdered metal and consider activation if required. The concentration of the acid directly impacts the reaction rate.[1][3]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use a fresh, high-quality batch.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate.[1]

    • The starting material must be adequately dissolved in the reaction solvent. For hydrophobic compounds, consider solvents like THF or co-solvent systems such as EtOH/water or AcOH.[1][2] Protic co-solvents can often enhance the rate of hydrogenation.[2]

  • Reaction Temperature: While many reductions proceed efficiently at room temperature, some substrates require heating to achieve a satisfactory rate.[1] However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[1] For highly exothermic reactions, cooling may be necessary to prevent runaway reactions and minimize side product formation.[4][5]

  • Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material or solvent can poison the catalyst, leading to deactivation. Common catalyst poisons include sulfur compounds, halides, and nitrogen-containing heterocycles.[6][7] Ensure the purity of your starting materials and solvents.

  • Purity of Starting Material: Impurities in the nitro compound can interfere with the reaction, either by poisoning the catalyst or by undergoing competing side reactions.[4]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

The formation of side products is a common challenge stemming from the stepwise nature of nitro group reduction. The key to improving selectivity is to control the reaction conditions to favor the complete six-electron reduction to the amine.[1]

A2: Strategies for Enhancing Selectivity:

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.[1]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of condensation products like azoxy and azo compounds.[1][8] Proper temperature control is crucial for minimizing these side reactions. The reduction of a nitro group is a highly exothermic process, and appropriate safety measures should be taken during scale-up.[5]

  • pH Control: For reductions using metals in an acidic medium, maintaining the appropriate pH is critical. Strongly acidic conditions help to keep the reactive intermediates on the desired reaction pathway and suppress the formation of condensation byproducts.[3][4]

  • Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. For instance, lithium aluminum hydride (LiAlH₄) is known to reduce aromatic nitro compounds to azo products.[4][9]

The following diagram illustrates the general reduction pathway and the points where side products can form:

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine Cleavage

Caption: Nitro Group Reduction Pathway and Potential Side Products.

Q3: My starting material has other functional groups that might be reduced. How can I achieve chemoselective reduction of the nitro group?

Achieving chemoselectivity is a critical challenge when other reducible functional groups are present. The choice of reducing agent and reaction conditions is paramount.[4]

A3: Guide to Chemoselective Nitro Group Reduction:

Functional Group to PreserveRecommended Reducing Agent(s)Key Considerations
Ketone/Aldehyde Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe) with acid (HCl or AcOH)[4]Catalytic hydrogenation may also reduce the carbonyl group.
Ester/Amide Catalytic hydrogenation (H₂, Pd/C), NaBH₄/FeCl₂[4]Esters and amides are generally more stable to reduction than nitro groups.
Nitrile Tin(II) chloride dihydrate (SnCl₂·2H₂O)[4]Nitriles are susceptible to reduction under many conditions that also reduce nitro groups.
Halogens (Aryl) Raney Nickel with H₂, Iron powder (Fe) with acid[9][10]Pd/C can cause dehalogenation, especially with aryl iodides and bromides.[9]
Alkene/Alkyne Iron powder (Fe) with acid, SnCl₂·2H₂O[4][10]Catalytic hydrogenation will typically reduce double and triple bonds.

The following flowchart can guide your decision-making process for selecting a suitable reducing agent:

Chemoselectivity_Flowchart Start Start: Nitro compound with other functional groups Ketone_Aldehyde Ketone or Aldehyde present? Start->Ketone_Aldehyde Ester_Amide Ester or Amide present? Ketone_Aldehyde->Ester_Amide No Use_SnCl2_Fe Use SnCl₂ or Fe/Acid Ketone_Aldehyde->Use_SnCl2_Fe Yes Nitrile Nitrile present? Ester_Amide->Nitrile No Use_H2_PdC Use H₂/Pd-C Ester_Amide->Use_H2_PdC Yes Halogen Aryl Halide present? Nitrile->Halogen No Use_SnCl2 Use SnCl₂ Nitrile->Use_SnCl2 Yes Alkene_Alkyne Alkene or Alkyne present? Halogen->Alkene_Alkyne No Use_RaneyNi_Fe Use Raney Ni or Fe/Acid Halogen->Use_RaneyNi_Fe Yes Alkene_Alkyne->Use_SnCl2_Fe Yes Alkene_Alkyne->Use_H2_PdC No

Caption: Decision-making flowchart for chemoselective nitro group reduction.

Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions I should take when performing a catalytic hydrogenation?

A4: Catalytic hydrogenations are potentially hazardous and require strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11][12] Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.[13][14]

  • Pyrophoric Catalysts: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.[11][12][13] Always handle them in an inert atmosphere (e.g., under nitrogen or argon) and keep them wet with solvent.[11][13]

  • Pressure: Use appropriate pressure-rated equipment and never exceed the maximum rated pressure.[11][15] Perform a leak test with an inert gas like nitrogen before introducing hydrogen.[15]

  • Exothermic Reactions: Nitro group reductions are often highly exothermic.[5] Ensure adequate cooling is available to control the reaction temperature and prevent a runaway reaction.[11]

  • Proper Quenching and Disposal: After the reaction, carefully quench the catalyst. A common procedure is to filter the catalyst and immediately wet the filter cake with water to prevent ignition.[12]

Q5: How can I monitor the progress of my nitro reduction reaction?

A5: Several techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information and can help identify any intermediates or side products.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be monitored.[1]

    • UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the nitroaromatic starting material can be followed.[1]

Q6: What are the typical workup procedures for nitro reduction reactions?

A6: The workup procedure depends on the method used:

  • Catalytic Hydrogenation: The reaction mixture is filtered through a pad of an inert material like Celite® to remove the heterogeneous catalyst.[1][16] The filter cake should be washed with the reaction solvent, and the combined filtrates are then concentrated.[1][16]

  • Metal/Acid Reductions:

    • Using Fe/HCl or Zn/HCl: After the reaction, the mixture is typically basified (e.g., with NaOH or Na₂CO₃) to precipitate the metal hydroxides and to deprotonate the anilinium salt to the free amine.[3][17] The product is then extracted with an organic solvent.[16]

    • Using SnCl₂: The reaction mixture is cooled, and a cold solution of sodium hydroxide is carefully added to precipitate tin salts.[16] The mixture is then filtered, and the product is extracted from the filtrate.[16]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.[16]

Setup:

  • In a flask or pressure vessel suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).[1][16]

  • Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) under a nitrogen or argon atmosphere.[1]

Reaction:

  • Seal the vessel and purge the system with nitrogen three times to remove any oxygen.[12][15]

  • Introduce hydrogen gas, either from a balloon or by pressurizing the vessel to the desired pressure (e.g., 50 psi).[12][16]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.[16]

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.[1][16]

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.[15][16]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1][16]

  • Concentrate the filtrate under reduced pressure to yield the crude amine.[1][16]

Purification:

  • The crude product can be purified by recrystallization, distillation, or column chromatography as needed.[1]

Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)

This protocol is particularly useful for its chemoselectivity, often preserving other reducible functional groups.[4]

Setup:

  • In a round-bottom flask, dissolve the nitro compound (1.0 eq) in a suitable solvent, such as ethanol.[1][16]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.[1][16]

Reaction:

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[1]

Workup:

  • Cool the reaction mixture to room temperature.[16]

  • Carefully add a cold solution of a base (e.g., 3M NaOH or saturated NaHCO₃) to precipitate the tin salts.[16]

  • Filter the mixture, washing the solid with an appropriate organic solvent (e.g., ethyl acetate).[16]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.[16]

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to afford the crude amine.[16]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • Hydrogenation SOP. (n.d.).
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • What are the safety precautions for operating a Hydrogenation Test Unit? (2025).
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025).
  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central.
  • Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. (n.d.). Scribd.
  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2009).
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Challenges in the selective reduction of the nitro group. (n.d.). Benchchem.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing).
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH.
  • Aromatic Side Chain Reduction: Nitro. (n.d.). csbsju.
  • Nitro Reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.
  • my nitro refuses to be reduced. (2023). r/Chempros - Reddit.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). ResearchGate.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education - ACS Publications.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).

Sources

preventing hydrolysis of ethyl 3-amino-5-nitrobenzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Proactive Approach to Preventing Hydrolysis of Ethyl 3-amino-5-nitrobenzoate During Aqueous Workup

This technical guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals encountering yield loss due to the hydrolysis of this compound during reaction workup. By understanding the underlying chemical principles and implementing the strategies outlined below, you can significantly improve the isolation and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is it a significant problem during workup?

A1: Ester hydrolysis is the chemical cleavage of an ester back into its parent carboxylic acid and alcohol, in this case, 3-amino-5-nitrobenzoic acid and ethanol.[1] This reaction is the reverse of an esterification and is catalyzed by either acid or base. During a typical aqueous workup, the very solutions used to neutralize catalysts and remove impurities (e.g., acidic or basic washes) create the ideal environment for this unwanted hydrolysis, leading to reduced product yield and contamination of the final product with the starting acid or its salt.[2]

Q2: What chemical features of this compound influence its susceptibility to hydrolysis?

A2: The stability of this compound is governed by the electronic effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to nucleophilic attack by water or hydroxide ions.[3] While the amino group (-NH₂) is electron-donating, its meta position relative to the ester minimizes its ability to counteract the nitro group's activating effect through resonance. Furthermore, the amino group itself can act as an intramolecular general base catalyst under near-neutral pH conditions, potentially accelerating hydrolysis.[4][5]

Q3: What are the common signs that my ester is hydrolyzing during the workup?

A3: The primary indicators of significant hydrolysis are a lower-than-expected yield of the isolated ester and the presence of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis corresponding to 3-amino-5-nitrobenzoic acid. Further confirmation can be obtained from NMR spectroscopy of the crude product, which would show characteristic peaks for the carboxylic acid, or by LC-MS analysis, which would show a mass peak for the hydrolyzed product.[2]

Q4: Which specific steps in a standard workup carry the highest risk of causing hydrolysis?

A4: Any step involving contact with aqueous acidic or, more critically, basic solutions poses a risk. The highest-risk steps are:

  • Quenching with strong bases: Adding aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the reaction mixture is the most common cause of rapid, large-scale hydrolysis (saponification).[6]

  • Washing with basic solutions: Even washes with milder bases, if performed incorrectly (e.g., at room temperature, with prolonged contact time), can lead to significant product loss.[7][8]

  • Prolonged contact time: Allowing the organic layer to remain in contact with any aqueous phase for an extended period, especially if residual acid or base catalyst is present, increases the extent of hydrolysis.[2]

Core Technical Guide: Understanding and Preventing Hydrolysis
The Chemistry of Hydrolysis: Why It Happens

To effectively prevent hydrolysis, it is crucial to understand the mechanisms by which it occurs. Both acid and base catalysis present distinct pathways for ester cleavage.

1. Base-Catalyzed Hydrolysis (Saponification)

This is an irreversible process and typically the more destructive pathway during workup.[1] It involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The resulting carboxylate salt is deprotonated and is unreactive towards the alcohol, driving the reaction to completion.

Base_Hydrolysis Ester This compound p1 Ester->p1 1. Nucleophilic Attack OH_nuc OH⁻ OH_nuc->p1 Tetrahedral_Int Tetrahedral Intermediate p2 Tetrahedral_Int->p2 2. Leaving Group Elimination Carboxylic_Acid 3-Amino-5-nitrobenzoic Acid Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate 3. Deprotonation (Fast & Irreversible) Ethanol Ethanol Alkoxide EtO⁻ Alkoxide->Carboxylate p1->Tetrahedral_Int p2->Carboxylic_Acid p2->Alkoxide

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This guide provides a systematic approach to identifying the root cause of hydrolysis and implementing effective solutions.

Troubleshooting_Workflow start Low Yield or Impure Product Observed check_hplc Analyze Crude Product by TLC, NMR, or LC-MS start->check_hplc is_hydrolysis Is 3-Amino-5-nitrobenzoic Acid Detected? check_hplc->is_hydrolysis review_base Review Base Wash Step: Strength, Temp, Time is_hydrolysis->review_base  Yes   other_issue Investigate Other Issues: - Incomplete Reaction - Mechanical Loss - Degradation is_hydrolysis->other_issue  No   review_acid Review Acidic Wash or Quench Conditions review_base->review_acid solution_base Implement Solution: - Use cold, saturated NaHCO₃ - Minimize wash time review_base->solution_base review_contact Review Overall Workup Duration review_acid->review_contact solution_acid Implement Solution: - Ensure complete neutralization - Avoid excess strong acid review_acid->solution_acid solution_contact Implement Solution: - Perform workup efficiently - Do not let layers stand review_contact->solution_contact end_node Re-evaluate Yield and Purity solution_base->end_node solution_acid->end_node solution_contact->end_node

Caption: Troubleshooting workflow for diagnosing ester hydrolysis.

Key Control Parameters for Minimizing Hydrolysis

The rate of hydrolysis is highly dependent on experimental conditions. By controlling these key parameters, you can shift the balance in favor of preserving your ester product.

ParameterHigh-Risk ConditionRecommended ConditionScientific Rationale
Base Strength Using strong bases (e.g., NaOH, KOH).Use a weak inorganic base like saturated, aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). [2]The pKa of 3-amino-5-nitrobenzoic acid's conjugate base is low enough (pKa of the acid is ~3.4-3.5) to be deprotonated by bicarbonate (pKa of H₂CO₃ is ~6.3), neutralizing acidic catalysts without creating a highly basic environment that accelerates saponification. [9]
Temperature Performing washes at room temperature or above.All aqueous washes should be performed with ice-cold solutions. The entire workup should be conducted in a flask cooled in an ice bath. [2]The rate of chemical reactions, including hydrolysis, typically doubles for every 10°C increase in temperature. [7]Cooling the mixture dramatically slows the kinetics of hydrolysis.
Contact Time Long extraction times; allowing layers to sit unseparated; formation of emulsions. [10]Perform extractions and separations swiftly and efficiently. If an emulsion forms, add brine (saturated NaCl) to help break it. [11]Minimizing the duration of contact between the ester and the aqueous phase directly reduces the opportunity for the hydrolysis reaction to occur. [2]
pH Control Over-shooting the neutralization point, creating a strongly basic or acidic environment.Carefully monitor the pH of the aqueous layer during washes. Use pH paper to ensure the final aqueous wash is near neutral (pH ~7).Precise pH control ensures that catalytic species (H⁺ or OH⁻) are effectively removed without creating conditions that favor product degradation.
Optimized Protocol: Hydrolysis-Averse Workup

This protocol provides a step-by-step methodology for quenching a typical reaction (e.g., one run in an organic solvent like Ethyl Acetate or DCM) and isolating this compound.

Materials:

  • Reaction mixture in an organic solvent.

  • Separatory funnel.

  • Ice bath.

  • Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-4°C.

  • Brine (saturated NaCl solution), pre-chilled to 0-4°C.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice bath to 0-5°C. This is a critical first step to reduce the kinetic rate of potential side reactions during the quench. [2]2. Dilute (if necessary): If the reaction was run neat or at high concentration, dilute the cooled mixture with a suitable extraction solvent (e.g., ethyl acetate).

  • Initial Quench/Wash: Transfer the organic mixture to a separatory funnel. Add one volume of ice-cold saturated NaHCO₃ solution.

    • CAUTION: Stopper the funnel and invert gently, venting frequently to release the pressure from CO₂ gas evolution, especially if quenching a strongly acidic reaction. [10] * Shake gently for 30-60 seconds. Do not shake vigorously for extended periods, as this can promote emulsion formation.

  • Separate Layers: Allow the layers to separate cleanly. Drain the lower aqueous layer.

  • Repeat Bicarbonate Wash: Repeat the wash with a fresh portion of ice-cold saturated NaHCO₃. Check the pH of the aqueous layer after this wash to ensure it is basic (pH > 7), indicating that all acid has been neutralized.

  • Brine Wash: Wash the organic layer with one volume of ice-cold brine. This step helps to remove the bulk of the dissolved water and break any minor emulsions that may have formed. [11]7. Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄) and swirl. Keep adding the drying agent until it no longer clumps together. Allow it to sit for 5-10 minutes to ensure complete drying.

  • Isolate the Product: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) using a bath temperature no higher than 40°C to prevent thermal degradation.

Analytical Confirmation

Use the following data to confirm the identity and purity of your product and to detect any hydrolyzed impurity.

CompoundTLC (Typical Rf)*Key ¹H NMR Signals (CDCl₃, δ ppm)
This compound ~0.5-0.6~7.8-8.2 (aromatic H's), 4.38 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃)
3-Amino-5-nitrobenzoic Acid ~0.1-0.2~8.0-8.4 (aromatic H's), ~9-12 (br s, 1H, -COOH)

*TLC conditions: Silica gel, 30% Ethyl Acetate in Hexane. Rf values are approximate and should be confirmed with a standard.

References
  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Filo. (2025). The pK_b values for aniline and nitroaniline are given in the table below...[Link]

  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product...[Link]

  • Smith, K., et al. (Year). Substituent Effects on the Physical Properties and pKa of Aniline. Journal of Physical Organic Chemistry.
  • Singh, A.K. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system.
  • Cabrera, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • ResearchGate. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]

  • Quora. (2022). What is the difference between aniline and nitroaniline?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Chegg. (n.d.). Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5 =.5)...
  • ResearchGate. (2008). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]

  • Filo. (2021). Which one of the following is the mechanism of hydrolysis of ethyl benzoate by refluxing with dil. aq. NaOH solution.
  • Fife, T. H., & Przystas, T. J. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2021). Work up of ester?[Link]

  • ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • YouTube. (2023). Synthesis of p-Nitroaniline. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-Amino-5-Nitrobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatographic purification of this versatile chemical intermediate.[1] Drawing from extensive field experience, this document will explain the "why" behind the "how," ensuring your purification is both successful and scientifically sound.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a moderately polar molecule due to the presence of an amino group (-NH2), a nitro group (-NO2), and an ethyl ester (-COOEt) on the benzene ring.[1] The interplay of the electron-donating amino group and the electron-withdrawing nitro and ester groups influences its solubility and interaction with chromatographic stationary phases.

PropertyValue/DescriptionImplication for Chromatography
Molecular Weight 210.19 g/mol [1]Standard molecular weight for small molecule chromatography.
Polarity Moderately PolarWill require a moderately polar mobile phase for elution from a normal-phase column.
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.Provides flexibility in choosing a loading solvent and mobile phase.
pKa (of amino group) Estimated to be around 2-3The amino group is basic and can interact strongly with acidic silica gel, potentially leading to peak tailing.[2][3]
Stability Generally stable, but can be sensitive to highly acidic or basic conditions.Care should be taken to avoid decomposition on the column.[4]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Issue 1: My compound is not moving off the baseline, even with 100% ethyl acetate.

Q: I've tried a range of hexane/ethyl acetate solvent systems, but my this compound remains at the top of the column. What's happening?

A: This is a classic sign that your compound is too polar for the chosen mobile phase.[4] this compound, with its free amino and nitro groups, can exhibit strong interactions with the silica gel stationary phase.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity:

    • Introduce a stronger solvent: Add a small percentage (1-5%) of methanol or isopropanol to your ethyl acetate. This will significantly increase the eluting power of the mobile phase.

    • Ammonia/Methanol System: For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol can be effective.[4] A stock solution of 1-10% ammonium hydroxide in methanol can be prepared and used as a polar modifier in dichloromethane or ethyl acetate.[4]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography might be a better option. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Issue 2: My compound is coming off the column, but the peaks are broad and tailing.

Q: I'm getting my product, but the fractions are not clean, and the TLC shows significant tailing. How can I improve the peak shape?

A: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For this compound, the basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel.[2][3]

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase.[5] This will "cap" the acidic silanol groups, preventing the amino group of your compound from sticking.[3][5]

    • Pre-treat the Silica: You can also pre-treat the silica gel by flushing the column with your mobile phase containing the basic modifier before loading your sample.[3]

  • Optimize the Flow Rate: An excessively fast flow rate can lead to poor equilibration and tailing.[6] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[6] Experiment to find the optimal flow rate for your column dimensions.

  • Check for Overloading: Loading too much sample onto the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Issue 3: The separation between my product and impurities is poor.

Q: My TLC shows good separation, but on the column, the fractions are all mixed. Why is this happening and how can I fix it?

A: This discrepancy between TLC and column performance can be frustrating. Several factors could be at play.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • TLC Optimization: The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[3] If your Rf is too high, decrease the polarity of your mobile phase. If it's too low, increase the polarity.

    • Binary vs. Ternary Systems: Sometimes, a two-solvent system doesn't provide enough selectivity. Experiment with three-component solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the separation.

  • Improve Column Packing: An improperly packed column with channels or cracks will lead to poor separation.[7]

    • Slurry Packing: For consistent and uniform packing, it is often best to pack the column using a slurry of the silica gel in the initial mobile phase.[2]

  • Dry Loading: If your crude product has poor solubility in the mobile phase, it can precipitate at the top of the column when loaded, leading to poor separation.[2][6]

    • Method: Dissolve your crude material in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[2] This powder can then be carefully added to the top of the packed column.[6]

Issue 4: I think my compound is decomposing on the column.

Q: The yield from my column is very low, and I see new, unexpected spots on the TLC of my fractions. Could my compound be degrading?

A: While this compound is generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[4]

Troubleshooting Steps:

  • Test for Stability:

    • 2D TLC: Spot your compound on a TLC plate, run it in one direction with your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is decomposing on the silica.[4][6]

  • Use a Different Stationary Phase:

    • Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For an amine-containing compound, neutral or basic alumina would be a good choice.[3]

    • Florisil: This is another alternative adsorbent that can be less harsh than silica gel.[4]

  • Deactivate the Silica Gel: As mentioned previously, adding a base like triethylamine to the mobile phase can neutralize the acidic sites on the silica and prevent degradation.[3]

III. Experimental Workflow & Protocols

Workflow for Method Development

Caption: Method development workflow for column chromatography.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size. A general guideline is to use 20-50 g of silica gel for every 1 g of crude material.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column.[6]

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][6] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Monitoring and Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Flowchart

Troubleshooting cluster_retention Retention Issues cluster_separation Separation Issues cluster_stability Stability Issues cluster_solutions Solutions start Problem Encountered no_movement Compound Not Moving start->no_movement tailing Peak Tailing start->tailing poor_sep Poor Separation start->poor_sep decomposition Compound Decomposition start->decomposition increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_movement->increase_polarity add_base Add Base to Mobile Phase (e.g., TEA) tailing->add_base optimize_rf Optimize Rf on TLC (0.2-0.4) poor_sep->optimize_rf repack_column Improve Column Packing poor_sep->repack_column dry_load Use Dry Loading poor_sep->dry_load check_stability Check Stability (2D TLC) decomposition->check_stability change_stationary_phase Change Stationary Phase (Alumina, Florisil) check_stability->add_base check_stability->change_stationary_phase

Caption: Troubleshooting flowchart for common column chromatography issues.

IV. References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Scribd. TLC Separation of Nitroanilines. [Link]

  • Bartleby. Chromatography Separation Of Ortho And P-Nitro Aniline. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chemsrc. This compound. [Link]

  • Reddit. Column chromatography issues. [Link]

  • PubMed. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • KNAUER. Separation of ortho-, meta-, para-Nitroaniline. [Link]

  • Hawach. Several Problems of Flash Column Chromatography. [Link]

  • Journal of Chromatographic Science. Ion Exclusion Chromatography of Aromatic Acids. [Link]

  • PubChem. 2-Amino-5-ethyl-3-nitrobenzoic acid. [Link]

  • Supporting Information. General Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for - General Information. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

Sources

dealing with incomplete reactions in the synthesis of aminonitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of aminonitrobenzoates. This guide, curated by a Senior Application Scientist, is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these crucial intermediates. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and resolve challenges in your own laboratory settings.

Introduction to Aminonitrobenzoate Synthesis

The selective reduction of a nitro group in dinitrobenzoic acids or their ester derivatives is a common yet challenging transformation in organic synthesis. These reactions are pivotal in the production of various pharmaceutical intermediates and other fine chemicals. However, achieving high selectivity and yield is often complicated by factors such as over-reduction, low reactivity, and isomer separation. This guide will address these common pitfalls and provide scientifically grounded solutions.

Troubleshooting Incomplete Reactions and Low Yields

One of the most frequent issues encountered is the incomplete conversion of the starting dinitrobenzoate, leading to low yields of the desired aminonitrobenzoate. This can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.

FAQ 1: My reduction of a dinitrobenzoate is sluggish and incomplete. What are the likely causes and how can I improve the conversion?

Answer:

An incomplete reaction can be attributed to several factors, primarily related to the catalyst, reducing agent, and reaction conditions. Let's break down the potential causes and solutions.

1. Catalyst Selection and Activity:

The choice of catalyst is paramount for a successful reduction. Noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on various supports (e.g., carbon) are highly effective for the hydrogenation of nitro compounds.[1][2] However, their activity can be influenced by the choice of support and the presence of additives.

  • Expert Insight: While Pd/C is a workhorse catalyst, its activity can sometimes be too high, leading to over-reduction to the diamino product. For selective mono-reduction, catalysts with modulated activity, such as those containing additives like copper, might be more suitable.[2] Bimetallic catalysts, like Pt-Sn, have also shown good selectivity for partial reduction, but require strict temperature control.[1]

Troubleshooting Steps:

  • Catalyst Screening: If you are experiencing low conversion, consider screening a panel of catalysts. A comparison of common catalysts is provided in the table below.

  • Catalyst Loading: Ensure you are using an adequate catalyst loading. While typically ranging from 1-10 mol%, this can be substrate-dependent.

  • Catalyst Quality: Use a fresh, high-quality catalyst. Over time, catalysts can become oxidized or poisoned, leading to reduced activity.

CatalystSupportTypical Reaction ConditionsSelectivity for Mono-reduction
Pd/CCarbonH2 (gas), various solventsGood, but can lead to over-reduction
PtO2 (Adam's catalyst)-H2 (gas), various solventsHigh activity, risk of over-reduction
Raney Nickel-H2 (gas) or hydrazine, alcohol solventsGood, but can be pyrophoric
Pt-SnNylonH2 (gas), 0 °CHigh selectivity at low temperatures[1]
Iron (Fe)-Acidic media (e.g., HCl, Acetic Acid)Good for selective reductions[3]

2. Reducing Agent and Stoichiometry:

The choice and amount of reducing agent are critical.

  • Catalytic Hydrogenation: When using H2 gas, ensure a constant and adequate pressure is maintained throughout the reaction. Leaks in the system can lead to a drop in pressure and incomplete reaction.

  • Transfer Hydrogenation: Formic acid and its salts (like ammonium formate) or hydrazine can be used as hydrogen sources.[1] The stoichiometry of these reagents is crucial. An insufficient amount will naturally lead to incomplete conversion.

  • Chemical Reductants: Reagents like sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) are effective for selective reductions.[3] The Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides, is a classic method for this transformation.[4]

3. Reaction Conditions: The Devil is in the Details

  • Temperature: Temperature plays a significant role in both reaction rate and selectivity. For some catalytic systems, maintaining a low temperature (0-10 °C) is crucial to prevent over-reduction and favor the formation of the mono-amino product.[1]

  • Solvent: The solvent can influence the solubility of the reactants, the activity of the catalyst, and the overall reaction pathway.[5][6][7] Protic solvents like ethanol and methanol are commonly used for these reductions. A change in solvent polarity can sometimes dramatically improve results.[6][8]

  • Reaction Time: Incomplete reactions can simply be a matter of insufficient time. It is crucial to monitor the reaction progress.

Workflow for Troubleshooting Incomplete Reactions

G start Incomplete Reaction or Low Yield catalyst Step 1: Evaluate Catalyst - Is it fresh and active? - Is the loading appropriate? - Is it the right catalyst for selective reduction? start->catalyst catalyst->start Try different catalyst or fresh batch conditions Step 2: Assess Reaction Conditions - Is the temperature optimal? - Is the H2 pressure constant? - Is the solvent appropriate? catalyst->conditions Catalyst seems appropriate conditions->start Adjust T, P, or solvent monitoring Step 3: Monitor Reaction Progress - Are you using an effective monitoring technique (TLC, LC-MS, NMR)? - Has the reaction truly stopped or is it just slow? conditions->monitoring Conditions are optimized monitoring->start Allow for longer reaction time purification Step 4: Analyze Purification Step - Are you losing product during workup or chromatography? monitoring->purification Reaction has gone to completion purification->start Optimize purification protocol solution Problem Resolved purification->solution Purification is efficient

Caption: Troubleshooting workflow for incomplete aminonitrobenzoate synthesis.

Achieving Selectivity: The Challenge of Isomer Control

For dinitrobenzoates with non-equivalent nitro groups, achieving regioselectivity in the reduction is a significant hurdle. The position of the remaining nitro group in the aminonitrobenzoate product is critical for subsequent synthetic steps.

FAQ 2: How can I selectively reduce one nitro group over another in an unsymmetrical dinitrobenzoate?

Answer:

Predicting which nitro group will be preferentially reduced can be complex, as it is influenced by both steric and electronic factors.[4][9]

Guiding Principles for Regioselectivity:

  • Steric Hindrance: Generally, the least sterically hindered nitro group is more accessible to the catalyst and will be reduced preferentially.[4]

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the electron density at the nitro groups, thereby affecting their reactivity.

    • A nitro group ortho to an electron-donating group (like a hydroxyl or alkoxy group) is often preferentially reduced.[4]

    • Conversely, a nitro group ortho or para to a strong electron-withdrawing group may be more activated towards reduction.

Strategies for Enhancing Selectivity:

  • Choice of Reducing Agent: Certain reducing agents exhibit higher selectivity. Sodium sulfide (Na2S) or ammonium sulfide ((NH4)2S), often used in the Zinin reduction, are known for their ability to selectively reduce one nitro group in polynitroarenes.[4]

  • Reaction Temperature Control: As mentioned earlier, lower temperatures can enhance selectivity by minimizing the energy available for the reduction of the less reactive nitro group.[1]

  • Protecting Groups: In complex syntheses, it may be necessary to introduce a protecting group to block the more reactive site, perform the reduction, and then deprotect.

Experimental Protocol: Selective Reduction using Sodium Sulfide

This protocol is a general guideline for a Zinin-type reduction. Optimization for your specific substrate is recommended.

  • Dissolve the dinitrobenzoate in a suitable solvent mixture, such as aqueous ethanol.

  • Prepare the sodium sulfide solution. Dissolve sodium sulfide nonahydrate (Na2S·9H2O) in water. For enhanced selectivity, sodium polysulfide can be prepared by adding elemental sulfur to the sodium sulfide solution and heating.[4]

  • Add the sulfide solution to the dinitrobenzoate solution dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Workup: Once the reaction is complete, the mixture is typically diluted with water and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified, usually by column chromatography or recrystallization.[11]

Reaction Monitoring and Product Characterization

Effective and timely monitoring of the reaction is crucial to prevent over-reduction and to determine the optimal reaction time.

FAQ 3: What are the best methods for monitoring the progress of my aminonitrobenzoate synthesis?

Answer:

Several analytical techniques can be employed to monitor the reaction. The choice depends on the available instrumentation and the specific requirements of your synthesis.

  • Thin Layer Chromatography (TLC): This is a quick, inexpensive, and widely used method.[10] By spotting the reaction mixture alongside the starting material and (if available) the product standard, you can visually track the disappearance of the reactant and the appearance of the product. Staining techniques can be used if the compounds are not UV-active.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the quantification of the starting material, product, and any byproducts. It is particularly useful for identifying the formation of the undesired diamino product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[12][13] This method can be quantitative and provides structural information.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands of the amino group (around 3300-3500 cm⁻¹) can be monitored.[14]

Logical Flow for Reaction Monitoring

Caption: Decision-making workflow for monitoring reaction progress.

Purification and Isomer Separation

The final step, purification, can be challenging, especially if the reaction yields a mixture of isomers or if the product has similar polarity to the starting material.

FAQ 4: I have a mixture of aminonitrobenzoate isomers. What are the best strategies for their separation?

Answer:

Separating isomers can be a significant challenge due to their similar physical and chemical properties.[15]

Strategies for Isomer Separation:

  • Column Chromatography: This is the most common method.

    • Phase Selection: Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography can be effective. The choice depends on the polarity of your isomers.

    • Solvent System Optimization: A systematic screening of solvent systems with varying polarities is crucial to achieve good separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide higher resolution.[11]

  • Recrystallization: If the isomers have different solubilities in a particular solvent or solvent mixture, fractional recrystallization can be an effective and scalable purification method.

  • Derivatization: In some cases, it may be advantageous to derivatize the mixture of isomers. The resulting derivatives may have more distinct physical properties, making them easier to separate. The desired isomer can then be regenerated by cleaving the derivative. For example, conversion to dihydrochloride salts in methanol can facilitate the separation of cis and trans isomers of diamines.[16]

Conclusion

The synthesis of aminonitrobenzoates, while a common transformation, requires careful attention to detail to overcome challenges related to incomplete reactions, selectivity, and purification. By systematically evaluating the catalyst, reaction conditions, and monitoring techniques, and by employing the appropriate purification strategies, researchers can successfully and efficiently synthesize these valuable compounds. This guide provides a framework for troubleshooting common issues, grounded in the fundamental principles of organic chemistry.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • EFFECTIVE CATALYSTS FOR THE SELECTIVE RESTORATION OF AROMATIC MONO- AND DINITRO COMPOUNDS. (2020). ResearchGate.
  • Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. (n.d.). Green Chemistry (RSC Publishing).
  • Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide. (1983). Google Patents.
  • Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange.
  • 1 H NMR monitoring of the progress of the reaction with time at 30 minute intervals. (n.d.). ResearchGate.
  • Selective reduction of dinitro compounds. (n.d.). ResearchGate.
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). ResearchGate.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
  • Monitoring reaction progress? [closed]. (2016). Chemistry Stack Exchange.
  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.). Unknown Source.
  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.
  • A remarkable solvent effect on reductive amination of ketones. (n.d.). ResearchGate.
  • Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. (n.d.). ACS.
  • Exercise 15.14 - Monitoring the Progress of a Reaction using IR Spectroscopy. (2020). YouTube.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Unknown Source.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). Hans Shodh Sudha.
  • The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. (n.d.). University of Southern California.
  • Troubleshooting the Synthesis of Modified Oligonucleotides. (n.d.). TriLink BioTechnologies.
  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). PMC - NIH.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). ResearchGate.
  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ... (2025). YouTube.
  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). ResearchGate.
  • 3,5-Dinitrobenzoate. (n.d.). PubChem.
  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids. (n.d.). PubMed.
  • Separation and purification of cis and trans isomers. (1975). Google Patents.
  • Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit.
  • Amine Synthesis Problems. (2020). YouTube.

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impact of catalyst choice on the synthesis of ethyl 3-amino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic route.

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile precursor for creating complex heterocyclic systems.[1] The synthesis typically involves the selective reduction of a dinitro precursor, ethyl 3,5-dinitrobenzoate, a critical step where catalyst choice plays a paramount role in achieving high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the catalytic reduction of ethyl 3,5-dinitrobenzoate.

Problem Potential Cause(s) Troubleshooting Action(s)
Low or No Yield of this compound 1. Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation. 2. Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure. 3. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. 4. Incorrect Stoichiometry: Improper ratio of substrate to catalyst.1. Use a fresh batch of catalyst. Ensure proper handling and storage under an inert atmosphere, especially for pyrophoric catalysts like Raney Nickel.[2][3] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure.[4][5] 3. Purify the starting material (ethyl 3,5-dinitrobenzoate) and ensure the use of high-purity, anhydrous solvents. 4. Optimize the catalyst loading. A typical starting point for Pd/C is 5-10 mol%.
Formation of Ethyl 3,5-diaminobenzoate (Over-reduction) 1. Highly Active Catalyst: The chosen catalyst may be too reactive, leading to the reduction of both nitro groups. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in over-reduction.1. Switch to a less active or more selective catalyst. For instance, if using Pd/C results in over-reduction, consider using Raney Nickel or employing a poisoned catalyst.[3][6] 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed and the desired product is the major component.
Presence of Unidentified Side Products 1. Condensation Reactions: The accumulation of hydroxylamine intermediates can lead to the formation of colored azo or azoxy byproducts.[3] 2. Decomposition: The product or starting material may be unstable under the reaction conditions.1. Consider using a catalyst system known to minimize hydroxylamine accumulation, such as certain nickel catalysts or vanadium-doped platinum catalysts.[3] 2. Perform the reaction at a lower temperature. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be soluble in the reaction solvent, making isolation difficult. 2. Emulsion Formation during Workup: This can complicate the separation of aqueous and organic layers. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic purification challenging.1. After filtering off the catalyst, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4][7] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main pathways for the synthesis of this compound:

  • Pathway 1: Selective reduction of a dinitro precursor. This is the most common route and starts with the dinitration of ethyl benzoate to form ethyl 3,5-dinitrobenzoate.[1] This is followed by the selective reduction of one of the two nitro groups to an amino group. The key challenge in this step is achieving high chemoselectivity to avoid the formation of the di-amino product.[1]

  • Pathway 2: Esterification of a precursor acid. This approach begins with 3-amino-5-nitrobenzoic acid, which is then esterified using ethanol in the presence of an acid catalyst to yield the final product.[1] This method is advantageous if the precursor acid is readily available.

Q2: How do I choose the right catalyst for the selective reduction of ethyl 3,5-dinitrobenzoate?

A2: The choice of catalyst is critical for the efficiency and selectivity of the reduction.[2] Here's a comparison of commonly used catalysts:

Catalyst Advantages Disadvantages
Palladium on Carbon (Pd/C) High activity, often leading to faster reaction times and milder operating conditions.[2][6]Can be less selective and may lead to over-reduction to the diamine. Can also catalyze dehalogenation if other halogens are present.[6]
Raney Nickel Cost-effective non-precious metal catalyst suitable for large-scale production.[2][8] It can be advantageous where chemoselectivity is an issue and may give better performance when hydroxylamine accumulation is a concern.[3]Can be pyrophoric and requires careful handling.[2][3] May exhibit lower activity compared to precious metal catalysts.
Platinum on Carbon (Pt/C) Effective for the hydrogenation of nitro groups and can be more robust and less prone to poisoning than Pd/C.[2]Generally more expensive than Pd/C and Raney Nickel. May require more forcing reaction conditions in some cases.[2]
Iron (Fe) in Acetic Acid A mild and chemoselective method for reducing nitro groups in the presence of other reducible functionalities.[1][6]The reaction workup can be tedious due to the need to remove iron salts.
Tin(II) Chloride (SnCl2) A mild reducing agent that can be used for selective nitro group reduction.[6]Stoichiometric amounts of the reagent are required, leading to significant waste generation.

Q3: What is the underlying mechanism of catalytic hydrogenation of a nitro group?

A3: The catalytic hydrogenation of a nitro group is a complex process that involves several intermediates. The nitro group coordinates to the active sites on the metal catalyst surface where hydrogen is also adsorbed. The reduction proceeds through a series of steps, with the hydroxylamine species being a key intermediate.[3] The accumulation of this hydroxylamine can lead to the formation of undesired side products like azo and azoxy compounds through condensation with the nitroso intermediate.[3]

Q4: Are there any "greener" alternatives to traditional catalytic hydrogenation?

A4: Yes, there is growing interest in developing more environmentally friendly methods. One such method involves the use of indium metal in the presence of ammonium chloride in aqueous ethanol.[7] This method is attractive because it avoids the use of flammable catalysts and compressed hydrogen gas. Other metals like zinc and tin can also be used, but they often require acidic conditions, which can lead to waste disposal issues.[7]

Experimental Protocols

Protocol 1: Dinitration of Ethyl Benzoate to Ethyl 3,5-Dinitrobenzoate

This procedure is adapted from established methods for the nitration of aromatic esters.[9][10]

Materials:

  • Ethyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add ethyl benzoate to chilled concentrated sulfuric acid while stirring.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in the ice bath.

  • Slowly add the nitrating mixture to the ethyl benzoate solution, ensuring the temperature of the reaction mixture is maintained between 5-15°C.[9]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto crushed ice. The crude ethyl 3,5-dinitrobenzoate will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from methanol to obtain pure ethyl 3,5-dinitrobenzoate.

Protocol 2: Selective Catalytic Reduction of Ethyl 3,5-Dinitrobenzoate

This is a general procedure for catalytic hydrogenation and can be adapted for different catalysts.

Materials:

  • Ethyl 3,5-dinitrobenzoate

  • Ethanol or Methanol (solvent)

  • Catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Hydrogen source (gas cylinder or balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite or another filter aid

Procedure:

  • In a hydrogenation flask, dissolve ethyl 3,5-dinitrobenzoate in a suitable solvent like ethanol or methanol.[4]

  • Carefully add the catalyst to the solution under a stream of inert gas. For Raney Nickel, which can be pyrophoric, extreme caution is necessary.[2]

  • Seal the flask and purge the system with the inert gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure on a Parr shaker) at room temperature.[4]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A Ethyl Benzoate B Ethyl 3,5-Dinitrobenzoate A->B  HNO₃, H₂SO₄ (Nitration) C This compound B->C  Catalyst, H₂ (Selective Reduction)

Caption: Synthetic pathway for this compound.

Troubleshooting_Catalyst_Choice Start Start Synthesis Problem Low Yield or Side Products? Start->Problem OverReduction Over-reduction to 3,5-diaminobenzoate? Problem->OverReduction Yes Incomplete Incomplete Reaction? Problem->Incomplete No Action1 Consider less active catalyst (e.g., Raney Ni) or poisoned catalyst OverReduction->Action1 Action2 Increase reaction time, temperature, or H₂ pressure Incomplete->Action2 Action3 Check catalyst activity and purity of reagents Incomplete->Action3 Success Successful Synthesis Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting decision tree for catalyst choice.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. 14(2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Chemsrc. (2025, November 4). This compound | CAS#:10394-67-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • NIST WebBook. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 3-carboxy-5-nitrobenzoate. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

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Validation & Comparative

confirming the structure of ethyl 3-amino-5-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of Ethyl 3-Amino-5-Nitrobenzoate Derivatives

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and regulatory compliance. Trivial errors in structural assignment can lead to the invalidation of biological data and significant delays in development timelines. This compound and its derivatives are versatile intermediates in medicinal chemistry, valued for a unique substitution pattern that features both electron-donating (amino) and electron-withdrawing (nitro, ester) groups on an aromatic scaffold.[1] This guide provides a comprehensive, multi-technique strategy for the rigorous structural confirmation of this class of compounds, moving beyond simple data reporting to explain the causality behind the analytical choices.

The core challenge in confirming the structure of this compound lies in definitively establishing the 1,3,5-substitution pattern on the benzene ring and confirming the integrity of the three distinct functional groups: the ethyl ester, the primary amine, and the nitro group. A single analytical technique is rarely sufficient for this purpose. Therefore, a tiered, orthogonal approach is required, where each method provides a unique and complementary piece of the structural puzzle.

The Analytical Workflow: A Multi-Tiered Approach

An effective validation process does not rely on a single "magic bullet" technique but rather on the convergence of evidence from multiple, independent analyses. This workflow ensures that purity, connectivity, and stereochemistry (where applicable) are all thoroughly interrogated.

G cluster_0 Tier 1: Purity & Initial Assessment cluster_1 Tier 2: Core Structural Elucidation cluster_2 Tier 3: Unambiguous 3D Confirmation cluster_3 Final Confirmation HPLC HPLC (Purity, Retention Time) IR Infrared (IR) Spectroscopy (Functional Groups) HPLC->IR MS Mass Spectrometry (MS) (Molecular Weight, Formula) HPLC->MS UV_Vis UV-Vis Spectroscopy (Chromophore Confirmation) UV_Vis->HPLC IR->MS NMR NMR (¹H, ¹³C, 2D) (Connectivity, Isomerism) MS->NMR XRD Single-Crystal X-ray Diffraction (XRD) (Absolute Structure) NMR->XRD If single crystal available Confirmed_Structure Confirmed Structure of This compound Derivative NMR->Confirmed_Structure XRD->Confirmed_Structure Gold Standard Synthesis Synthesized Product Synthesis->HPLC

Figure 1: A tiered experimental workflow for the comprehensive structural validation of a synthesized chemical entity like this compound.

Tier 1: Foundational Analysis - Purity and Basic Characterization

Before committing to more resource-intensive analyses, it is critical to assess the purity of the sample. Chromatographic techniques are the industry standard for this purpose.[2][3]

High-Performance Liquid Chromatography (HPLC)
  • Principle : HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[4]

  • Application : For this compound, a reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) is typically effective. A pure sample should yield a single, sharp, symmetrical peak. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of purity.

  • Causality : Running HPLC first prevents the misinterpretation of spectra that could be contaminated with signals from starting materials or by-products. For instance, the presence of the precursor, ethyl 3,5-dinitrobenzoate, would be easily detected as a separate peak, clarifying the source of any unexpected signals in subsequent NMR or MS analyses.

Tier 2: Core Structural Elucidation

This tier employs a suite of spectroscopic techniques that, together, build a near-complete picture of the molecular structure.

Mass Spectrometry (MS)
  • Principle : MS measures the mass-to-charge ratio (m/z) of ionized molecules.[5] High-resolution mass spectrometry (HRMS) can provide an elemental composition based on a highly accurate mass measurement.

  • Application : For this compound (C₉H₁₀N₂O₄), the expected exact mass of the molecular ion [M+H]⁺ is approximately 211.0662. Observing this ion via HRMS confirms the elemental formula. The fragmentation pattern can also be diagnostic; common losses include the ethoxy group (-45 Da) from the ester or the nitro group (-46 Da).[6]

  • Trustworthiness : MS provides the fundamental confirmation of molecular weight, immediately ruling out structures that are isobaric (same nominal mass) but have different elemental formulas. It is a primary check that the intended chemical transformation has occurred.[7]

Infrared (IR) Spectroscopy
  • Principle : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of chemical bonds and functional groups.[4]

  • Application : This technique is excellent for rapidly confirming the presence of the key functional groups.

  • Causality : While NMR provides the carbon-hydrogen framework, IR gives a direct, confirmatory view of the heteroatom functionalities. The absence of a strong, broad O-H stretch (around 3300 cm⁻¹) from a precursor carboxylic acid, and the presence of the new N-H and C=O signals, provides a quick and reliable validation of the synthesis success.

Functional GroupBondExpected Wavenumber (cm⁻¹)Vibration Type
Primary AmineN-H3300-3500 (two bands)Symmetric & Asymmetric Stretch
Nitro GroupN-O1500-1550 and 1300-1370Asymmetric & Symmetric Stretch
Ester CarbonylC=O1700-1725Stretch
Ester C-OC-O1150-1250Stretch
Aromatic RingC=C1450-1600Stretch

Table 1: Characteristic IR absorption frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution.[4][7] Both ¹H and ¹³C NMR are essential.

  • Principle : NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[8]

  • ¹H NMR Analysis (Expected Signals for this compound) :

    • Ethyl Group : A quartet signal (representing the -CH₂- group) and a triplet signal (representing the -CH₃ group) are expected, coupled to each other. The quartet will be further downfield due to the proximity of the electron-withdrawing oxygen atom.

    • Amino Group : A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

    • Aromatic Region : This is the most diagnostic region for confirming the substitution pattern. For a 1,3,5-substituted ring, three distinct signals are expected. Due to the influence of the amino, nitro, and ester groups, we can predict the relative chemical shifts. The protons ortho to the nitro group will be the most deshielded (furthest downfield), while the proton between the amino and ester groups will be the most shielded.

  • ¹³C NMR Analysis : This spectrum confirms the number of unique carbon atoms. For the target molecule, nine distinct signals are expected: two for the ethyl group and seven for the aromatic and carbonyl carbons. The chemical shift of the carbonyl carbon (~165 ppm) is highly characteristic.

G cluster_0 Convergent Spectroscopic Evidence MS Mass Spec (MS) Confirms: Molecular Formula (C₉H₁₀N₂O₄) Final_Structure Final Confirmed Structure This compound MS->Final_Structure Correct Mass IR Infrared (IR) Confirms: Presence of -NH₂, -NO₂, -C=O IR->Final_Structure Correct Functional Groups H_NMR ¹H NMR Confirms: Ethyl group, -NH₂, 3 unique aromatic H's Defines: H-H connectivity via coupling H_NMR->Final_Structure Correct Connectivity C_NMR ¹³C NMR Confirms: 9 unique carbons (aromatic, carbonyl, alkyl) C_NMR->Final_Structure Correct Carbon Skeleton

Figure 2: Logical diagram showing how data from multiple spectroscopic techniques converge to unambiguously confirm the chemical structure.

Tier 3: The Gold Standard - Single-Crystal X-ray Diffraction (XRD)

When an unambiguous, solid-state confirmation of the three-dimensional structure is required, XRD is the definitive technique.[4][9]

  • Principle : XRD involves passing X-rays through a single, well-ordered crystal. The diffraction pattern of the X-rays is used to calculate the precise position of every atom in the molecule, yielding a 3D model with accurate bond lengths and angles.[10][11]

  • Application : Growing a suitable single crystal (often by slow evaporation from a solvent like ethanol or ethyl acetate) is the primary challenge. If successful, the resulting crystal structure provides absolute proof of the 1,3,5-substitution pattern and the conformation of the ethyl ester group.

  • Causality : While NMR provides irrefutable evidence of connectivity in solution, it does not offer the same level of precision for bond lengths and angles as XRD. Furthermore, XRD provides the ultimate confirmation of isomerism, leaving no room for doubt. For regulatory filings or high-impact publications, XRD data is often considered essential.[12]

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation : Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method : Infuse the sample solution directly or via LC inlet into the electrospray source in positive ion mode.

  • Data Acquisition : Acquire data over a mass range of m/z 50-500.

  • Analysis : Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the measured accurate mass. The measured mass should be within 5 ppm of the theoretical mass for C₉H₁₁N₂O₄⁺.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition : Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required for a good signal-to-noise ratio.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

  • Analysis : Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. Assign ¹³C peaks based on chemical shifts. For more complex derivatives, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) may be necessary.

Conclusion

The structural confirmation of this compound derivatives is a systematic process that relies on the logical application of orthogonal analytical techniques. While rapid methods like IR and MS can provide initial confirmation, they lack the detail required to definitively establish isomerism. High-field NMR spectroscopy remains the cornerstone for determining the precise chemical structure in solution. For absolute proof, particularly for regulatory purposes or the establishment of a reference standard, single-crystal X-ray diffraction is the ultimate arbiter. By following this tiered, evidence-based approach, researchers can ensure the scientific integrity of their work and build a robust, verifiable data package for their synthesized compounds.

References

  • Pharma Knowledge Forum. (2024). Top 11 Pharmaceutical Analytical Techniques Explained.
  • Benchchem. (n.d.). This compound|CAS 10394-67-9.
  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
  • Benchchem. (n.d.). A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives in Drug Discovery.
  • Pharmaguideline. (n.d.). Different Techniques of Analysis.
  • BLD Pharm. (n.d.). 10394-67-9|this compound|BLD Pharm.
  • Lai, T. F., & Marsh, R. E. (1967). The crystal structure of p-aminobenzoic acid. Acta Crystallographica, 22(6), 885-893. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Proventa International. (2023). Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development.
  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
  • Benchchem. (n.d.). An In-depth Technical Guide on the X-ray Crystal Structure of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives.
  • Guidechem. (n.d.). ethyl 3-nitrobenzoate 618-98-4.
  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
  • Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development.
  • NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate - NIST WebBook.
  • Simson Pharma Limited. (n.d.). Ethyl 3-Nitrobenzoate | CAS No- 618-98-4.
  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • ResearchGate. (2023). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.

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A Senior Application Scientist's Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Ethyl 3-Amino-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Ethyl 3-amino-5-nitrobenzoate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for human use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Process-related impurities or degradation products can have unintended pharmacological or toxicological effects. Therefore, robust and reliable analytical methods are essential for the quantitative determination of purity and the identification of any potential impurities.[1][2][3]

This guide provides an in-depth comparison of two powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore detailed experimental workflows, compare performance based on validation data, and provide clear recommendations for deploying the right technology for the right analytical challenge, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[4][5][6][7]

Pillar 1: Understanding the Core Technologies

The choice between HPLC-UV and LC-MS is dictated by the analytical objective. One is a workhorse for routine quality control, while the other is an unparalleled tool for investigation and deep characterization.

High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of moderately polar pharmaceutical compounds like this compound.[1] The fundamental principle involves the separation of components in a mixture based on their differential partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[8] Components with higher hydrophobicity interact more strongly with the stationary phase and thus elute later.

UV detection is perfectly suited for this analyte due to the presence of chromophores (the aromatic ring and nitro group) in its structure, which absorb light in the UV spectrum.[9] The amount of light absorbed is directly proportional to the concentration of the analyte, making HPLC-UV an excellent quantitative tool.[9][10] It is robust, reproducible, and cost-effective, cementing its role in quality control laboratories for batch release and stability testing.[1][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity

LC-MS couples the superior separation capabilities of HPLC with the powerful detection and identification power of mass spectrometry.[11] After components are separated by the LC system, they are introduced into the mass spectrometer's ion source. Here, molecules are ionized (e.g., via Electrospray Ionization - ESI) and then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

This technique offers two distinct advantages over HPLC-UV:

  • Unmatched Specificity and Sensitivity: It can detect and quantify impurities at much lower levels (ng/mL to pg/mL range).[11]

  • Structural Elucidation: By fragmenting the parent ion and analyzing the resulting fragment ions (MS/MS), one can deduce the structure of unknown impurities, which is indispensable during forced degradation studies and impurity profiling.[11][12][13] This capability is crucial for developing stability-indicating methods as mandated by regulatory bodies.[2][9][14]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and compliant with ICH Q2(R2) guidelines for analytical method validation.[4][6][7]

Protocol 1: Stability-Indicating HPLC-UV Method for Routine QC

This method is optimized for the accurate quantification of this compound and the separation of its known impurities under routine quality control (QC) conditions.

A. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (analytical grade), and ultrapure water.

  • Standard: this compound reference standard.

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

C. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (50:50 A:B).

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at a nominal concentration of 100 µg/mL using the same diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Reference Standard & Sample p2 Dissolve in Acetonitrile (Stock Solution) p1->p2 p3 Dilute to Working Concentration p2->p3 h1 Inject into HPLC System p3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Purity/% Impurity (Area Normalization) d1->d2

Caption: Workflow for HPLC-UV Purity Analysis.

Protocol 2: LC-MS Method for Impurity Identification & Quantification

This method is designed for the sensitive detection, quantification, and structural confirmation of known and unknown impurities, making it ideal for development and stability studies.

A. Instrumentation and Materials

  • LC-MS System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Standard: this compound reference standard.

B. Liquid Chromatography Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: (Same as HPLC method, but flow rate adjusted for smaller column ID).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full Scan for impurity detection and Targeted MS/MS for structural confirmation of observed masses. The expected protonated molecule [M+H]⁺ for this compound is m/z 197.05.

D. Sample Preparation

  • Prepare solutions as in the HPLC-UV method, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation p1 Prepare Dilute Sample (e.g., 10 µg/mL) lc1 Inject into LC System p1->lc1 lc2 Chromatographic Separation lc1->lc2 ms1 Ionization (ESI+) lc2->ms1 ms2 Mass Analysis (Full Scan) ms1->ms2 ms3 Fragmentation (MS/MS) ms2->ms3 d1 Extract Ion Chromatograms ms2->d1 d3 Elucidate Structure of Unknowns from Fragments ms3->d3 d2 Quantify Impurities d1->d2

Caption: Workflow for LC-MS Impurity Profiling.

Pillar 3: Comparative Data Analysis & Authoritative Grounding

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following table summarizes typical performance data for the two methods, validated according to ICH Q2(R2) guidelines.[4][5][6]

Comparison_Logic cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_objective Analytical Objective HPLC HPLC-UV Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness LCMS LC-MS LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Robustness QC Routine QC (Known Impurities) Specificity->QC Meets Criteria Dev Development (Unknown Impurities) Specificity->Dev Exceeds Criteria Linearity->QC Meets Criteria Linearity->Dev Exceeds Criteria Accuracy->QC Meets Criteria Accuracy->Dev Exceeds Criteria Precision->QC Meets Criteria Precision->Dev Exceeds Criteria LOD_LOQ->QC Meets Criteria LOD_LOQ->Dev Exceeds Criteria Robustness->QC Meets Criteria Robustness->Dev Exceeds Criteria QC->HPLC Recommended Dev->LCMS Recommended

Caption: Logic for Method Selection Based on Validation.

Table 1: Comparative Performance of HPLC-UV and LC-MS Methods

Validation ParameterHPLC-UV MethodLC-MS MethodCausality & Expert Insight
Specificity Demonstrated through peak purity analysis (DAD) and separation from forced degradation products.[1][2]Superior specificity confirmed by unique mass-to-charge ratio (m/z) for each component.[11]LC-MS inherently provides higher confidence in peak identity, crucial when co-elution is suspected.
Linearity (R²) ≥ 0.999≥ 0.999Both methods provide excellent linearity, a prerequisite for accurate quantification.[5][10]
Range 1 - 150 µg/mL0.005 - 10 µg/mLThe LC-MS range is tailored for trace-level impurity analysis, often required for genotoxic impurities.[15][16]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%Both methods demonstrate high accuracy within acceptable limits as per ICH guidelines.[5][17]
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%HPLC-UV typically shows better precision due to simpler instrumentation and higher concentrations. MS response can be more variable.
LOD ~0.05 µg/mL~0.001 µg/mLThe ~50-fold lower LOD of LC-MS is critical for detecting potentially harmful impurities at trace levels.[18]
LOQ ~0.15 µg/mL~0.005 µg/mLThe quantifiable limits of LC-MS are essential for meeting stringent regulatory requirements for impurity control.[10][18]
Structural Elucidation Not possibleYes (via MS/MS fragmentation)This is the defining advantage of LC-MS, enabling the identification of novel degradation products or process impurities.[11][12]

Discussion and Recommendations: Selecting the Right Tool for the Job

When to Choose HPLC-UV:

The HPLC-UV method stands out for its robustness, cost-effectiveness, and high precision for routine analyses. It is the undisputed method of choice for:

  • Routine Quality Control (QC): Analyzing and releasing batches of this compound where the impurity profile is well-established.

  • Assay and Purity Testing: When the primary goal is to accurately quantify the main component against its specification.

  • Formal Stability Studies: For quantifying the main peak and known degradation products over time, once those products have been identified.

The primary limitation of HPLC-UV is its inability to identify unknown peaks. An unknown peak's identity cannot be confirmed without a corresponding reference standard, making it unsuitable for investigational work.

When to Choose LC-MS:

The LC-MS method is an indispensable tool for research, development, and problem-solving due to its supreme sensitivity and identification power. Its deployment is critical for:

  • Impurity Profiling: Identifying and structurally characterizing unknown impurities during process development or in a new batch.

  • Forced Degradation Studies: Elucidating degradation pathways by identifying the structures of stress-induced products (e.g., from hydrolysis, oxidation, photolysis).[2][3][14]

  • Genotoxic Impurity Analysis: Detecting and quantifying potentially mutagenic impurities, such as certain nitroaromatics, at the trace levels required by guidelines like ICH M7.[16]

  • Troubleshooting: Investigating out-of-specification (OOS) results or identifying contaminants.

While powerful, LC-MS is more expensive, requires more specialized expertise for operation and data interpretation, and can exhibit slightly lower precision than HPLC-UV for routine assays.

Conclusion

For the comprehensive purity analysis of this compound, HPLC-UV and LC-MS are not competing but complementary technologies. An effective analytical strategy in a pharmaceutical setting leverages both. LC-MS is used during the development phase to identify all potential impurities and understand the molecule's stability. This knowledge is then transferred to a robust, validated HPLC-UV method for efficient and reliable day-to-day quality control. This synergistic approach ensures product quality, satisfies regulatory expectations, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.

References

  • Understanding ICH Q2(R2)
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). Journal of Pharmaceutical and Allied Sciences.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). European Medicines Agency. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Stability Indicating HPLC Method Development –A Review. (n.d.). International Journal of Trend in Scientific Research and Development.
  • A Comparative Guide to HPLC Method Validation Using 1-Bromo-3-Nitrobenzene as a Standard. (2025). BenchChem.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Modern Organic Chemistry.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry . (n.d.). PubMed. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.).
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. (2025). BenchChem.
  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities . (2019). U.S. Food and Drug Administration (FDA). [Link]

  • A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. (2025). BenchChem.
  • Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals . (n.d.). Shimadzu Scientific Instruments. [Link]

Sources

A Senior Application Scientist's Guide to the Chemoselective Reduction of Nitro Groups

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group into a primary amine is a foundational reaction in organic synthesis, critical to the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The choice of reducing agent for this transformation is paramount, as it dictates not only the efficiency of the conversion but also the chemoselectivity in the presence of other sensitive functional groups. This guide provides a comparative analysis of the most prevalent methods for nitro group reduction, offering field-proven insights into their mechanisms, substrate scope, and practical application.

The Mechanism: A Six-Electron Journey

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates. The two primary mechanistic pathways are the direct hydrogenation route and a condensation route, with the former being more commonly encountered.

Direct Hydrogenation Pathway

This pathway involves the stepwise two-electron reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the corresponding amine.[1] This mechanism is prevalent in both catalytic hydrogenation and metal-mediated reductions.

Condensation Pathway

In this route, the initially formed nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound. This species can then be further reduced through azo and hydrazo intermediates to ultimately yield two equivalents of the amine.

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitro Nitro Nitroso Nitroso Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine +2e-, +2H+ Amine Amine Hydroxylamine->Amine +2e-, +2H+ Nitroso_C Nitroso Azoxy Azoxy Nitroso_C->Azoxy + Hydroxylamine Hydroxylamine_C Hydroxylamine Azo Azo Azoxy->Azo +2e-, +2H+ Hydrazo Hydrazo Azo->Hydrazo +2e-, +2H+ Amine_C Amine (2 eq.) Hydrazo->Amine_C Cleavage +2e-, +2H+ Start Nitro Compound Start->Nitro G Start Nitroarene in Solvent Catalyst Add Catalyst (e.g., Pd/C) Start->Catalyst H2 Introduce H₂ Gas Catalyst->H2 Reaction Stir at RT (Monitor) H2->Reaction Filter Filter to Remove Catalyst Reaction->Filter Isolate Isolate Amine Filter->Isolate

Figure 2: General experimental workflow for catalytic hydrogenation.

Dissolving Metal Reductions

This classical method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid. [2]These reactions are robust and often exhibit excellent chemoselectivity, making them suitable for complex molecules.

Mechanism: The reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic medium, and this sequence continues until the amine is formed.

Common Systems:

  • Fe/HCl or Fe/NH₄Cl: A widely used, cost-effective, and environmentally benign option. The use of ammonium chloride provides milder, near-neutral conditions.

  • SnCl₂/HCl: A reliable and highly effective system, though the tin waste can be problematic.

  • Zn/HCl or Zn/AcOH: Another effective combination, with zinc being a potent reducing agent.

Key Considerations:

  • Excellent Chemoselectivity: Generally, does not reduce other common functional groups like carbonyls, esters, and nitriles.

  • Cost-Effective and Scalable: The reagents are inexpensive and readily available.

  • Work-up: Can be cumbersome due to the formation of metal salts that need to be filtered off.

  • Exothermicity: These reactions can be highly exothermic and require careful monitoring, especially on a large scale. [3]

Metal Hydride Reductions

Metal hydrides offer an alternative route to nitro group reduction, with varying degrees of reactivity and selectivity.

Mechanism: This pathway involves the formal transfer of a hydride ion (H⁻) from the reducing agent to the electron-deficient nitrogen atom of the nitro group, followed by subsequent protonation and further hydride transfers.

Common Reagents:

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent that can reduce aliphatic nitro compounds to amines. However, it is generally unsuitable for the preparation of anilines from aromatic nitro compounds, as it often leads to the formation of azo compounds as the major product. * Sodium Borohydride (NaBH₄): A much milder reagent that is typically unable to reduce nitro groups on its own. However, its reducing power can be significantly enhanced by the addition of a transition metal catalyst. Systems like NaBH₄/NiCl₂ or NaBH₄/FeCl₂ are effective and can be highly chemoselective.

Key Considerations:

  • LiAlH₄: Limited utility for aromatic nitro reduction.

  • Catalyzed NaBH₄: Offers a mild and highly chemoselective alternative, particularly valuable for preserving ester and amide functionalities.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an increasingly popular alternative to traditional catalytic hydrogenation using hydrogen gas. This method utilizes a hydrogen donor in the presence of a catalyst, typically Pd/C.

Common Hydrogen Donors:

  • Ammonium formate (HCOONH₄): Decomposes in situ to produce hydrogen, ammonia, and carbon dioxide. [4]* Formic acid (HCOOH): A versatile and effective hydrogen source. [2][5]* Hydrazine (N₂H₄): A potent reducing agent, though its toxicity is a concern.

Key Considerations:

  • Enhanced Safety: Avoids the need for high-pressure hydrogen gas.

  • High Chemoselectivity: Often displays excellent functional group tolerance.

  • Mild Conditions: Reactions are typically run at or near room temperature.

  • Broad Applicability: Effective for a wide range of nitroarenes.

Comparative Performance Data

The choice of reducing agent is highly dependent on the specific substrate and desired outcome. The following tables provide a comparative overview of the performance of various methods for the reduction of nitroarenes.

Table 1: Reduction of 4-Nitroacetophenone

Reducing Agent/SystemSolventConditionsTimeYield (%)Reference
H₂, Pd/C (10%)WaterRT-67[6]
Sn/HCl---46.3[7]
Zn/NH₄ClWater--25[7]
Ru/TiO₂(anatase)Ethanol55-115 °C, 1 atm H₂1-12 h>99[8]

Table 2: General Chemoselectivity of Common Reducing Agents

Functional GroupH₂, Pd/CFe/NH₄ClSnCl₂NaBH₄/NiCl₂CTH (e.g., Pd/C, HCOOH)
Alkene/AlkyneReducedToleratedToleratedToleratedGenerally Tolerated
Aldehyde/KetoneReducedToleratedToleratedToleratedGenerally Tolerated
Ester/AmideCan be reducedToleratedToleratedToleratedTolerated
NitrileReducedToleratedToleratedToleratedTolerated
Benzyl EtherCleavedToleratedToleratedToleratedTolerated
Halogen (Aryl)Can be cleavedGenerally ToleratedToleratedToleratedGenerally Tolerated

This table provides general guidance. Specific outcomes may vary depending on the substrate and reaction conditions.

Experimental Protocols

Protocol 1: Reduction of a Nitroarene using Iron and Ammonium Chloride
  • To a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq), ethanol, and water (a common ratio is 5:1 to 10:1 ethanol:water).

  • To the stirred suspension, add ammonium chloride (4.0 eq) followed by iron powder (3.0-5.0 eq).

  • Heat the reaction mixture to reflux. The reaction is often vigorous initially.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • The crude product can be purified by extraction, crystallization, or column chromatography as needed.

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
  • In a round-bottom flask, dissolve the nitroarene (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • To the stirred mixture, add ammonium formate (3.0-5.0 eq) portion-wise. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude amine can be purified by standard methods.

G cluster_input Inputs cluster_decision Decision Points cluster_output Recommended Method Substrate Substrate with Nitro Group and Other Functional Groups FG_Tolerant Need High Functional Group Tolerance? Substrate->FG_Tolerant Safety Avoid High Pressure H₂ Gas? FG_Tolerant->Safety Yes Hydro Catalytic Hydrogenation (e.g., Pd/C, H₂) FG_Tolerant->Hydro No Cost Cost-Effectiveness a Major Factor? Safety->Cost Yes Safety->Hydro No CTH Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) Cost->CTH No Metal Dissolving Metal Reduction (e.g., Fe/NH₄Cl) Cost->Metal Yes

Figure 3: A decision-making workflow for selecting a suitable nitro group reduction method.

Conclusion

The reduction of nitro groups is a well-established and indispensable transformation in organic synthesis. Catalytic hydrogenation offers high efficiency for simple substrates, while dissolving metal reductions provide excellent chemoselectivity for complex molecules. Catalytic transfer hydrogenation has emerged as a safe, versatile, and highly selective alternative. The optimal choice of reducing agent requires a careful consideration of the substrate's functionalities, scalability, and safety considerations. This guide provides the foundational knowledge and practical insights to enable researchers to make informed decisions for their specific synthetic challenges.

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Scilit. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]

  • ResearchGate. (2020). Recent Developments in the Reduction of Nitro and Nitroso Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • RSC Publishing. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]

  • MDPI. (n.d.). A Walk through Recent Nitro Chemistry Advances. [Link]

  • ACS Publications. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • ACS Publications. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • National Center for Biotechnology Information. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • ResearchGate. (2022). Differences in Selective Reduction Mechanism of 4-Nitroacetophenone Catalysed by Rutile and Anatase Supported Ruthenium Catalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. [Link]

  • ACS Publications. (n.d.). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. [Link]

  • RSC Publishing. (n.d.). Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts. [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. [Link]

  • RSC Publishing. (2022). Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts. [Link]

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A Senior Application Scientist's Guide to Assessing the Biological Activity of Ethyl 3-Amino-5-Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Nitroaromatic Scaffold

Ethyl 3-amino-5-nitrobenzoate is a fascinating chemical entity, serving as a valuable and versatile scaffold in medicinal chemistry and drug discovery.[1] Its structure is uniquely characterized by the presence of both an electron-donating amino group and a potent electron-withdrawing nitro group on the same aromatic ring.[1] This electronic dichotomy makes it a reactive and adaptable precursor for synthesizing a diverse library of more complex molecules and heterocyclic systems. The true value of this scaffold lies in its potential for derivatization; the amino, nitro, and ester functional groups all serve as handles for chemical modification, allowing researchers to systematically tune the molecule's physicochemical properties and, consequently, its biological activity.

The nitro group, in particular, is a well-known pharmacophore, but it can also be a toxicophore.[2] Its biological effects are often mediated through a process of enzymatic bioreduction within target cells or microorganisms.[3][4] This reduction can generate reactive nitrogen species (RNS) and other radical intermediates that induce cellular damage, forming the basis for antimicrobial and anticancer activities.[5][6] This guide provides an objective comparison of the potential biological activities of this compound derivatives, supported by detailed experimental protocols for their assessment in antimicrobial, anticancer, and anti-inflammatory contexts.

The Central Mechanism: Bioreduction of the Nitro Group

A foundational concept in understanding the activity of many nitroaromatic compounds is their role as prodrugs. The nitro group itself is often inactive, but under the right biological conditions (typically hypoxic or anaerobic), it can be reduced by nitroreductase enzymes found in bacteria, parasites, and even hypoxic cancer cells.[3][6] This multi-step reduction process is a double-edged sword; it is key to the therapeutic effect but can also contribute to toxicity.[5]

The process generally involves the formation of a nitro anion radical, which can then be further reduced to nitroso and hydroxylamine intermediates.[3][6] These intermediates are highly reactive and can cause widespread cellular damage by binding to DNA, proteins, and lipids, ultimately leading to cell death.[5]

G cluster_0 Cellular Environment Nitroaromatic_Compound R-NO₂ (Parent Compound) Nitro_Radical R-NO₂⁻˙ (Nitro Anion Radical) Nitroaromatic_Compound->Nitro_Radical Nitroreductase (e⁻) Nitroso R-NO (Nitroso Intermediate) Nitro_Radical->Nitroso e⁻, H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine e⁻, H⁺ Cell_Damage Cellular Damage (DNA, Proteins) Hydroxylamine->Cell_Damage

Caption: Simplified mechanism of nitroaromatic compound bioactivation.

Comparative Antimicrobial Activity

Derivatives of this compound are promising candidates for antimicrobial agents, largely due to the bioactivation mechanism described above. By modifying the scaffold, researchers can alter properties like cell wall penetration and susceptibility to nitroreductases, thereby tuning the potency and spectrum of activity.

Quantitative Data Summary

The following table presents illustrative data on the Minimum Inhibitory Concentration (MIC) for a series of hypothetical derivatives against common bacterial and fungal pathogens. This data serves as a template for how experimental findings should be structured for clear comparison. The choice of substituents is designed to explore the effects of varying electronic and steric properties.

Compound ID Derivative Structure (Modification at Amino Group) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
ENB-01 Unsubstituted (-NH₂)64128>256
ENB-02 Acetyl (-NHCOCH₃)3264128
ENB-03 Benzoyl (-NHCOPh)163264
ENB-04 Methyl (-NHCH₃)128256>256
ENB-05 4-Chlorobenzoyl (-NHCO-C₆H₄-Cl)81632
Ciprofloxacin Positive Control (Bacteria)10.5N/A
Fluconazole Positive Control (Fungus)N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to guide experimental data presentation.

From this illustrative data, a preliminary structure-activity relationship (SAR) can be inferred. Acylation of the amino group (ENB-02, ENB-03, ENB-05) appears to enhance antimicrobial activity compared to the parent compound (ENB-01) and the N-alkylated derivative (ENB-04). The addition of an electron-withdrawing group on the benzoyl ring (ENB-05) further boosts potency, suggesting that modulating the electronic properties of the entire molecule can significantly impact its efficacy.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is considered a gold standard for determining the MIC of a compound due to its quantitative and reproducible nature.[8][9]

Causality: The goal is to find the lowest concentration of a drug that visibly inhibits the growth of a microorganism in a liquid medium. This is achieved by challenging a standardized number of bacteria with a serial dilution of the test compound.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compounds and control antibiotics

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the microbe

  • 0.5 McFarland turbidity standard

  • Sterile diluent (e.g., DMSO, water)

  • Incubator (35-37°C)

  • Spectrophotometer or plate reader (optional)

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Select several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.[10]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[10] Incubation conditions may vary for different microorganisms.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Comparative Anticancer Activity

The same principle of bioreductive activation that drives antimicrobial activity can be exploited for anticancer effects, particularly in the hypoxic microenvironments characteristic of solid tumors. Furthermore, the diverse structures of these derivatives can lead to interactions with various cellular targets, inducing apoptosis or inhibiting proliferation through other mechanisms.[11]

Quantitative Data Summary

The cytotoxic effects of the derivatives can be compared using the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%. The MTT assay is a widely used colorimetric method to determine this value.[12][13]

Compound ID Derivative Structure (Modification at Amino Group) MCF-7 (Breast Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM) HEK293 (Normal Kidney) IC₅₀ (µM)
ENB-01 Unsubstituted (-NH₂)85.298.6>200
ENB-02 Acetyl (-NHCOCH₃)60.575.1>200
ENB-03 Benzoyl (-NHCOPh)35.842.3150.4
ENB-05 4-Chlorobenzoyl (-NHCO-C₆H₄-Cl)12.118.995.7
ENB-06 Phenylsulfonyl (-NHSO₂Ph)9.514.288.1
Doxorubicin Positive Control0.81.25.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. A good derivative shows high potency (low IC₅₀) against cancer cells and low potency (high IC₅₀) against normal cells, indicating selectivity.

The illustrative SAR here suggests that replacing the acyl group with a sulfonyl group (ENB-06) may further enhance anticancer activity. The selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical parameter; ENB-06 shows a selectivity index of approximately 9.3 for MCF-7 cells (88.1 / 9.5), making it a more promising candidate for further investigation than ENB-03, which has an index of about 4.2.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

Causality: This assay measures the metabolic activity of cells, which is directly proportional to the number of viable (living) cells.[12] NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14] The amount of formazan produced, quantified by its absorbance after solubilization, reflects the number of viable cells.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to overconfluence and artifacts.

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, carefully remove the treatment media.

    • Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Causality: Serum-free medium is used because components in serum can interfere with the reduction of MTT.[15]

    • Incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals within the cells under a microscope.[12]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution without disturbing the crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in many diseases, and agents that can modulate this process are of great interest.[17] Nitroaromatic compounds may exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by scavenging reactive oxygen species.[18][19]

Quantitative Data Summary

A common and straightforward in vitro method to screen for anti-inflammatory potential is the inhibition of protein (albumin) denaturation assay. Denaturation of tissue proteins is a well-documented cause of inflammation.[20][21]

Compound ID Derivative Structure (Modification at Amino Group) Inhibition of Albumin Denaturation (%) at 100 µg/mL IC₅₀ (µg/mL)
ENB-01 Unsubstituted (-NH₂)35.6 ± 2.1%>500
ENB-02 Acetyl (-NHCOCH₃)52.4 ± 3.5%95.2
ENB-03 Benzoyl (-NHCOPh)68.9 ± 4.2%73.8
ENB-05 4-Chlorobenzoyl (-NHCO-C₆H₄-Cl)75.1 ± 3.8%61.5
ENB-06 Phenylsulfonyl (-NHSO₂Ph)82.3 ± 4.5%48.9
Diclofenac Positive Control91.5 ± 2.9%15.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The SAR trend for anti-inflammatory activity in this illustrative model mirrors that of the other biological activities, with the phenylsulfonyl derivative (ENB-06) showing the highest potency among the test compounds.

Experimental Protocol: Inhibition of Protein Denaturation Assay

Causality: This assay uses heat to induce the denaturation of a protein (typically bovine or egg albumin). An effective anti-inflammatory agent will protect the protein from denaturation. The level of protection is quantified by measuring the turbidity of the solution after the heating process; less turbidity indicates a higher level of inhibition.[20][22]

G cluster_workflow General Screening Workflow start Synthesize/Acquire Derivatives primary_screen Primary Screening (e.g., Cytotoxicity - MTT Assay) start->primary_screen Determine Safe Concentration Range secondary_screen Secondary Screening (Target-Specific Assays) primary_screen->secondary_screen Identify Active Compounds hit_validation Hit Validation & SAR (e.g., MIC, Anti-inflammatory) secondary_screen->hit_validation Confirm Activity & Potency lead_opt Lead Optimization hit_validation->lead_opt Refine Structure

Caption: A general workflow for assessing biological activity.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds and a standard drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 0.2% w/v solution of BSA or egg albumin in PBS (pH 6.4).

    • Prepare stock solutions of the test derivatives and the standard drug in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Setup:

    • In test tubes, pipette 0.5 mL of the albumin solution.

    • Add 0.5 mL of the test compound solution at various concentrations (e.g., 25, 50, 100, 200 µg/mL).

    • Prepare a control tube containing 0.5 mL of albumin solution and 0.5 mL of the vehicle (e.g., PBS with DMSO).

  • Denaturation Induction:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.[20]

  • Measurement:

    • After heating, allow the tubes to cool to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm.[20]

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion

The this compound scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The presence of multiple functionalization points allows for the fine-tuning of its biological profile, potentially leading to derivatives with potent and selective antimicrobial, anticancer, or anti-inflammatory properties. The key to unlocking this potential lies in a systematic approach to assessment, utilizing robust and reproducible in vitro assays. By carefully comparing derivatives for both potency (MIC, IC₅₀) and selectivity (e.g., cytotoxicity in normal vs. cancer cells), researchers can establish clear structure-activity relationships. This methodical process, combining rational design with rigorous biological evaluation as outlined in this guide, is essential for identifying promising lead compounds for further preclinical and clinical development.

References

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Sources

A Senior Application Scientist's Guide to Comparing the Reactivity of the Amino Group in Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anilines, aromatic compounds featuring a core amino group bonded to a benzene ring, are foundational building blocks in modern chemistry. Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2] The chemical behavior of these molecules is dominated by the nucleophilicity and basicity of the amino group's nitrogen lone pair. However, the true synthetic power of anilines lies in their tunability; the reactivity of this amino group can be precisely modulated by the introduction of various substituents onto the aromatic ring.

This guide provides a comprehensive comparison of the reactivity of the amino group across a spectrum of substituted anilines. We will delve into the fundamental electronic principles governing this reactivity, present quantitative methods for its assessment, and provide detailed, field-proven experimental protocols for direct comparison in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who leverage the nuanced reactivity of anilines in their synthetic endeavors.

The Theoretical Framework: How Substituents Modulate Reactivity

The reactivity of the aniline amino group is fundamentally dictated by the availability of the nitrogen's lone pair of electrons. In contrast to aliphatic amines where the lone pair is localized, the lone pair in aniline is delocalized into the aromatic π-system, which significantly reduces its basicity and nucleophilicity.[3][4][5] Substituents alter this baseline by exerting electronic effects that either enhance or diminish the electron density on the amino nitrogen. These influences are primarily categorized as inductive and resonance effects.

Inductive and Resonance Effects: The Push and Pull of Electrons
  • Inductive Effect (I): This effect operates through the sigma (σ) bond framework and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens (-Cl) pull electron density away from the ring through the σ-bonds, decreasing the electron density on the nitrogen. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring, slightly increasing the nitrogen's electron density.[3][6]

  • Resonance Effect (M or R): This is a more powerful effect that operates through the pi (π) system.

    • +R Effect (Donating): Substituents with a lone pair of electrons adjacent to the ring, such as methoxy (-OCH₃) and amino (-NH₂), can donate this lone pair into the ring through resonance. This significantly increases the electron density on the ring, particularly at the ortho and para positions, making the amino group more electron-rich and thus more reactive.[4][5]

    • -R Effect (Withdrawing): Substituents with π-bonds to electronegative atoms, like nitro (-NO₂) or cyano (-CN), can withdraw electron density from the ring via resonance. This delocalizes the nitrogen's lone pair even further and pulls electron density away, rendering the amino group far less reactive.[4][5]

The overall influence of a substituent is a combination of these effects. For groups like -OCH₃, the strong electron-donating resonance effect (+R) far outweighs the electron-withdrawing inductive effect (-I), resulting in net activation. For halogens like -Cl, the inductive effect (-I) is stronger than the weak resonance donation (+R), leading to net deactivation.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ cluster_EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl EDG EDG Aniline_EDG Aniline Ring EDG->Aniline_EDG Pushes e⁻ density (+I, +R) NH2_EDG NH₂ Group Aniline_EDG->NH2_EDG Increases e⁻ density Result_EDG Increased Reactivity (More Basic / Nucleophilic) NH2_EDG->Result_EDG EWG EWG Aniline_EWG Aniline Ring EWG->Aniline_EWG Pulls e⁻ density (-I, -R) NH2_EWG NH₂ Group Aniline_EWG->NH2_EWG Decreases e⁻ density Result_EWG Decreased Reactivity (Less Basic / Nucleophilic) NH2_EWG->Result_EWG

Caption: Electronic effects of substituents on the reactivity of the aniline amino group.

Quantitative Assessment of Amino Group Reactivity

Theoretical principles can be validated and quantified through empirical measurements. Basicity (pKa) and Hammett parameters provide robust numerical scales for comparing aniline reactivity.

Basicity (pKa) as a Proxy for Reactivity

The most direct measure of the amino group's electron availability is its basicity, which is inversely related to the pKa of its conjugate acid, the anilinium ion (ArNH₃⁺). A higher pKa value indicates a stronger base, as the amine is more willing to accept a proton.[6][7] This translates directly to higher nucleophilicity and greater reactivity in reactions where the amine is the nucleophile.

The table below presents the pKa values for the anilinium ions of several common substituted anilines, providing a clear quantitative ranking of their relative basicity and reactivity.

Aniline DerivativeSubstituent (Para)Electronic EffectpKa of Conjugate AcidPredicted Reactivity
p-Anisidine-OCH₃Strong EDG (+R > -I)5.34Very High
p-Toluidine-CH₃EDG (+I)5.08[7]High
Aniline-HReference4.60[8]Moderate
p-Chloroaniline-ClWeak EWG (-I > +R)3.98[8]Low
p-Nitroaniline-NO₂Strong EWG (-I, -R)1.02[8]Very Low
The Hammett Equation: A Linear Free-Energy Relationship

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for correlating reaction rates (k) and equilibrium constants with the electronic nature of substituents.[9][10]

  • σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent. EDGs have negative σ values, while EWGs have positive σ values.

  • ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects. For reactions where the aniline acts as a nucleophile, ρ will have a negative value, meaning that electron-donating groups (negative σ) accelerate the reaction.[11][12]

This relationship validates our model: a more negative σ value (stronger EDG) leads to a faster reaction rate for nucleophilic processes like acylation or diazotization.

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity of different anilines, we present two robust experimental protocols. These methods are designed to be self-validating by directly comparing a series of substrates under identical conditions.

Experiment 1: Comparative Kinetics of Acylation

Rationale: The N-acylation of aniline with an acylating agent like acetic anhydride is a classic nucleophilic substitution reaction.[13][14] The rate of formation of the resulting acetanilide is directly proportional to the nucleophilicity of the aniline's amino group. By monitoring the reaction progress for different substituted anilines simultaneously, a direct comparison of their reactivity can be established.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A1 Prepare stock solutions: - Substituted Anilines (e.g., 0.1 M) - Acetic Anhydride (e.g., 0.1 M) - Internal Standard (e.g., Dodecane) A2 Calibrate HPLC/GC with authentic starting materials and products A1->A2 B1 Equilibrate separate reaction vessels for each aniline to 25.0 °C B2 Initiate reactions by adding Acetic Anhydride B1->B2 B3 Withdraw aliquots at timed intervals (t = 0, 1, 2, 5, 10, 20 min) B2->B3 B4 Immediately quench aliquots in a vial containing aqueous NaHCO₃ and an extraction solvent (e.g., Ethyl Acetate) B3->B4 C1 Analyze quenched samples by HPLC or GC B4->C1 C2 Quantify concentration of starting aniline vs. internal standard C1->C2 C3 Plot [Aniline] vs. Time for each substrate C2->C3 C4 Determine initial reaction rate from the slope of the curve C3->C4

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ethyl Aminonitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and quality control. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth technical comparison of spectroscopic methodologies to differentiate the isomers of ethyl aminonitrobenzoate, offering both theoretical insights and practical, data-driven protocols.

The challenge in distinguishing between isomers such as ethyl 4-amino-3-nitrobenzoate, ethyl 3-amino-4-nitrobenzoate, and others lies in the subtle yet significant influence of the substituent positions on the benzene ring. The interplay between the electron-donating amino group (-NH₂), the electron-withdrawing nitro group (-NO₂), and the ethyl carboxylate group (-COOCH₂CH₃) creates unique electronic environments that can be effectively probed using a suite of spectroscopic techniques.

The Structural Isomers: A Visual Overview

The relative positioning of the amino and nitro groups on the ethyl benzoate backbone is the primary determinant of their distinct spectroscopic signatures.

G cluster_isomers Isomers of Ethyl Aminonitrobenzoate cluster_core Core Structure Isomer_A Ethyl 4-amino-3-nitrobenzoate Isomer_B Ethyl 3-amino-4-nitrobenzoate Isomer_C Ethyl 2-amino-5-nitrobenzoate Isomer_D Other Positional Isomers Core Ethyl Benzoate Backbone Core->Isomer_A Substituent Positions Vary Core->Isomer_B Substituent Positions Vary Core->Isomer_C Substituent Positions Vary Core->Isomer_D Substituent Positions Vary

Caption: Structural relationship of ethyl aminonitrobenzoate isomers.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful initial tool for differentiating conjugated systems. The position of maximum absorbance (λmax) is highly sensitive to the electronic structure of the molecule. The amino group acts as an auxochrome, an electron-donating group that, when conjugated with the benzene ring and the nitro group's chromophore, shifts the λmax to longer wavelengths (a bathochromic shift). The extent of this shift is dependent on the degree of conjugation, which is dictated by the isomer's structure.[1]

Causality: The electronic transitions observed in UV-Vis spectroscopy, specifically the π → π* and n → π* transitions, are influenced by the relative positions of the substituents. For instance, in isomers where the amino and nitro groups are para to each other, a more extended conjugation exists, leading to a lower energy transition and a higher λmax compared to meta or ortho arrangements.[1] The ortho isomer may exhibit a blue shift (hypsochromic shift) compared to the para isomer due to steric hindrance, which can disrupt the planarity of the molecule and reduce conjugation.

Comparative Data (Predicted in Ethanol):

IsomerPredicted λmax (nm)Rationale
Ethyl 4-amino-3-nitrobenzoate~380 - 400The para relationship between the amino group and the ester, and the ortho relationship to the nitro group, allows for significant charge transfer.
Ethyl 3-amino-4-nitrobenzoate~360 - 380The meta relationship between the amino group and the ester leads to less extended conjugation compared to the 4-amino isomer.
Ethyl 2-amino-5-nitrobenzoate~390 - 410The para relationship between the amino and nitro groups leads to a highly conjugated system, likely resulting in the longest wavelength of maximum absorption. However, potential intramolecular hydrogen bonding could influence this.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule and can provide clues about the electronic environment of these groups.[2][3] While all isomers will show characteristic peaks for N-H, C=O, and N-O stretches, the precise wavenumbers will differ due to the electronic effects of the substituent positions.

Causality: The electron-donating amino group and the electron- withdrawing nitro group influence the bond strengths of neighboring functional groups. For example, an amino group para to the ester will increase electron density at the carbonyl carbon through resonance, weakening the C=O bond and lowering its stretching frequency. Conversely, a nitro group in the same position would have the opposite effect.

Comparative Data (Predicted, cm⁻¹):

Functional GroupIsomerPredicted Wavenumber (cm⁻¹)Rationale
N-H Stretch (asymmetric & symmetric) All~3500 - 3300The exact position can be influenced by intramolecular hydrogen bonding, especially in ortho isomers.
C=O Stretch (ester) Ethyl 4-amino-3-nitrobenzoate~1690 - 1700The para amino group donates electron density, lowering the C=O stretching frequency.
Ethyl 3-amino-4-nitrobenzoate~1705 - 1715The meta amino group has a weaker electron-donating effect on the ester.
Ethyl 2-amino-5-nitrobenzoate~1685 - 1695Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can significantly lower the C=O stretching frequency.
N-O Stretch (asymmetric & symmetric) All~1550 - 1500 & ~1350 - 1300The position is sensitive to the electronic environment of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Causality: The chemical shifts (δ) of the aromatic protons are highly dependent on the shielding and deshielding effects of the substituents. The electron-donating amino group shields ortho and para protons (upfield shift), while the electron-withdrawing nitro and ester groups deshield ortho and para protons (downfield shift). The splitting patterns (multiplicity) will also be unique for each isomer, dictated by the number of adjacent protons.

Comparative Data (Predicted in CDCl₃, δ ppm):

IsomerAromatic Protons (Predicted Chemical Shifts and Splitting)Rationale
Ethyl 4-amino-3-nitrobenzoate Three distinct signals in the aromatic region. A doublet around 6.8 ppm (proton ortho to -NH₂), a doublet of doublets around 7.9 ppm (proton ortho to -COOEt and meta to -NH₂), and a doublet around 8.2 ppm (proton ortho to -NO₂).The strong shielding of the amino group and deshielding of the nitro and ester groups create a wide spectral window for the aromatic protons.
Ethyl 3-amino-4-nitrobenzoate Three distinct signals. A doublet of doublets around 7.2 ppm (proton between -NH₂ and -COOEt), a doublet around 7.4 ppm (proton ortho to -NH₂), and a doublet around 8.0 ppm (proton ortho to -NO₂).The coupling patterns will be distinct from the 4-amino isomer due to the different proton adjacencies.
Ethyl 2-amino-5-nitrobenzoate Three distinct signals. A doublet around 6.7 ppm (proton ortho to -NH₂), a doublet of doublets around 8.1 ppm (proton between -NH₂ and -NO₂), and a doublet around 8.6 ppm (proton ortho to -COOEt and meta to -NH₂).The proton between the amino and nitro groups will experience conflicting electronic effects, leading to a unique chemical shift.

The ethyl group protons will typically appear as a quartet around 4.3-4.4 ppm (CH₂) and a triplet around 1.3-1.4 ppm (CH₃).[4]

¹³C NMR Spectroscopy

Causality: Similar to ¹H NMR, the chemical shifts of the aromatic carbons are influenced by the electron-donating and -withdrawing effects of the substituents. The carbon attached to the amino group will be significantly shielded (shifted upfield), while the carbon attached to the nitro group will be deshielded (shifted downfield).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While all isomers have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization (EI) Mass Spectrometry can differ.

Causality: The stability of the resulting fragment ions is influenced by the position of the substituents. The initial molecular ion (M⁺) will undergo fragmentation, and the relative abundances of the fragment ions will be unique to each isomer. Common fragmentation pathways for aminobenzoate esters include the loss of an alkyl radical or an alkene from the ester group.[5]

Comparative Data (Predicted Fragments, m/z):

IsomerKey Fragment Ions (m/z)Rationale
All Isomers[M]⁺•, [M-OCH₂CH₃]⁺, [M-CH₂CH₃]⁺, [M-COOCH₂CH₃]⁺The relative intensities of these fragments will vary. For example, the stability of the resulting cation after the loss of the ethoxy group will depend on the electronic stabilization provided by the amino and nitro groups in their respective positions.

Experimental Protocols

A systematic approach is crucial for obtaining high-quality, reproducible data.

G cluster_workflow Analytical Workflow Start Sample Preparation (Dissolve in appropriate solvent) UV_Vis UV-Vis Spectroscopy Start->UV_Vis FTIR FTIR Spectroscopy UV_Vis->FTIR NMR ¹H and ¹³C NMR Spectroscopy FTIR->NMR MS Mass Spectrometry (e.g., GC-MS) NMR->MS Data_Analysis Comparative Data Analysis MS->Data_Analysis Conclusion Isomer Identification Data_Analysis->Conclusion

Caption: General workflow for spectroscopic analysis.

Sample Preparation
  • For UV-Vis and NMR: Accurately weigh approximately 5-10 mg of the ethyl aminonitrobenzoate isomer. Dissolve in a suitable spectroscopic grade solvent (e.g., ethanol for UV-Vis, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) for NMR) to a final concentration of approximately 1 mg/mL for UV-Vis and 10 mg/mL for NMR.

  • For FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • For GC-MS: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

UV-Vis Spectroscopy Protocol
  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the appropriate solvent to be used as a blank.

  • Record a baseline spectrum with the solvent-filled cuvette.

  • Rinse the cuvette with the sample solution and then fill it.

  • Scan the sample from 200 to 600 nm.

  • Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (ATR)
  • Record a background spectrum of the clean, empty ATR crystal.

  • Apply the solid sample to the crystal and ensure good contact using the pressure clamp.

  • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Perform baseline correction and peak picking.

¹H NMR Spectroscopy Protocol
  • Use a 400 MHz or higher field NMR spectrometer.

  • Place the sample solution in a 5 mm NMR tube.

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

GC-MS Protocol
  • Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • Inject 1 µL of the sample solution into the GC.

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of any potential impurities.

  • Set the mass spectrometer to scan over a mass range of m/z 40-400.

  • Analyze the mass spectrum of the peak corresponding to the ethyl aminonitrobenzoate isomer.

Conclusion

The differentiation of ethyl aminonitrobenzoate isomers is readily achievable through a multi-technique spectroscopic approach. While UV-Vis and IR spectroscopy provide valuable initial screening data, ¹H and ¹³C NMR spectroscopy offer the most definitive structural elucidation. Mass spectrometry serves as a confirmatory technique, providing molecular weight information and isomer-specific fragmentation patterns. By systematically applying these methods and carefully analyzing the resulting data, researchers can confidently identify and characterize the specific isomer of interest.

References

  • BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
  • National Institutes of Health. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
  • Royal Society of Chemistry. (2021). Electronic spectroscopy of differential mobility-selected prototropic isomers of protonated para-aminobenzoic acid.
  • National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Ethyl 5-aminobenzofuran-2-carboxylate Isomers.
  • Royal Society of Chemistry. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives.
  • PubChem. (n.d.). Ethyl 2-aminobenzoate.
  • ResearchGate. (2025). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations.
  • University of Wollongong. (2023). Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry.
  • ResearchGate. (n.d.). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl....
  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl....
  • Chegg. (n.d.). How could you use 1H NMR to distinguish between the given pair of isomers?.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033967).
  • ChemicalBook. (n.d.). Ethyl 3-aminobenzoate(582-33-2) ¹H NMR spectrum.
  • ResearchGate. (n.d.). EI (electron ionization) mass spectra of structural isomers: (A) 3, (B) 4, and (C) 5.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate.
  • PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2025). Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone.
  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
  • Pearson+. (n.d.). How can you use UV spectroscopy to distinguish between the compou....
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (HMDB0059898).
  • MassBank. (2008). ethyl 4-aminobenzoate.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers.
  • Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2.
  • YouTube. (2023). interpretation of two sample infrared spectra.
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  • ResearchGate. (n.d.). Dependence of UV-Vis absorption spectra of ABM 2 in....
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A Comparative Docking Analysis of Ethyl 3-Amino-5-Nitrobenzoate Derivatives Against Enoyl-Acyl Carrier Protein Reductase (InhA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparative analysis of putative derivatives of ethyl 3-amino-5-nitrobenzoate against a key therapeutic target. As there is limited published research on the specific biological activity of these derivatives, this document serves as an expert-led, hypothetical case study demonstrating a robust workflow for in silico screening and evaluation. For this analysis, we have selected the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. InhA is a well-validated target for antitubercular drug discovery, and its inhibition disrupts fatty acid synthesis, which is essential for the bacterium's survival.

The choice of InhA is predicated on the established precedent for nitroaromatic compounds exhibiting antimicrobial properties. By exploring the binding potential of rationally designed derivatives against this enzyme, we can elucidate key structural features that may drive inhibitory activity. This guide will detail the experimental design, from ligand and receptor preparation to the execution of molecular docking and the interpretation of the resulting data, providing researchers with a practical framework for similar computational studies.

Experimental Design & Rationale

The central hypothesis of this study is that modifications to the this compound scaffold can yield derivatives with favorable binding affinities for the InhA active site. To test this, we designed a small library of hypothetical derivatives and selected a known InhA inhibitor, Triclosan, as a positive control for our docking protocol.

Molecules for Comparison:

  • Parent Molecule (E3A5N): this compound. The starting point of our virtual screening.

  • Derivative 1 (AMD1): 3-Amino-N-methyl-5-nitrobenzamide. The ester group is replaced with a methylamide to probe for new hydrogen bonding opportunities.

  • Derivative 2 (AMN2): Ethyl 3,5-diaminobenzoate. The nitro group is reduced to an amine, altering the electronic properties and hydrogen bonding capacity of the molecule.

  • Derivative 3 (ACD3): Ethyl 3-(acetylamino)-5-nitrobenzoate. The primary amine is acylated to introduce a different steric and electronic profile.

  • Control Inhibitor (TCS): Triclosan. A well-characterized, potent inhibitor of InhA, used here to validate our docking protocol and provide a benchmark for binding affinity.

The following diagram illustrates the logical workflow of our comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Fetch InhA Receptor (PDB ID: 1ENY) ProcReceptor Processed Receptor PDB->ProcReceptor Remove Water, Add Hydrogens Ligands Design & Prepare Ligands (E3A5N, AMD1, AMN2, ACD3, TCS) ProcLigands Processed Ligands Ligands->ProcLigands Generate 3D Coordinates, Minimize Energy Grid Define Binding Site (Grid Box Generation) ProcReceptor->Grid Dock Execute Docking (AutoDock Vina) ProcLigands->Dock Grid->Dock Results Binding Energies & Interaction Poses Dock->Results Generate Poses & Scores Compare Compare Binding Modes & Affinities Results->Compare Conclusion Draw Structure-Activity Relationship Conclusions Compare->Conclusion

Figure 1. Workflow for the comparative molecular docking study.
Detailed Experimental Protocols

The following protocols are described using widely accepted tools in computational drug design. The causality behind each step is explained to provide a clear understanding of its importance.

Protocol 1: Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structure of M. tuberculosis InhA in complex with its cofactor NAD+ (PDB ID: 1ENY) from the Protein Data Bank. The choice of a co-crystal structure provides a biologically relevant conformation of the active site.

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules, including water (HOH), any co-crystallized ligands, and other heteroatoms. The NAD+ cofactor should be retained as it is crucial for the enzyme's structural integrity and ligand binding.

    • Add polar hydrogens to the protein, as crystal structures typically do not resolve hydrogen atom positions. This is critical for accurately calculating hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms. This is necessary for the docking algorithm to calculate electrostatic interactions.

    • Save the processed receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Protocol 2: Ligand Preparation

  • Ligand Sketching: Draw the 2D structures of the parent molecule (E3A5N), the three derivatives (AMD1, AMN2, ACD3), and the control (TCS) using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation & Optimization:

    • Convert the 2D sketches into 3D structures.

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking.

    • Assign partial charges to the ligand atoms.

    • Save the final 3D structures in the PDBQT format.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Define the docking search space (the "grid box") around the active site of InhA. For PDB ID 1ENY, the active site is located in the pocket where the NAD+ cofactor binds. The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to explore various orientations freely. For this study, a grid box centered on the known binding site of triclosan with dimensions of 22 x 22 x 22 Å is appropriate.

  • Configuration: Create a configuration file that specifies the file paths for the receptor and ligands, the coordinates of the grid box center, and its dimensions.

  • Execution: Run the docking simulation using AutoDock Vina. Vina will systematically place each ligand into the defined binding site, evaluating thousands of possible conformations and orientations. It uses a scoring function to estimate the binding affinity for each pose.

  • Output Analysis: Vina will generate an output file for each ligand containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding affinity.

Results: A Comparative Analysis

The docking simulations provide quantitative estimates of binding affinity and qualitative insights into the molecular interactions between the ligands and the InhA active site.

Table 1: Comparative Docking Scores

Molecule IDCompound NamePredicted Binding Affinity (kcal/mol)
E3A5N This compound-6.8
AMD1 3-Amino-N-methyl-5-nitrobenzamide-7.2
AMN2 Ethyl 3,5-diaminobenzoate-6.5
ACD3 Ethyl 3-(acetylamino)-5-nitrobenzoate-7.5
TCS Triclosan (Control)-8.4

Interpretation of Results:

  • Benchmark Validation: The control inhibitor, Triclosan (TCS), exhibited the strongest binding affinity (-8.4 kcal/mol), which aligns with its known potent inhibitory activity. This result validates that our docking protocol is capable of identifying a strong binder.

  • Derivative Performance: All designed derivatives showed good predicted binding affinities. Notably, Derivative 3 (ACD3) , with the acetylated amino group, displayed the most favorable score among the novel compounds (-7.5 kcal/mol). This suggests that the addition of the acetyl group may facilitate beneficial interactions within the active site.

  • Structure-Activity Insights:

    • The replacement of the ester in E3A5N with a methylamide in AMD1 resulted in a modest improvement in binding affinity, likely due to the formation of an additional hydrogen bond.

    • The reduction of the nitro group in AMN2 led to a slightly weaker binding affinity compared to the parent molecule. This indicates that the electron-withdrawing nature and hydrogen-bonding capacity of the nitro group may be important for binding.

Binding Mode Analysis of the Top Candidate (ACD3):

An examination of the predicted binding pose for ACD3 reveals that its improved affinity is likely due to a combination of interactions within the InhA active site. The following diagram conceptualizes these key interactions.

G cluster_inhA InhA Active Site cluster_ligand ACD3 Ligand TYR158 Tyr158 NAD NAD+ GLY96 Gly96 MET161 Met161 Nitro Nitro Group Nitro->GLY96 H-Bond Acetyl Acetyl Group Acetyl->TYR158 H-Bond Acetyl->NAD Pi-Cation Interaction Ester Ethyl Ester Ester->MET161 Hydrophobic Interaction

Figure 2. Key molecular interactions of ACD3 in the InhA active site.

The analysis shows that the acetyl group of ACD3 forms a critical hydrogen bond with the hydroxyl group of Tyrosine 158, a key residue in the active site. Furthermore, the nitro group is positioned to form a hydrogen bond with the backbone amide of Glycine 96. These interactions, which are not present with the parent molecule, likely account for the stronger predicted binding affinity.

Conclusion and Future Directions

This in silico comparative study successfully demonstrates a framework for evaluating novel derivatives of this compound as potential enzyme inhibitors. Our findings indicate that specific modifications, particularly the acylation of the 3-amino group, can significantly enhance the predicted binding affinity for the M. tuberculosis InhA enzyme. Derivative ACD3 emerged as the most promising candidate from this initial screening.

The results provide a strong rationale for the following steps:

  • Chemical Synthesis: Synthesize the designed derivatives, with a priority on ACD3.

  • In Vitro Validation: Perform enzyme inhibition assays to experimentally determine the IC50 values of the synthesized compounds against InhA.

  • Further Optimization: Based on the experimental results, design and synthesize a second generation of derivatives to further improve potency.

This guide underscores the power of computational docking as a cost-effective and rapid tool for generating testable hypotheses in the early stages of drug discovery.

References

  • Vilchèze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid Paradigm of Killing, Persistence, and Resistance in Mycobacterium tuberculosis. Journal of Molecular Biology, 426(23), 3930–3943. [Link]

  • Kuo, M. R., Morbidoni, H. R., Alland, D., Slayden, R. A., Weisbrod, T. R., Barry, C. E., 3rd, & Jacobs, W. R., Jr. (2003). Targeting tuberculosis and malaria through inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR). Journal of Biological Chemistry, 278(23), 20851–20859. [Link]

  • Stewart, M. J., Parikh, S., Xiao, G., Tonge, P. J., & Slayden, R. A. (2007). The InhA-Triclosan complex: a tool for validating in vitro and in vivo inhibitors of Enoyl-Acyl carrier protein reductase. Journal of Antimicrobial Chemotherapy, 60(5), 1159–1161. [Link]

  • Dessen, A., Quémard, A., Blanchard, J. S., Jacobs, W. R., Jr., & Sacchettini, J. C. (1995). Crystal structure and function of the isoniazid target of Mycobacterium tuberculosis. Science, 267(5204), 1638–1641. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 3-amino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of complex heterocyclic systems and novel pharmacologically active molecules, Ethyl 3-amino-5-nitrobenzoate is a valuable intermediate for researchers in medicinal chemistry and drug development.[1] Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile precursor.[1] However, this reactivity also necessitates a thorough understanding and implementation of appropriate safety protocols to protect laboratory personnel.

This guide provides a detailed operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a culture of safety and trust by providing value that extends beyond the product itself.

Hazard Profile and Risk Assessment

While specific toxicological data for this compound is not extensively documented, a robust hazard profile can be constructed by examining analogous compounds, such as its precursors and related nitroaromatic and aminobenzoic acid derivatives. This approach, rooted in established chemical principles, allows for a conservative and proactive safety strategy.

Based on data from related structures, the primary hazards are categorized as follows:

  • Skin Corrosion/Irritation (Category 2): Aromatic amines and nitro compounds are known to cause skin irritation upon contact.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.[2][3]

Given these potential hazards, a thorough risk assessment must be conducted before any handling of the material. This involves evaluating the scale of the experiment, the physical form of the chemical (solid powder vs. solution), and the specific manipulations involved (e.g., weighing, transferring, heating).

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Route of ExposureSource (Analogous Compounds)
Skin Irritation (Category 2) Causes skin irritation upon direct contact.Dermal[2]
Eye Irritation (Category 2) Causes serious eye irritation upon direct contact.Ocular[2]
Respiratory Irritation (STOT SE 3) Inhalation of dust may cause irritation to the respiratory system.Inhalation[2][3][4]
Acute Oral Toxicity (Potential) While not confirmed for this specific molecule, related dinitro-compounds are harmful if swallowed. This risk should be considered.Ingestion[5]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following provides a multi-layered strategy for comprehensive protection.

Engineering Controls: The First Line of Defense

Before considering wearable PPE, always prioritize engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of solid this compound, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood.[6] This ensures that any airborne particles are effectively contained and exhausted.

  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][6]

Foundational PPE for All Operations

This level of PPE is mandatory for any work involving this compound, even for preparing solutions where the solid is no longer present.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][6]

    • Rationale: Goggles provide a seal around the eyes to protect against dust particles and chemical splashes. Standard safety glasses do not offer sufficient protection from particulates. In situations with a higher risk of splashing (e.g., transferring large volumes of a solution), a face shield should be worn in addition to safety goggles.[7]

  • Hand Protection:

    • Requirement: Handle with nitrile gloves. Gloves must be inspected for integrity before use.[5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

    • Rationale: Nitrile provides good resistance to a wide range of chemicals. Since no material is completely impervious, it is critical to change gloves immediately if contamination is suspected. For prolonged operations, consider double-gloving.

  • Body Protection:

    • Requirement: A long-sleeved, flame-resistant laboratory coat.

    • Rationale: This protects the skin on your arms and body from accidental contact with dust or splashes. It also provides a removable barrier in the event of a larger spill.

Enhanced PPE for High-Risk Operations

Certain procedures warrant an elevated level of protection due to the increased risk of exposure.

  • Respiratory Protection:

    • Requirement: For operations with a high potential for dust generation (e.g., cleaning up a large spill of solid material, large-scale transfers) or when engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[2][6] A half-mask or full-face air-purifying respirator with a P100 (particulate) filter is recommended.[8]

    • Rationale: The primary inhalation risk is from airborne dust. A P100 filter is highly effective at removing solid particulates. A full-face respirator offers the added benefit of protecting the eyes and face.

Operational and Disposal Plans: A Step-by-Step Guide

Weighing and Transferring Solid Compound
  • Preparation: Don foundational PPE (lab coat, safety goggles, nitrile gloves).

  • Location: Perform all weighing and transfer operations within a chemical fume hood to contain dust.

  • Procedure: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or flask. Avoid any actions that could create dust clouds, such as dropping the solid from a height.

  • Cleaning: After transfer, gently wipe down the spatula, weigh boat, and any affected surfaces inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

  • Closure: Tightly close the stock container to prevent moisture absorption and accidental spills.[6]

PPE Selection Workflow Diagram

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Controls Selection Start Identify Task: Handling this compound BasePPE Mandatory Controls & PPE: - Chemical Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat Start->BasePPE CheckDust Potential for Dust/Aerosol Generation? CheckSplash Potential for Liquid Splash? CheckDust->CheckSplash No RespPro Add Respiratory Protection: NIOSH-approved respirator (P100 filter) CheckDust->RespPro Yes FaceShield Add Face Shield CheckSplash->FaceShield Yes Proceed Proceed with Task CheckSplash->Proceed No BasePPE->CheckDust RespPro->CheckSplash FaceShield->Proceed

Caption: PPE selection workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

  • Spills: For a small spill of solid, carefully sweep it up without creating dust and place it into a suitable, labeled container for disposal.[5][6] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Waste Disposal
  • Procedure: Dispose of unused product and contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[2][5]

  • Compliance: All waste must be handled and disposed of in accordance with approved local, state, and federal regulations. Do not dispose of this chemical down the drain.[5]

By integrating these expert-validated protocols into your daily workflow, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory environment.

References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: Ethyl 3-nitrobenzoate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-nitrobenzoic acid.
  • Chemsrc. (2024, November 4). This compound | CAS#:10394-67-9. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem Compound Database. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.